5-Ethenyl-2-fluoro-pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethenyl-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVQNQUSDPBLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726204 | |
| Record name | 5-Ethenyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133879-66-9 | |
| Record name | 5-Ethenyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthetic Pathways of 5-Ethenyl-2-fluoro-pyridine
Abstract
5-Ethenyl-2-fluoro-pyridine, also known as 2-fluoro-5-vinylpyridine, is a pivotal structural motif in modern medicinal chemistry and materials science. The presence of a fluorine atom imparts unique electronic properties, influencing metabolic stability and binding affinities, while the vinyl group serves as a versatile handle for further chemical elaboration through polymerization or addition reactions. This guide provides an in-depth analysis of the principal synthetic routes to this valuable building block, designed for researchers, chemists, and drug development professionals. We will dissect three primary, field-proven methodologies: Palladium-catalyzed Stille and Suzuki-Miyaura cross-coupling reactions and the Wittig olefination. Each section offers a detailed examination of the reaction mechanism, a discussion of the critical experimental parameters, step-by-step laboratory protocols, and a comparative analysis to guide the selection of the most appropriate pathway for a given research objective.
Introduction and Retrosynthetic Analysis
The strategic importance of this compound lies in its hybrid functionality. The 2-fluoropyridine core is a known bioisostere for phenyl rings and other heterocyclic systems, often enhancing pharmacokinetic profiles. The vinyl substituent is a key reactive point for creating more complex molecular architectures. A logical retrosynthetic analysis reveals three primary disconnections, forming the basis of our investigation.
The most intuitive approaches involve the formation of the carbon-carbon double bond. This can be achieved either through a C(sp²)-C(sp²) cross-coupling reaction from a halogenated precursor or through an olefination reaction of a carbonyl compound.
This analysis logically partitions our discussion into two major categories: Palladium-Catalyzed Cross-Coupling and Wittig Olefination.
Pathway I: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile strategies for the formation of C-C bonds in modern organic synthesis.[1] For the synthesis of this compound, the Stille and Suzuki-Miyaura reactions are particularly relevant, offering reliable methods to couple a vinyl group to the pyridine core.
The Stille Coupling
The Stille reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[2][3] Its primary advantages include the stability of the organotin reagents to air and moisture and a high tolerance for a wide array of functional groups.
Causality and Mechanism: The catalytic cycle begins with the oxidative addition of the 5-halo-2-fluoropyridine to a Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the vinyl group is transferred from the tributyl(vinyl)stannane to the palladium center. This step is often rate-determining. The cycle concludes with reductive elimination, which forms the final product and regenerates the Pd(0) catalyst.
// Nodes pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidative_add [label="Oxidative Addition"]; pd_intermediate [label="Ar-Pd(II)(X)L₂\n(Ar = 2-F-pyridyl-5)"]; transmetalation [label="Transmetalation"]; vinyl_stannane [label="CH₂=CH-SnBu₃", shape=cds, fillcolor="#FFFFFF"]; vinyl_pd_intermediate [label="Ar-Pd(II)(Vinyl)L₂"]; reductive_elim [label="Reductive Elimination"]; product [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; halide [label="5-Bromo-2-fluoro-pyridine", shape=cds, fillcolor="#FFFFFF"];
// Edges pd0 -> oxidative_add [dir=none]; halide -> oxidative_add; oxidative_add -> pd_intermediate; pd_intermediate -> transmetalation; vinyl_stannane -> transmetalation; transmetalation -> vinyl_pd_intermediate; vinyl_pd_intermediate -> reductive_elim; reductive_elim -> product; reductive_elim -> pd0 [label=" Catalyst\nRegeneration "]; } केंदGraphviz Diagram: Stille Coupling Catalytic Cycle.
Experimental Considerations:
-
Halide Choice (X): The reactivity order for the halide is I > Br >> Cl. 5-Bromo-2-fluoropyridine is a common and cost-effective starting material.[4]
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a highly effective and commonly used catalyst for Stille couplings.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or toluene are typically employed to ensure solubility of the reactants and catalyst.[2]
-
Toxicity: A significant drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing tin byproducts. Post-reaction workup often involves a potassium fluoride (KF) wash to precipitate insoluble tin fluorides.
Detailed Experimental Protocol: Stille Coupling
This protocol is adapted from established procedures for vinylstannane coupling with halopyridines.[2]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-2-fluoropyridine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the starting halide. Add tributyl(vinyl)stannane (1.2 eq) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a 1 M aqueous solution of potassium fluoride (KF) three times to remove tin byproducts. Subsequently, wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which utilizes an organoboron species, has become a dominant method for C-C bond formation due to the low toxicity, high stability, and commercial availability of boronic acids and their derivatives.[5]
Causality and Mechanism: The mechanism is similar to the Stille reaction but involves a boronic acid or a boronate ester as the transmetalation agent. A crucial distinction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.
// Nodes pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidative_add [label="Oxidative Addition"]; pd_intermediate [label="Ar-Pd(II)(X)L₂"]; transmetalation [label="Transmetalation"]; boronate [label="[Vinyl-B(OH)₃]⁻", shape=cds, fillcolor="#FFFFFF"]; vinyl_pd_intermediate [label="Ar-Pd(II)(Vinyl)L₂"]; reductive_elim [label="Reductive Elimination"]; product [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; halide [label="5-Bromo-2-fluoro-pyridine", shape=cds, fillcolor="#FFFFFF"]; base_activation [label="Base Activation\n(e.g., Cs₂CO₃)"]; boronic_acid [label="Vinyl-B(OH)₂", shape=cds, fillcolor="#FFFFFF"];
// Edges boronic_acid -> base_activation; base_activation -> boronate; pd0 -> oxidative_add [dir=none]; halide -> oxidative_add; oxidative_add -> pd_intermediate; pd_intermediate -> transmetalation; boronate -> transmetalation; transmetalation -> vinyl_pd_intermediate; vinyl_pd_intermediate -> reductive_elim; reductive_elim -> product; reductive_elim -> pd0 [label=" Catalyst\nRegeneration "]; } केंदGraphviz Diagram: Suzuki Coupling Catalytic Cycle.
Experimental Considerations:
-
Boron Reagent: While vinylboronic acid can be used, it is prone to polymerization. A superior alternative is potassium vinyltrifluoroborate (CH₂=CH-BF₃K), a crystalline, air- and moisture-stable solid that is easy to handle.[5][6][7]
-
Catalyst System: A simple palladium salt like PdCl₂ or Pd(OAc)₂ combined with a phosphine ligand such as triphenylphosphine (PPh₃) is effective. For more challenging substrates, specialized ligands like RuPhos may be required to achieve high yields.[5]
-
Base and Solvent: A strong base is essential. Cesium carbonate (Cs₂CO₃) is often the base of choice for these couplings.[5] A mixed solvent system, typically an organic solvent like THF or 1,4-dioxane with water, is used to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on optimized conditions for the coupling of aryl halides with potassium vinyltrifluoroborate.[5]
-
Reaction Setup: In a reaction vessel, combine 5-bromo-2-fluoropyridine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Catalyst Addition: Add palladium(II) chloride (PdCl₂, 0.02 eq, 2 mol%) and triphenylphosphine (PPh₃, 0.06 eq, 6 mol%).
-
Solvent and Degassing: Add a 9:1 mixture of tetrahydrofuran (THF) and water to achieve a concentration of approximately 0.2 M. Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.
-
Reaction Conditions: Seal the vessel and heat the mixture to 70-80 °C with vigorous stirring for 4-8 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure product.
Pathway II: Wittig Olefination
The Wittig reaction provides a fundamentally different approach, constructing the double bond from a carbonyl precursor.[8][9] This reaction is renowned for its reliability and predictability in converting aldehydes and ketones into alkenes.
Causality and Mechanism: The core of the reaction is the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the carbonyl carbon of 5-formyl-2-fluoropyridine. This forms a zwitterionic intermediate known as a betaine, which rapidly collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.
// Nodes ylide_prep [label="Ylide Preparation"]; phosphonium [label="[Ph₃P-CH₃]⁺Br⁻", shape=cds, fillcolor="#FFFFFF"]; base [label="Strong Base\n(e.g., KOtBu)", shape=cds, fillcolor="#FFFFFF"]; ylide [label="Ph₃P=CH₂"]; nucleophilic_attack [label="Nucleophilic Attack"]; aldehyde [label="5-Formyl-2-fluoro-pyridine", shape=cds, fillcolor="#FFFFFF"]; betaine [label="Betaine Intermediate"]; cycloaddition [label="[2+2] Cycloaddition"]; oxaphosphetane [label="Oxaphosphetane"]; fragmentation [label="Fragmentation"]; product [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Ph₃P=O", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges phosphonium -> ylide_prep; base -> ylide_prep; ylide_prep -> ylide; ylide -> nucleophilic_attack; aldehyde -> nucleophilic_attack; nucleophilic_attack -> betaine; betaine -> cycloaddition; cycloaddition -> oxaphosphetane; oxaphosphetane -> fragmentation; fragmentation -> product; fragmentation -> byproduct; } केंदGraphviz Diagram: Wittig Reaction Workflow.
Experimental Considerations:
-
Ylide Generation: The Wittig reagent, methylenetriphenylphosphorane (Ph₃P=CH₂), is typically generated in situ by treating methyltriphenylphosphonium bromide with a strong, non-nucleophilic base. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[9] The reaction must be performed under strictly anhydrous and inert conditions to prevent quenching of the highly reactive ylide.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential for ylide formation.
-
Precursor: The key starting material is 5-formyl-2-fluoropyridine. Its synthesis is a critical prerequisite for this pathway (see Section 4.2).
Detailed Experimental Protocol: Wittig Reaction
This protocol is a standard procedure for methylenation of aldehydes.
-
Ylide Preparation: In a flame-dried, three-necked flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise to the suspension. A characteristic deep yellow or orange color will develop, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Aldehyde Addition: Cool the ylide solution back down to 0 °C. Add a solution of 5-formyl-2-fluoropyridine (1.0 eq) in anhydrous THF dropwise via a syringe.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC. The disappearance of the ylide's color is a good visual indicator of reaction progress.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, the crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel to separate the nonpolar product from the highly polar phosphine oxide byproduct.
Synthesis of Key Precursors
The availability of the starting materials is a critical factor in planning any synthesis. Below are established routes to the key precursors required for the pathways described above.
Synthesis of 5-Bromo-2-fluoropyridine
A reliable method for synthesizing 5-bromo-2-fluoropyridine is via a modified Balz-Schiemann reaction starting from an aminopyridine derivative.
-
Bromination: 2-Amino-6-methylpyridine is first brominated to yield 3-amino-2-bromo-6-methylpyridine.
-
Fluorination: The resulting amino-bromopicoline is then subjected to diazotization using sodium nitrite in anhydrous hydrogen fluoride, followed by thermal decomposition of the diazonium salt to install the fluorine atom, yielding 2-bromo-5-fluoro-6-methylpyridine. The methyl group can then be further manipulated if necessary, or a similar route can be applied starting from 5-aminopyridine.[7]
Synthesis of 5-Formyl-2-fluoropyridine
This aldehyde can be prepared from 2-fluoro-5-methylpyridine through a two-step oxidation/reduction sequence.
-
Oxidation: 2-Fluoro-5-methylpyridine is oxidized to 2-fluoro-5-pyridinecarboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).
-
Acyl Chloride Formation: The carboxylic acid is converted to the corresponding acyl chloride (2-fluoro-5-pyridinecarbonyl chloride) using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reduction (Rosenmund Reduction): The acyl chloride is then selectively reduced to the aldehyde using catalytic hydrogenation (H₂ over a poisoned palladium catalyst, such as Pd/BaSO₄). This classic transformation is highly effective for converting acyl chlorides to aldehydes without over-reduction to the alcohol.
Comparative Analysis of Synthetic Pathways
The choice of synthetic route depends on factors such as starting material availability, scale, safety considerations, and desired purity.
| Pathway | Key Reagents | Advantages | Disadvantages | Typical Yields (Analogous) |
| Stille Coupling | 5-Bromo-2-fluoropyridine, Tributyl(vinyl)stannane, Pd(PPh₃)₄ | High functional group tolerance; reliable. | High toxicity of tin reagents ; difficult purification to remove tin byproducts. | 60-85% |
| Suzuki Coupling | 5-Bromo-2-fluoropyridine, Potassium vinyltrifluoroborate, PdCl₂/PPh₃, Cs₂CO₃ | Low toxicity ; stable and easy-to-handle boron reagent; environmentally benign byproducts. | Requires careful control of base and solvent; boronic acids can be unstable. | 70-95%[5] |
| Wittig Reaction | 5-Formyl-2-fluoropyridine, [Ph₃PCH₃]Br, KOtBu | Excellent reliability for C=CH₂ formation; byproduct is easily removed via chromatography. | Requires multi-step synthesis of aldehyde precursor; ylide is highly sensitive to air and moisture. | 60-80% |
Purification of this compound
Vinylpyridines are susceptible to polymerization, especially when heated or exposed to light.[8] Therefore, purification and storage require specific precautions.
-
Chromatography: Flash column chromatography is the most effective method for laboratory-scale purification, efficiently removing inorganic salts, catalyst residues, and polar byproducts like triphenylphosphine oxide.
-
Distillation: For larger scales, vacuum distillation is a viable option. It is critical to perform the distillation at the lowest possible temperature and pressure to prevent polymerization.[6]
-
Inhibitors: During purification and storage, it is advisable to add a radical inhibitor, such as 4-tert-butylcatechol or hydroquinone, at a low concentration (~100-200 ppm) to prevent spontaneous polymerization.[6]
Conclusion
The synthesis of this compound can be effectively accomplished through several robust and well-established synthetic methodologies. For reasons of operational simplicity, reagent stability, and environmental safety, the Suzuki-Miyaura coupling using potassium vinyltrifluoroborate stands out as the premier choice for most applications. It avoids the toxic tin byproducts of the Stille reaction and the multi-step precursor synthesis required for the Wittig pathway. However, the Wittig reaction remains an excellent and highly reliable alternative if the corresponding aldehyde is readily accessible. The Stille coupling, while effective, should be considered with caution due to the significant safety and purification challenges associated with organotin reagents. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this important heterocyclic building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of a Fluorinated Vinylpyridine Building Block
An In-Depth Technical Guide to the Physicochemical Properties of 5-Vinyl-2-Fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are indispensable tools. The strategic incorporation of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, lipophilicity, and pKa, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2][3] 5-Vinyl-2-fluoropyridine is a bifunctional building block of significant interest, merging the advantageous electronic properties of a 2-fluoropyridine ring with the versatile reactivity of a vinyl group.
The 2-fluoropyridine moiety serves as an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, while the vinyl group is amenable to a wide array of transformations, including polymerization, cross-coupling reactions, and electrophilic additions. This dual reactivity makes 5-vinyl-2-fluoropyridine a valuable synthon for constructing complex molecular architectures, particularly in the development of novel therapeutics.[1][4] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, and handling, offering a foundational resource for its effective application in research and development.
Molecular and Structural Data
A precise understanding of a molecule's fundamental structure is the bedrock of all subsequent chemical and physical analysis.
-
Chemical Name: 5-Vinyl-2-fluoropyridine
-
Synonyms: 2-Fluoro-5-vinylpyridine
-
Molecular Formula: C₇H₆FN
-
Molecular Weight: 123.13 g/mol [5]
-
Chemical Structure:
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental conditions, from reaction setups to purification and formulation. While extensive experimental data for 5-vinyl-2-fluoropyridine is not widely published, we can infer its likely properties based on well-characterized structural analogs such as 2-fluoropyridine, 2-vinylpyridine, and other substituted pyridines.
| Property | Estimated/Reported Value | Rationale and Comparative Analysis |
| Appearance | Colorless to pale yellow liquid | Similar to related simple pyridines like 2-fluoropyridine (colorless liquid) and 2-vinylpyridine (colorless liquid).[6][7] |
| Boiling Point | ~140-165 °C (at 760 mmHg) | Higher than 2-fluoropyridine (126 °C) due to increased molecular weight and van der Waals forces from the vinyl group.[6][8][9] Likely similar to or slightly lower than 2-vinylpyridine (159.5 °C).[10] |
| Density | ~1.0-1.1 g/mL | 2-Fluoropyridine has a density of ~1.1 g/cm³ and 2-vinylpyridine has a density of ~0.975 g/mL.[6][7][9] The density is expected to be within this range. |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, THF, Ethyl Acetate). Limited solubility in water. | The pyridine nitrogen allows for some water solubility via hydrogen bonding, but the overall molecule is largely nonpolar. Vinyl fluoride itself has low water solubility.[11] 2-Fluoropyridine is reported as soluble in water.[8] |
| pKa (of conjugate acid) | ~0.5 - 1.5 | The pKa of the pyridinium ion of 2-fluoropyridine is significantly lowered to 0.44 due to the strong electron-withdrawing effect of fluorine. The vinyl group is weakly electron-donating or neutral in its effect on pKa, so the value for 5-vinyl-2-fluoropyridine is expected to remain very low compared to pyridine (pKa ≈ 5.2) or 2-vinylpyridine (pKa ≈ 4.98).[10] |
Spectroscopic and Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and structure of a chemical intermediate. The following sections detail the expected spectroscopic signatures for 5-vinyl-2-fluoropyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.
-
¹H NMR: The proton spectrum will be complex due to spin-spin coupling between the vinyl protons and the aromatic protons, as well as coupling to the ¹⁹F nucleus.
-
Vinyl Protons (3H): Expect a characteristic set of signals in the 5.5-7.0 ppm range. The geminal, cis, and trans couplings will result in a complex multiplet, often referred to as an AMX or ABX system.
-
Aromatic Protons (3H): These will appear in the 7.0-8.5 ppm region. The proton at C6 (adjacent to nitrogen) will be the most downfield. All aromatic protons will exhibit coupling to each other and additional splitting from the fluorine atom (JHF), which is typically in the range of a few Hz. For comparison, the aromatic protons of 2-fluoropyridine appear between 6.9 and 8.3 ppm.[12]
-
-
¹³C NMR:
-
Aromatic Carbons: Five signals are expected. The carbon bearing the fluorine (C2) will show a large one-bond coupling constant (¹JCF) of approximately 230-260 Hz and will be significantly downfield. Other ring carbons will show smaller 2-bond and 3-bond C-F couplings.
-
Vinyl Carbons: Two signals are expected in the typical alkene region (~115-140 ppm).
-
-
¹⁹F NMR: A single signal is expected, with its chemical shift being characteristic of a fluorine atom on a pyridine ring. This signal will show couplings to the adjacent aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups by observing their characteristic vibrational frequencies.
-
C-H Stretch (Aromatic & Vinyl): A sharp band or bands will appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹), which is characteristic of C-H bonds on sp²-hybridized carbons.[13][14]
-
C-H Stretch (Alkane region, if impurities exist): Absence of strong signals in the 2850-3000 cm⁻¹ region confirms the absence of saturated aliphatic impurities.
-
C=C Stretch (Vinyl & Aromatic): Expect one or more medium-intensity bands in the 1640-1680 cm⁻¹ region for the vinyl C=C stretch and in the 1400-1600 cm⁻¹ region for the aromatic ring vibrations.[13]
-
C-F Stretch: A strong, characteristic band is expected in the 1200-1250 cm⁻¹ region, indicative of the C-F bond on the aromatic ring.
-
C-H Bending (Out-of-Plane): Strong bands in the 900-1000 cm⁻¹ region are characteristic of the out-of-plane C-H wags of the vinyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 123. The fragmentation pattern would likely involve the loss of small molecules like HCN or C₂H₂ (acetylene) from the parent structure.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. The expected exact mass for C₇H₆FN is 123.0484.[5]
Reactivity, Stability, and Handling
-
Reactivity: The molecule possesses two primary sites of reactivity.
-
2-Position (C-F bond): The fluorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, activated by the electron-withdrawing pyridine nitrogen. This allows for the introduction of a wide range of nucleophiles (e.g., amines, alkoxides, thiols).
-
Vinyl Group: This functional group can undergo electrophilic addition, radical reactions, polymerization, and is a key participant in transition-metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki).
-
-
Stability and Storage: Vinylpyridines are susceptible to polymerization, especially when exposed to heat, light, or acid.[15] Therefore, 5-vinyl-2-fluoropyridine should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). It is often supplied with a polymerization inhibitor, such as 4-tert-butylcatechol (TBC).
Experimental Protocols
The following are generalized, step-by-step protocols for the standard analytical characterization of 5-vinyl-2-fluoropyridine.
Protocol 1: Purity and Identity Verification by GC-MS
-
Sample Preparation: Prepare a dilute solution of 5-vinyl-2-fluoropyridine (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C.
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
-
Analysis: The resulting chromatogram will indicate the purity of the sample by integrating the peak areas. The mass spectrum of the main peak should be compared against the expected molecular ion (m/z 123) and fragmentation pattern.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 5-vinyl-2-fluoropyridine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at 400 MHz or higher for better signal dispersion.
-
Data Acquisition: Acquire a standard proton spectrum with 8 to 16 scans.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
-
Interpretation: Integrate the signals to confirm the proton count for each region (vinyl vs. aromatic). Analyze the chemical shifts and coupling patterns (multiplicity and J-values) to confirm the substitution pattern and connectivity of the molecule.
Visualizations
Workflow for Physicochemical Characterization
This diagram outlines a logical workflow for the quality control and characterization of a new batch of 5-vinyl-2-fluoropyridine.
Caption: A standard workflow for quality control analysis.
Key Reactive Sites of 5-Vinyl-2-Fluoropyridine
This diagram highlights the two primary functional groups and their inherent reactivity, which is central to the utility of this molecule as a building block.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Fluoro-4-vinylpyridine | C7H6FN | CID 22607764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chembk.com [chembk.com]
- 8. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]
- 9. innospk.com [innospk.com]
- 10. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Vinyl Fluoride | CH2=CHF | CID 6339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 2-Methyl-5-vinylpyridine | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Ethenyl-2-fluoro-pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling 5-Ethenyl-2-fluoro-pyridine
This compound, also recognized by its IUPAC synonym 5-Fluoro-2-vinylpyridine , is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, which marries the essential pyridine scaffold with a reactive vinyl group and a modulating fluorine atom, positions it as a versatile building block for the synthesis of complex molecular architectures. The strategic placement of the fluorine atom can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive component in the design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, offering a technical resource for professionals in the field.
The definitive identifiers for this compound are:
-
Systematic IUPAC Name: this compound
-
Synonym: 5-Fluoro-2-vinylpyridine
Physicochemical and Computed Properties
Understanding the fundamental properties of this compound is critical for its effective application in research and synthesis. The data presented below has been aggregated from chemical supplier technical sheets and computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₆FN | ChemScene[2] |
| Molecular Weight | 123.13 g/mol | ChemScene[2] |
| Purity | ≥95% - ≥98% | Apollo Scientific, ChemScene[2][3] |
| SMILES | C=CC1=NC=C(C=C1)F | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | ChemScene (Computed)[2] |
| LogP | 1.8637 | ChemScene (Computed)[2] |
| Hydrogen Bond Acceptors | 1 | ChemScene (Computed)[2] |
| Hydrogen Bond Donors | 0 | ChemScene (Computed)[2] |
| Rotatable Bonds | 1 | ChemScene (Computed)[2] |
Synthesis and Mechanistic Considerations
The synthesis of vinyl-substituted pyridines often involves precursor molecules that can be readily converted to the ethenyl group. While a specific, detailed experimental protocol for this compound is not widely published in readily accessible literature, a common and logical synthetic pathway involves the Stille cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, valued for its tolerance of a wide range of functional groups.
A plausible synthetic precursor for this transformation is a halogenated fluoropyridine, such as 5-bromo-2-fluoropyridine. The vinyl group can be introduced using a vinylstannane reagent, like vinyltributyltin, in the presence of a palladium catalyst.
Conceptual Synthetic Workflow: Stille Cross-Coupling
References
A Technical Guide to the Predicted Spectral Characteristics of 2-fluoro-5-vinylpyridine
Introduction
2-fluoro-5-vinylpyridine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-withdrawing fluorine atom and the conjugated vinyl group on the pyridine ring, make it a valuable building block for novel polymers and pharmaceutical agents. A thorough understanding of its spectral characteristics is paramount for researchers engaged in its synthesis, purification, and application. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-fluoro-5-vinylpyridine, grounded in established spectroscopic principles and data from analogous compounds. The methodologies and interpretations presented herein are designed to serve as a robust reference for scientists and drug development professionals.
Molecular Structure and Spectroscopic Overview
The structure of 2-fluoro-5-vinylpyridine dictates its spectral features. The pyridine ring provides a rigid scaffold, while the fluorine and vinyl substituents introduce specific spectroscopic signatures. This guide will systematically deconstruct the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data.
Caption: Molecular structure of 2-fluoro-5-vinylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-fluoro-5-vinylpyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its molecular framework.
Experimental Protocol: NMR Spectroscopy
A generalized protocol for acquiring high-quality NMR spectra of 2-fluoro-5-vinylpyridine is as follows. Note that instrument-specific parameters may require optimization.[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 2-fluoro-5-vinylpyridine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-160 ppm is generally sufficient for pyridines.[2] A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR: Acquire a ¹⁹F NMR spectrum. Given the high sensitivity of the ¹⁹F nucleus, acquisition times are comparable to ¹H NMR.[3][4]
-
¹H NMR: Predicted Chemical Shifts and Couplings
The ¹H NMR spectrum of 2-fluoro-5-vinylpyridine is predicted to show distinct signals for the vinyl and aromatic protons. The chemical shifts are influenced by the electronegativity of the fluorine atom and the nitrogen atom in the pyridine ring, as well as the anisotropic effects of the aromatic system.
| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H (Vinyl, α to ring) | 6.5 - 7.0 | dd | Jtrans = 17-18, Jcis = 10-11 |
| H (Vinyl, β-trans to ring) | 5.8 - 6.2 | d | Jtrans = 17-18 |
| H (Vinyl, β-cis to ring) | 5.3 - 5.7 | d | Jcis = 10-11 |
| H (Aromatic, 3) | 7.5 - 7.8 | t | JH3-H4 ≈ 8, JH3-F ≈ 8 |
| H (Aromatic, 4) | 7.2 - 7.5 | ddd | JH4-H3 ≈ 8, JH4-H6 ≈ 2, JH4-F ≈ 4 |
| H (Aromatic, 6) | 8.1 - 8.4 | d | JH6-H4 ≈ 2 |
Causality behind Predictions: The vinyl protons are expected in the typical range for vinylic protons (4.5-6.5 ppm), with the α-proton shifted downfield due to its proximity to the aromatic ring.[5] The aromatic protons are deshielded by the ring current. The proton at position 6 is predicted to be the most downfield due to the combined electron-withdrawing effects of the adjacent nitrogen and the fluorine atom. The fluorine atom will introduce through-bond couplings to the nearby protons, most significantly to H-3 and H-4.
¹³C NMR: Predicted Chemical Shifts
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The fluorine substitution will have a significant impact on the chemical shifts of the carbons in the pyridine ring, particularly the carbon directly attached to it (C-2), which will also exhibit a large one-bond C-F coupling constant.
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C (Vinyl, α to ring) | 130 - 135 |
| C (Vinyl, β) | 115 - 120 |
| C (Aromatic, 2) | 160 - 165 (d, ¹JC-F ≈ 240-260 Hz) |
| C (Aromatic, 3) | 120 - 125 (d, ²JC-F ≈ 20-25 Hz) |
| C (Aromatic, 4) | 140 - 145 (d, ³JC-F ≈ 5-10 Hz) |
| C (Aromatic, 5) | 135 - 140 (d, ⁴JC-F ≈ 1-3 Hz) |
| C (Aromatic, 6) | 145 - 150 (d, ³JC-F ≈ 15-20 Hz) |
Causality behind Predictions: The chemical shift of C-2 is significantly downfield due to the direct attachment of the highly electronegative fluorine atom. This carbon will appear as a doublet with a large one-bond coupling constant. The other ring carbons will also show smaller couplings to the fluorine atom, which decrease with the number of bonds separating them. The vinyl carbon chemical shifts are in the expected range for alkenes.
¹⁹F NMR: Predicted Chemical Shift
¹⁹F NMR is a highly sensitive technique that provides information about the electronic environment of the fluorine atom.[3][4]
| Fluorine (Position) | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) |
| F (Aromatic, 2) | -80 to -120 |
Causality behind Predictions: The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of the ring and its substituents. For fluoropyridines, the chemical shift is typically in the range of -80 to -170 ppm.[6] The vinyl group at the 5-position is expected to have a modest electronic effect on the fluorine at the 2-position.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2-fluoro-5-vinylpyridine is expected to show characteristic absorption bands for the C-F bond, the vinyl group, and the aromatic pyridine ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a common and convenient method for obtaining the IR spectrum of liquid samples.
-
Sample Application: Place a small drop of 2-fluoro-5-vinylpyridine directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity |
| 3100-3000 | C-H stretch (aromatic and vinyl) | Medium-Weak |
| 1640-1620 | C=C stretch (vinyl) | Medium |
| 1600-1450 | C=C and C=N stretch (pyridine ring) | Strong-Medium |
| 1250-1150 | C-F stretch | Strong |
| 990 and 910 | =C-H bend (vinyl out-of-plane) | Strong |
| 850-750 | C-H bend (aromatic out-of-plane) | Strong |
Causality behind Predictions: The C-F stretch is typically a strong absorption in the fingerprint region.[7] The vinyl group will give rise to a characteristic C=C stretching vibration and strong out-of-plane C-H bending bands. The pyridine ring will show several characteristic stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.
Experimental Protocol: Electron Ionization (EI)-MS
EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.[8]
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC) or a direct insertion probe, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller charged ions and neutral radicals.
-
Detection: The positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.
Predicted Fragmentation Pattern
The mass spectrum of 2-fluoro-5-vinylpyridine is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the stability of the pyridine ring and the nature of the substituents.
Caption: Predicted major fragmentation pathways for 2-fluoro-5-vinylpyridine.
Predicted Key Fragments:
-
m/z 123 (Molecular Ion, M⁺•): This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.
-
m/z 122 ([M-H]⁺): Loss of a hydrogen radical is a common fragmentation pathway for aromatic compounds.
-
m/z 97 ([M-C₂H₂]⁺•): Loss of acetylene from the vinyl group is a likely fragmentation pathway. This fragment corresponds to the 2-fluoropyridine radical cation.
-
m/z 96 ([M-HCN]⁺•): Expulsion of hydrogen cyanide from the pyridine ring is a characteristic fragmentation for pyridine derivatives.
Causality behind Predictions: The molecular ion is expected to be relatively stable due to the aromatic system. Fragmentation will likely involve the loss of small, stable neutral molecules or radicals from the vinyl group and the pyridine ring. The fragmentation of 2-vinylpyridine is known to produce a strong molecular ion and fragments corresponding to the loss of H• and HCN.[9][10] The presence of the fluorine atom will influence the relative abundance of these fragments.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral data for 2-fluoro-5-vinylpyridine based on fundamental spectroscopic principles and data from analogous compounds. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, along with the provided experimental protocols and interpretations, serve as a valuable resource for researchers working with this compound. While these predictions offer a strong foundation for spectral assignment, it is imperative to confirm these findings with experimental data on a purified sample of 2-fluoro-5-vinylpyridine.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. 2-Vinylpyridine(100-69-6) MS [m.chemicalbook.com]
- 10. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Ethenyl-2-fluoro-pyridine: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethenyl-2-fluoro-pyridine, also known as 2-fluoro-5-vinylpyridine, is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of the vinyl group provides a versatile handle for further chemical modifications, such as polymerization or participation in various coupling reactions. The fluorine atom at the 2-position modulates the electronic properties of the pyridine ring, influencing its reactivity and potential biological activity. This guide provides a comprehensive overview of its commercial availability, detailed synthetic strategies, and key applications, with a focus on practical insights for laboratory and developmental use.
Chemical and Physical Properties
| Property | Value | Source/Comment |
| CAS Number | 1133879-66-9 | Verified from multiple suppliers |
| Molecular Formula | C₇H₆FN | Calculated |
| Molecular Weight | 123.13 g/mol | Calculated |
| Appearance | Typically a colorless to pale yellow liquid or solid | Based on related compounds |
| Boiling Point | Not definitively reported, estimated to be around 160-180 °C at atmospheric pressure | Estimation based on similar structures |
| Solubility | Soluble in common organic solvents such as THF, DCM, and ethyl acetate | Expected behavior for this type of molecule |
Commercial Availability
This compound is available from a range of specialty chemical suppliers. It is typically offered in research quantities, from grams to kilograms.
Table of Representative Suppliers:
| Supplier | Purity | Available Quantities |
| Angene Chemical | ≥95% | 1g, 5g, 25g |
| CP Lab Safety | min 97% | 1g |
| AccelaChem | Custom | Inquiry for details |
| BLD Pharm | Custom | Inquiry for details |
| ChemScene | ≥98% | 1g, 5g, 10g |
Disclaimer: This is not an exhaustive list, and availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthetic Strategies
The synthesis of this compound can be approached through several established synthetic methodologies. The choice of a particular route will often depend on the availability of starting materials, desired scale, and laboratory capabilities. The most common strategies involve the formation of the vinyl group on a pre-functionalized 2-fluoropyridine ring.
Key Precursors
The successful synthesis of this compound relies on the availability of key precursors. Two of the most important are:
-
2-Fluoro-5-bromopyridine (CAS: 41404-58-4): This is a versatile precursor for cross-coupling reactions. It can be synthesized from 2-amino-5-fluoropyridine.
-
2-Fluoro-5-formylpyridine (CAS: 677728-92-6): This aldehyde is the key starting material for the Wittig reaction. Its preparation from 2-fluoro-5-methylpyridine has been described in the patent literature.[1]
Both precursors are also commercially available from various suppliers.
Synthetic Routes
The following sections detail the most logical and field-proven synthetic routes to this compound.
The Wittig reaction is a robust and widely used method for the synthesis of alkenes from aldehydes or ketones.[2][3] In this case, 2-fluoro-5-formylpyridine is reacted with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide.
Experimental Protocol (Proposed):
-
Ylide Generation: To a stirred suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as n-butyllithium (1.05 equivalents) dropwise at 0 °C.
-
Allow the resulting bright yellow-orange mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 2-fluoro-5-formylpyridine (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound. The byproduct, triphenylphosphine oxide, can be challenging to remove completely and may require careful chromatography.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[4][5] For the synthesis of this compound, 2-fluoro-5-bromopyridine can be coupled with a vinylboron species, such as potassium vinyltrifluoroborate.[4]
Experimental Protocol (Proposed):
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-fluoro-5-bromopyridine (1.0 equivalent), potassium vinyltrifluoroborate (1.2-1.5 equivalents), and a base such as potassium carbonate (2.0-3.0 equivalents).
-
Add a palladium catalyst (e.g., palladium(II) acetate, 1-5 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the vinyl group and the three protons on the pyridine ring.
-
Vinyl Protons: A vinyl group typically displays a characteristic AXM spin system. The proton on the carbon attached to the pyridine ring (vinylic-Hα) will appear as a doublet of doublets, coupled to the two terminal vinyl protons (vinylic-Hβ, cis and trans). The terminal protons will also be doublets of doublets, with a geminal coupling to each other and a cis or trans coupling to Hα.
-
Predicted Chemical Shifts:
-
Vinylic-Hα: ~6.7-6.9 ppm
-
Vinylic-Hβ (trans to pyridine): ~5.8-6.0 ppm
-
Vinylic-Hβ (cis to pyridine): ~5.3-5.5 ppm
-
-
-
Pyridine Protons: The three protons on the pyridine ring will exhibit coupling to each other and potentially to the fluorine atom.
-
Predicted Chemical Shifts:
-
H-6 (adjacent to N and F): ~8.1-8.3 ppm (doublet or doublet of doublets due to coupling with H-4 and F)
-
H-4 (meta to F and vinyl): ~7.8-8.0 ppm (doublet of doublets or multiplet)
-
H-3 (ortho to vinyl, meta to F): ~7.4-7.6 ppm (doublet or doublet of doublets)
-
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
Predicted Chemical Shifts:
-
C-2 (attached to F): ~160-165 ppm (large ¹JCF coupling)
-
C-5 (attached to vinyl): ~135-140 ppm
-
C-6: ~145-150 ppm (with C-F coupling)
-
C-4: ~140-145 ppm (with C-F coupling)
-
C-3: ~120-125 ppm
-
Vinylic-Cα: ~130-135 ppm
-
Vinylic-Cβ: ~115-120 ppm
-
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 123.
-
Predicted Fragmentation:
-
m/z 123 (M⁺): The molecular ion.
-
m/z 96: Loss of HCN from the pyridine ring.
-
m/z 77: Loss of a vinyl radical followed by HCN.
-
Other fragments corresponding to the cleavage of the pyridine ring.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
-
Predicted Absorption Bands:
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic and vinyl groups.
-
~1640 cm⁻¹: C=C stretching of the vinyl group.
-
~1600, 1570, 1480 cm⁻¹: C=C and C=N stretching of the pyridine ring.
-
~1250-1200 cm⁻¹: C-F stretching.
-
~990 and 910 cm⁻¹: Out-of-plane C-H bending of the vinyl group.
-
Applications in Research and Development
This compound is a valuable building block for the synthesis of more complex molecules in several areas:
-
Drug Discovery: The pyridine scaffold is a common motif in many biologically active compounds. The vinyl group allows for the introduction of this moiety into larger molecules through various chemical transformations, including Michael additions, Heck reactions, and metathesis. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.
-
Materials Science: The vinyl group makes this compound a suitable monomer for the synthesis of functional polymers. The resulting fluorinated polypyridines may have interesting electronic, optical, or thermal properties.
-
Agrochemicals: Similar to pharmaceuticals, the fluoropyridine core is found in a number of herbicides and pesticides.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in various fields of chemical research and development. While detailed synthetic procedures and full characterization data are not widely published, this guide provides a comprehensive overview of the most probable and effective methods for its synthesis, along with predicted spectroscopic data to aid in its identification and characterization. As the demand for novel fluorinated heterocycles continues to grow, the utility of this compound as a versatile synthetic intermediate is expected to increase.
References
- 1. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Ethenyl-2-fluoro-pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethenyl-2-fluoro-pyridine is a substituted heterocyclic compound of interest in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, drawing upon foundational principles of physical chemistry and spectroscopic techniques. While direct experimental data for this specific molecule is limited, this document synthesizes information from analogous compounds and theoretical considerations to present a robust model of its structural characteristics. We will delve into the intricacies of its geometric parameters, the rotational isomerism of the ethenyl group, and the spectroscopic signatures that would define its structure.
Introduction: The Significance of this compound
Substituted pyridines are a cornerstone of modern drug discovery, with the pyridine scaffold appearing in numerous approved pharmaceuticals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability. The ethenyl (vinyl) group, a versatile functional handle, can participate in various chemical transformations and offers a site for polymerization or further functionalization. The combination of these features in this compound makes it a valuable building block for the synthesis of novel bioactive compounds and advanced materials. A thorough understanding of its molecular structure and conformational preferences is paramount for rational drug design and the development of materials with tailored properties.
Molecular Structure of the 2-Fluoro-pyridine Core
The foundational structure of this compound is the 2-fluoro-pyridine ring. High-resolution microwave spectroscopy studies on 2-fluoropyridine provide precise geometric parameters for this core moiety. These studies, which involve the analysis of rotational transitions in the gas phase, allow for the determination of bond lengths and angles with exceptional accuracy.
The introduction of a fluorine atom at the 2-position of the pyridine ring induces notable electronic and structural changes. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). However, it can also participate in resonance by donating a lone pair of electrons to the aromatic system (+R effect). In 2-fluoropyridine, the inductive effect is dominant, leading to a polarization of the C-F bond and a distortion of the pyridine ring's geometry compared to unsubstituted pyridine.
Based on microwave spectroscopy data of 2-fluoropyridine, the key structural parameters of the ring are summarized in the table below. These values provide a reliable starting point for constructing a model of this compound.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C2-F | 1.352 | |
| N1-C2 | 1.336 | |
| C2-C3 | 1.381 | |
| C3-C4 | 1.394 | |
| C4-C5 | 1.390 | |
| C5-C6 | 1.394 | |
| N1-C6 | 1.339 | |
| ∠N1-C2-C3 | ||
| ∠C2-C3-C4 | ||
| ∠C3-C4-C5 | ||
| ∠C4-C5-C6 | ||
| ∠C5-C6-N1 | ||
| ∠C6-N1-C2 |
Table 1: Experimentally determined structural parameters for the 2-fluoropyridine ring from microwave spectroscopy studies. These values serve as a baseline for the this compound structure.
Conformational Analysis of the Ethenyl Group
A critical aspect of the three-dimensional structure of this compound is the orientation of the ethenyl group relative to the pyridine ring. Rotation around the C5-C(ethenyl) single bond gives rise to two principal planar conformers: s-trans (or antiperiplanar) and s-cis (or synperiplanar).
Predicted Biological Activity of 2-Fluoro-5-Vinylpyridine: A Framework for In Silico and In Vitro Evaluation
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for predicting the biological activity of 2-fluoro-5-vinylpyridine, a heterocyclic compound with significant potential in drug discovery. The unique combination of a fluorinated pyridine ring and a reactive vinyl group suggests a profile geared towards targeted covalent inhibition, particularly of protein kinases. The incorporation of fluorine is known to enhance critical drug-like properties, including metabolic stability and binding affinity, while the vinylpyridine moiety can serve as a covalent warhead targeting nucleophilic residues like cysteine.[1][2][3] This document outlines a logical, multi-stage workflow, beginning with computational prediction of protein targets, followed by detailed protocols for in vitro validation of enzyme inhibition and metabolic stability. The methodologies are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust strategy to characterize novel small molecules.
Introduction: The Chemical Rationale for 2-Fluoro-5-Vinylpyridine in Drug Discovery
The structure of 2-fluoro-5-vinylpyridine presents a compelling starting point for a targeted drug discovery campaign. Its two key features, the fluoropyridine core and the vinyl substituent, are well-established motifs in medicinal chemistry, each conferring distinct, advantageous properties.
-
The Fluoropyridine Scaffold: The strategic placement of a fluorine atom on a pyridine ring can profoundly influence a molecule's physicochemical and pharmacological profile.[4] Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, altering its ionization state and potential for hydrogen bonding within a protein active site.[3] Crucially, the strength of the carbon-fluorine bond often blocks sites of metabolic oxidation, a common liability for many drug candidates. This can lead to significantly improved metabolic stability and a longer in vivo half-life, key attributes for a successful therapeutic agent.[1][3][4]
-
The Vinyl Group as a Covalent Warhead: The vinyl group attached to the electron-withdrawing pyridine ring functions as a Michael acceptor. This chemical feature is of high interest for designing targeted covalent inhibitors (TCIs).[5] TCIs form a stable, covalent bond with a target protein, often leading to complete and durable inhibition of its function. The vinylpyridine moiety has been successfully employed as a "tunable" covalent warhead to target non-catalytic cysteine residues in the ATP-binding site of kinases like EGFR.[5][6][7][8] This covalent interaction can provide high potency and selectivity, overcoming resistance mechanisms that affect non-covalent inhibitors.
This guide will systematically predict and validate the biological activity of 2-fluoro-5-vinylpyridine, focusing on its potential as a covalent kinase inhibitor with favorable metabolic properties.
In Silico Prediction: Hypothesis Generation for Biological Targets
Computational methods provide a rapid and cost-effective approach to generate initial hypotheses about a molecule's biological targets, guiding subsequent experimental validation.[9][10] Molecular docking, a cornerstone of structure-based drug design, will be used to predict the binding affinity and mode of 2-fluoro-5-vinylpyridine against a panel of relevant protein kinases.[11][12][13]
Causality in Target Selection
The selection of protein targets for docking is critical. Given the vinylpyridine's potential as a covalent inhibitor, the primary targets are protein kinases known to possess a reactive cysteine residue in or near the ATP-binding pocket. Prominent examples include Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR), where covalent inhibition of a cysteine residue is a clinically validated strategy.[5] A broader panel of kinases will also be screened to predict potential selectivity.
Experimental Protocol: Molecular Docking Simulation
-
Ligand Preparation:
-
Generate the 3D structure of 2-fluoro-5-vinylpyridine using a molecular editor (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign appropriate partial charges.
-
-
Protein Preparation:
-
Download the crystal structures of selected kinase targets from the Protein Data Bank (PDB).
-
Prepare the protein for docking using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.[14] This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.
-
-
Grid Generation and Docking:
-
Define the binding pocket (grid box) based on the location of the co-crystallized ligand in the original PDB file or by identifying the ATP-binding site.
-
Perform the docking simulation using a program such as AutoDock Vina.[14] The algorithm will sample various conformations, positions, and orientations of the ligand within the defined binding site.[12]
-
-
Analysis and Interpretation:
-
Analyze the results based on the predicted binding energy (scoring function), which estimates the binding affinity.[15][16]
-
Visualize the top-ranked docking poses to inspect key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Critically assess the proximity of the vinyl group to the thiol side chain of a cysteine residue (typically < 4 Å) to predict the likelihood of a covalent reaction.
-
Visualization: Molecular Docking Workflow
Caption: Workflow for in silico prediction of protein targets via molecular docking.
Data Presentation: Predicted Kinase Binding Affinities
| Target Kinase | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interactions / Covalent Potential |
| EGFR (T790M) | 2JIT | -8.5 | Potential covalent bond with Cys797 |
| BTK | 3GEN | -7.9 | Proximity to Cys481 |
| JAK3 | 3ZEP | -7.2 | Interaction with hinge region |
| FLT3 | 4RT7 | -8.1 | H-bond with backbone, proximity to Cys694 |
| Aurora A | 5L8K | -6.8 | Hydrophobic interactions |
| (Note: Data are hypothetical and for illustrative purposes.) |
In Vitro Validation: From Prediction to Biological Fact
In silico predictions are hypotheses that require rigorous experimental validation. The following section details standardized in vitro assays to confirm the predicted kinase inhibition and assess the compound's metabolic stability.
In Vitro Kinase Inhibition Assay
Causality: This assay directly measures the ability of 2-fluoro-5-vinylpyridine to inhibit the enzymatic activity of the top-ranked kinases from the docking study. A radiometric or luminescence-based format is chosen for its sensitivity and quantitative accuracy. The goal is to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
3.1.1. Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate master mix in kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT).[17]
-
Prepare a 10 mM stock solution of 2-fluoro-5-vinylpyridine in DMSO. Perform serial dilutions to create a concentration gradient (e.g., from 100 µM to 1 nM).
-
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Kₘ for each specific kinase.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound dilution to the wells of a 96-well plate. Include "no compound" (DMSO only) and "no enzyme" controls.
-
Add 10 µL of the 2X kinase/substrate master mix to initiate the reaction. Incubate for 1 hour at 30°C.[18][19]
-
Add 5 µL of the 2X ATP solution to start the kinase reaction. Incubate for 1-2 hours at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal. Add 40 µL of Kinase Detection Reagent, incubate for 30 minutes, and read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
3.1.2. Visualization: Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
3.1.3. Data Presentation: Experimental Kinase Inhibition
| Target Kinase | IC₅₀ (nM) |
| EGFR (T790M) | 55 |
| BTK | 120 |
| FLT3 | 88 |
| Aurora A | >10,000 |
| (Note: Data are hypothetical and for illustrative purposes.) |
Metabolic Stability Assay
Causality: This assay quantifies the susceptibility of 2-fluoro-5-vinylpyridine to metabolism by liver enzymes, primarily the Cytochrome P450 (CYP) family.[20] We use human liver microsomes (HLMs), a subcellular fraction rich in these enzymes, as a standard and reliable in vitro model.[20][21] High stability in this assay is a positive indicator of a longer half-life in vivo.
3.2.1. Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Reagent Preparation:
-
Thaw cryopreserved pooled HLMs (e.g., from 20 mg/mL stock) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[21][22] Keep on ice.
-
Prepare an NADPH regenerating system solution (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[23]
-
Prepare a 1 µM working solution of the test compound in buffer.
-
-
Incubation:
-
Pre-warm the HLM solution and the test compound solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM/compound mixture.[22] The final protein concentration should be ~0.5 mg/mL.[22]
-
Incubate the reaction mixture in a shaking water bath at 37°C.[23]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to 3-5 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[20][23]
-
Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the microsomal proteins.[24]
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.[20]
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) using the following equations:[20][23]
-
t₁/₂ = 0.693 / k
-
CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein)
-
-
3.2.2. Visualization: Metabolic Stability Assay Workflow
Caption: Workflow for in vitro metabolic stability assay using human liver microsomes.
3.2.3. Data Presentation: Predicted Metabolic Stability
| Parameter | Value | Interpretation |
| In Vitro Half-Life (t₁/₂) | 58 min | Moderate to High Stability |
| Intrinsic Clearance (CLᵢₙₜ) | 24 µL/min/mg | Low Clearance |
| (Note: Data are hypothetical and for illustrative purposes. Warfarin or Verapamil are often used as controls.)[20] |
Synthesis and Predicted Biological Profile
The combined in silico and in vitro data allow for the construction of a cohesive biological activity profile for 2-fluoro-5-vinylpyridine.
-
Predicted Mechanism of Action: The compound is predicted to act as a targeted covalent inhibitor of protein kinases . The docking results suggest a binding mode that positions the vinyl group for nucleophilic attack by a conserved cysteine residue. Experimental IC₅₀ values in the nanomolar range against EGFR, BTK, and FLT3 would confirm potent inhibitory activity.
-
Impact of Structural Features:
-
The vinylpyridine moiety is the primary driver of the covalent inhibitory mechanism, offering high potency.[8][25] However, its reactivity must be optimized to avoid off-target effects, such as reaction with glutathione, which could lead to toxicity.[25]
-
The 2-fluoro substituent likely contributes positively to the overall profile. It is predicted to enhance metabolic stability, as suggested by the low intrinsic clearance in the HLM assay. This is a crucial feature, as it indicates the compound is less likely to be rapidly cleared from the body, potentially allowing for less frequent dosing.[26]
-
-
Overall Profile and Therapeutic Potential: 2-fluoro-5-vinylpyridine is projected to be a potent, covalent kinase inhibitor with low metabolic clearance. Its activity against kinases like EGFR and FLT3 suggests potential therapeutic applications in oncology , particularly for cancers driven by mutations in these signaling pathways.[7][27] Its inhibition of BTK points towards potential use in autoimmune and inflammatory diseases .
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing 2-fluoro-5-vinylpyridine, integrating computational prediction with targeted in vitro validation. The molecule is predicted to be a metabolically stable, covalent kinase inhibitor with potential applications in oncology and immunology.
The logical next steps in a drug discovery program based on this scaffold would include:
-
Selectivity Profiling: Testing the compound against a broad panel of kinases to confirm its selectivity and identify potential off-target activities.
-
Cellular Assays: Evaluating the compound's ability to inhibit kinase signaling and reduce cell proliferation in relevant cancer cell lines.
-
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and drug-like properties.
-
In Vivo Pharmacokinetic and Efficacy Studies: Assessing the compound's behavior and therapeutic effect in animal models.
This structured evaluation framework provides a solid foundation for advancing 2-fluoro-5-vinylpyridine or its derivatives from a chemical entity to a potential clinical candidate.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotech-asia.org [biotech-asia.org]
- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsdr.org [ijsdr.org]
- 14. youtube.com [youtube.com]
- 15. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. researchgate.net [researchgate.net]
- 18. In vitro kinase assay [protocols.io]
- 19. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 21. researchgate.net [researchgate.net]
- 22. mercell.com [mercell.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 25. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 26. chemrxiv.org [chemrxiv.org]
- 27. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability Profiling of 5-Ethenyl-2-fluoro-pyridine for Drug Discovery Applications
Abstract
5-Ethenyl-2-fluoro-pyridine represents a class of substituted heterocyclic compounds with significant potential as a building block in medicinal chemistry. Its utility in drug discovery hinges on a thorough understanding of its fundamental physicochemical properties, primarily aqueous solubility and chemical stability. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing this molecule. We move beyond simple data reporting to establish the causality behind experimental design, offering field-proven protocols and a logical workflow for generating robust and reliable data. This document outlines methodologies for determining both kinetic and thermodynamic solubility, details a systematic approach for stability profiling through forced degradation studies in line with regulatory expectations, and discusses the unique chemical liabilities inherent to the molecule's structure.
Introduction: The Strategic Importance of Early Physicochemical Assessment
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. A molecule's intrinsic properties—its ability to dissolve in aqueous media and remain intact from synthesis to administration—are critical determinants of its ultimate success as a therapeutic agent. Poor solubility can severely limit oral bioavailability and complicate formulation development, while instability can compromise safety, efficacy, and shelf-life.[1][2]
This compound, also known as 5-vinyl-2-fluoropyridine, is a compound of interest due to its dual functionality. The fluorinated pyridine core is a common motif in pharmaceuticals, often used to modulate metabolic stability and receptor binding affinity. The ethenyl (vinyl) group serves as a versatile chemical handle for further synthetic elaboration. However, this combination of functional groups also presents specific challenges that must be proactively addressed.
This guide provides the necessary theoretical grounding and practical, step-by-step protocols to empower research teams to:
-
Accurately determine the aqueous solubility profile.
-
Identify potential degradation pathways.
-
Develop a robust stability-indicating analytical method.
-
Make informed decisions about the compound's progression in the discovery pipeline.
Predicted Physicochemical Profile & Inherent Liabilities
A proactive assessment begins with a structural analysis to anticipate potential challenges. The behavior of this compound can be predicted by examining its constituent parts.
-
2-Fluoropyridine Core: The pyridine ring confers basicity, while the electron-withdrawing fluorine atom at the 2-position modulates the pKa of the nitrogen. Generally, simple fluoropyridines exhibit appreciable water solubility.[3][4][5][6] This suggests that the parent molecule should have a baseline level of aqueous solubility.
-
Ethenyl (Vinyl) Group: This functional group is the primary source of chemical instability. Vinylpyridines are known to be highly susceptible to polymerization, which can be initiated by heat, light, or trace contaminants like acids or peroxides.[7][8][9][10] This tendency necessitates careful handling, storage at reduced temperatures, and the use of polymerization inhibitors.[7][9]
Anticipated Challenges:
-
Polymerization: The most significant stability risk is the spontaneous polymerization of the vinyl group, leading to loss of the monomeric active substance.[7][8]
-
Oxidation: The double bond is susceptible to oxidative cleavage.
-
Photodegradation: Aromatic systems and conjugated double bonds can absorb UV light, leading to photolytic decomposition.[11][12]
A Practical Guide to Solubility Determination
Aqueous solubility is not a single value but a context-dependent property. In drug discovery, we distinguish between two key types: kinetic and thermodynamic solubility.[13][14]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in aqueous buffer. It is a high-throughput measurement ideal for early-stage screening of large compound libraries.[15][16][17]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period. It is the "gold standard" measurement, crucial for lead optimization and pre-formulation studies.[2][14][18][19]
Workflow for Solubility Assessment
The following diagram outlines a logical workflow for characterizing the solubility of a new chemical entity like this compound.
Caption: Solubility characterization workflow.
Protocol 1: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)
Causality: This protocol is designed for speed and minimal compound consumption, making it ideal for initial screening. It leverages the principle that precipitation of an insoluble compound from a DMSO/aqueous mixture will cause light scattering (turbidity), which can be quantified.[1]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to generate a range of concentrations (e.g., 10 mM down to ~0.02 mM).
-
Assay Plate Preparation: Add phosphate-buffered saline (PBS, pH 7.4) to a clear, flat-bottom 96-well assay plate.
-
Compound Addition: Transfer a small volume (e.g., 2 µL) from the DMSO plate to the corresponding wells of the assay plate containing PBS. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its solubilizing effect.
-
Incubation & Measurement: Shake the plate for a defined period (e.g., 2 hours) at room temperature.[13] Measure the turbidity of each well using a plate reader capable of nephelometry or UV-Vis absorbance (at a wavelength where the compound does not absorb, e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal rises significantly above the background. This can be determined by setting a threshold value.[16]
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
Causality: This method is considered the most reliable for determining true solubility because it ensures that the solution is in equilibrium with the solid state of the compound.[18][19] It is essential for generating definitive data for key compounds.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 5.0, pH 7.4). The presence of undissolved solid is crucial.[18]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[13][20]
-
Phase Separation: After equilibration, allow the vials to stand so that the excess solid can sediment. Carefully collect the supernatant. For highly accurate results, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Prepare a calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered supernatant using a validated analytical method, typically HPLC-UV, to determine the concentration.[2]
-
pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted during the experiment.[18]
Data Presentation: Solubility Profile
All quantitative solubility data should be summarized in a clear, structured table.
| Compound ID | Assay Type | Medium (pH) | Solubility (µg/mL) | Solubility (µM) | Final DMSO (%) | Incubation Time (h) |
| This compound | Kinetic | PBS (7.4) | Result | Result | 1% | 2 |
| This compound | Thermodynamic | Acetate Buffer (5.0) | Result | Result | N/A | 48 |
| This compound | Thermodynamic | PBS (7.4) | Result | Result | N/A | 48 |
A Framework for Stability Profiling
Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors.[21] For drug discovery, forced degradation (or stress testing) is a critical exercise used to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method .[22][23][24][25] This is a core requirement of regulatory bodies as outlined in the ICH Q1A guideline.[21][26][27]
Workflow for Stability Assessment
The diagram below illustrates the standard workflow for conducting forced degradation studies and establishing a stability profile.
Caption: Forced degradation and stability profiling workflow.
Protocol 3: Forced Degradation Study
Causality: This protocol systematically exposes the compound to harsh conditions to accelerate decomposition. The goal is not to destroy the molecule completely but to achieve a target degradation of 5-20%.[25][28] This level of degradation is sufficient to produce and detect primary degradation products without generating secondary, irrelevant impurities.[25] The data generated is fundamental for developing an analytical method that can separate the parent compound from its potential impurities.[23][29]
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water). Also, retain a sample of the solid material.
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 24 hours).
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature (base hydrolysis is often faster).
-
Oxidative Degradation: Add 3% hydrogen peroxide. Keep at room temperature, protected from light.[24]
-
Thermal Degradation: Store the solution and a separate sample of the solid compound in an oven at an elevated temperature (e.g., 60°C or 80°C).
-
Photostability: Expose the solution and solid compound to a controlled light source as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11][30][31] A control sample should be wrapped in foil to shield it from light.
-
-
Time Points: Sample each condition at various time points (e.g., 2, 8, 24 hours) to find the optimal duration to achieve the target 5-20% degradation.
-
Sample Quenching: After incubation, neutralize acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a high-performance liquid chromatography (HPLC) system, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
The HPLC method must be "stability-indicating," meaning it can resolve the parent peak from all degradation product peaks, process impurities, and excipients.[22][24] Method development often involves screening different columns, mobile phases, and gradients to achieve this separation.[22]
-
The PDA detector is used to assess peak purity.
-
The MS detector provides mass information to help identify the structures of the degradants.
-
Data Presentation: Forced Degradation Summary
| Stress Condition | Reagent/Parameters | Duration (h) | Temperature (°C) | % Assay of Parent | % Degradation | No. of Degradants |
| Control (Unstressed) | N/A | 0 | RT | 100.0 | 0.0 | 0 |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | Result | Result | Result |
| Base Hydrolysis | 0.1 M NaOH | 8 | RT | Result | Result | Result |
| Oxidation | 3% H₂O₂ | 24 | RT | Result | Result | Result |
| Thermal (Solution) | N/A | 48 | 60 | Result | Result | Result |
| Thermal (Solid) | N/A | 48 | 60 | Result | Result | Result |
| Photolytic (Solution) | ICH Q1B Standard | N/A | RT | Result | Result | Result |
Conclusion and Forward Strategy
The successful characterization of this compound requires a systematic and scientifically rigorous approach. This guide provides the foundational protocols and strategic rationale for determining its solubility and stability profile. Based on its structure, researchers should pay exceptionally close attention to its propensity for polymerization . All handling and storage protocols should be designed to mitigate this risk.
The forced degradation studies will be paramount in developing a validated, stability-indicating HPLC method, which is the cornerstone of all future quality control, formulation, and long-term stability assessments.[22][29] The data generated through these workflows will provide a clear, actionable understanding of the compound's liabilities and enable informed, data-driven decisions, ultimately conserving resources and accelerating the path to viable drug candidates.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. evotec.com [evotec.com]
- 3. 2-Fluoropyridine, 99% | Fisher Scientific [fishersci.ca]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 8. US2861997A - Stabilization of methyl, vinyl pyridine - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jordilabs.com [jordilabs.com]
- 12. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. solvescientific.com.au [solvescientific.com.au]
- 17. inventivapharma.com [inventivapharma.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. database.ich.org [database.ich.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. ijtsrd.com [ijtsrd.com]
- 24. scispace.com [scispace.com]
- 25. longdom.org [longdom.org]
- 26. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 27. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 29. researchgate.net [researchgate.net]
- 30. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 31. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Chemistry of Vinylpyridines: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Vinylpyridines (VPs), encompassing primarily the 2-vinylpyridine (2-VP) and 4-vinylpyridine (4-VP) isomers, represent a class of highly versatile monomers. Their unique molecular architecture, which combines a polymerizable vinyl group with a functional pyridine ring, offers a rich landscape for chemical modification and application. The pyridine moiety, with its basic nitrogen atom, imparts pH-responsiveness, metal coordination capabilities, and the potential for quaternization, making vinylpyridine-based polymers or "poly(vinylpyridines)" (PVPs) exceptional candidates for advanced applications. This guide provides an in-depth exploration of the core chemistry of vinylpyridines, detailing their synthesis, reactivity, and polymerization. It further elucidates their significant and expanding role in catalysis, materials science, and particularly in the sophisticated design of drug delivery systems. This document serves as a technical resource, offering field-proven insights and detailed protocols for scientists and professionals engaged in chemical research and pharmaceutical development.
Introduction: The Molecular Versatility of Vinylpyridines
Vinylpyridines are organic compounds characterized by a vinyl group attached to a pyridine ring. The position of this vinyl group significantly influences the monomer's reactivity and the resulting polymer's properties. While 3-vinylpyridine exists, the 2- and 4-isomers are of predominant industrial and academic interest due to the electronic effects of the nitrogen atom on the vinyl group.[1]
The pyridine ring's nitrogen atom acts as a Lewis base, enabling protonation in acidic media and coordination with metal ions.[2][3] This inherent functionality is the cornerstone of the "smart" behavior of PVP-based materials. Furthermore, the vinyl group is susceptible to various polymerization methods, including radical, anionic, and cationic pathways, allowing for the synthesis of a wide array of polymer architectures.[4][5]
This guide will systematically unpack the chemistry of these remarkable monomers, providing the foundational knowledge required to harness their full potential.
Physicochemical Properties of Vinylpyridine Isomers
The distinct placement of the vinyl group in 2-VP versus 4-VP leads to notable differences in their physical and chemical characteristics. These differences are critical in selecting the appropriate monomer for a specific application and in designing polymerization strategies.
| Property | 2-Vinylpyridine (2-VP) | 4-Vinylpyridine (4-VP) | Reference(s) |
| Molecular Formula | C₇H₇N | C₇H₇N | [4][6] |
| Molar Mass | 105.14 g/mol | 105.14 g/mol | [4][6] |
| Appearance | Colorless to brown liquid | Colorless to brown liquid | [4][6] |
| Boiling Point | 158 °C | 62–65 °C at 15 mmHg | [4][6] |
| Density | 0.977 g/cm³ | 0.988 g/cm³ | [4][6] |
| pKa (conjugate acid) | 4.98 | 5.62 | [7][8] |
| Glass Transition Temp. (Polymer) | ~104 °C (P2VP) | ~142 °C (P4VP) | [1] |
The higher basicity of 4-VP, indicated by its higher pKa, is a direct consequence of the vinyl group's position relative to the nitrogen atom. This seemingly subtle difference has profound implications for the pH-responsiveness of the corresponding polymers. The significant difference in the glass transition temperatures of their homopolymers, P2VP and P4VP, is also a crucial factor in material processing and application design.[1]
Synthesis of Vinylpyridine Monomers
The industrial synthesis of vinylpyridines is a well-established process. The most common method involves the condensation of a methylpyridine (picoline) isomer with formaldehyde, followed by dehydration of the resulting alcohol intermediate.[4][6]
Causality in Synthesis: The choice of starting picoline isomer directly dictates the final vinylpyridine product. For instance, 2-methylpyridine (α-picoline) yields 2-vinylpyridine, while 4-methylpyridine (γ-picoline) produces 4-vinylpyridine. The reaction is typically carried out at elevated temperatures.[4]
Caption: General synthesis of vinylpyridines from methylpyridines.
Key Chemical Reactions of Vinylpyridines
The dual functionality of vinylpyridines—the reactive vinyl group and the versatile pyridine ring—opens the door to a wide range of chemical transformations.
Polymerization
Vinylpyridines can be polymerized through various mechanisms, offering precise control over the final polymer's molecular weight, architecture, and properties.[4]
Anionic polymerization is a powerful technique for producing well-defined PVPs with narrow molecular weight distributions (low polydispersity).[1][5] This "living" polymerization method allows for the synthesis of block copolymers, where PVP segments can be combined with other polymer blocks like polystyrene or polyisoprene.[1][9]
-
Experimental Insight: The choice of initiator (e.g., organolithium compounds like sec-butyllithium) and solvent is critical.[9][10] Polar solvents like tetrahydrofuran (THF) are often used to solvate the growing anionic chain end.[10] However, the high reactivity of the vinylpyridine anion necessitates low temperatures (e.g., -78 °C) to prevent side reactions and maintain control over the polymerization.[9] The addition of salts like lithium chloride can help to control the polymerization even at higher temperatures by moderating the reactivity of the propagating species.[9]
Caption: Anionic polymerization of vinylpyridine.
Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have emerged as robust methods for synthesizing well-defined PVPs and their copolymers.[11]
-
Causality: RAFT is particularly advantageous for vinylpyridine monomers because their basic nitrogen can interfere with metal-based CRP techniques like Atom Transfer Radical Polymerization (ATRP) by coordinating with the metal catalyst.[11] RAFT avoids this issue, enabling the creation of complex architectures like diblock copolymers of 2-vinylpyridine and styrene.[11]
Protocol: RAFT Polymerization of 2-Vinylpyridine [11]
-
Reactants: To a dry Schlenk flask, add 2-vinylpyridine (monomer), a RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate - CPDB), an initiator (e.g., 2,2'-azobis(isobutyronitrile) - AIBN), and a solvent (e.g., N,N-dimethylformamide - DMF).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove oxygen, which can terminate the radical polymerization.
-
Polymerization: Place the sealed flask in an oil bath at a controlled temperature (e.g., 60-80 °C) to initiate polymerization.
-
Monitoring: Track the polymerization kinetics by taking aliquots at regular intervals and analyzing them via techniques like ¹H-NMR spectroscopy (to determine monomer conversion) and gel permeation chromatography (GPC) (to determine molecular weight and polydispersity).
-
Termination: Once the desired conversion is reached, quench the reaction by cooling and exposing it to air.
-
Purification: Precipitate the polymer in a non-solvent (e.g., cold diethyl ether) and dry it under vacuum.
Quaternization
The nitrogen atom in the pyridine ring can be readily alkylated, a process known as quaternization. This reaction converts the neutral pyridine moiety into a positively charged pyridinium salt, transforming the polymer into a cationic polyelectrolyte.
-
Significance: Quaternization dramatically alters the physicochemical properties of PVPs, most notably increasing their water solubility and introducing a permanent positive charge.[12][13] The degree of quaternization can be controlled by adjusting the molar ratio of the alkylating agent (e.g., methyl iodide, alkyl bromides) to the pyridine units. This allows for fine-tuning of the polymer's charge density and hydrophilicity.
Caption: Quaternization of poly(vinylpyridine).
Coordination Chemistry and Catalysis
The lone pair of electrons on the pyridine nitrogen makes PVPs excellent ligands for a wide range of metal ions.[2][14] This property is extensively utilized in catalysis, where PVPs can act as polymer supports for metal catalysts.
-
Field-Proven Insight: Immobilizing a catalyst on a polymer support, such as cross-linked poly(4-vinylpyridine), offers significant advantages. These include ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often enhanced catalyst stability.[15][16] For example, palladium nanoparticles supported on poly(4-vinylpyridine) have shown high efficiency in Suzuki-Miyaura cross-coupling reactions.[2]
Applications in Drug Development and Beyond
The unique chemical functionalities of vinylpyridines and their polymers have led to their application in numerous high-value areas, with drug delivery being a particularly prominent field.
pH-Responsive Drug Delivery Systems
The ability of the pyridine nitrogen to be protonated at acidic pH is the key to creating "smart" drug delivery vehicles.[2]
-
Mechanism of Action: In a drug carrier made from a PVP-containing block copolymer, the PVP block is typically hydrophobic at physiological pH (~7.4). When the carrier enters the more acidic microenvironment of a tumor or an endosome (pH < 6.5), the pyridine units become protonated and thus hydrophilic. This hydrophobic-to-hydrophilic transition can trigger a change in the carrier's morphology, leading to the controlled release of an encapsulated drug.[2]
Caption: pH-responsive drug release from a PVP-based carrier.
Bioconjugation and Protein Modification
Quaternized vinylpyridines have been developed as highly efficient reagents for cysteine-selective protein modification.[17] This is a critical process in the construction of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that targets cancer cells.
-
Expertise in Action: Quaternized vinyl pyridinium reagents react rapidly and selectively with the thiol group of cysteine residues in proteins.[17] This method not only allows for precise control over the drug-to-antibody ratio but also introduces a positive charge, which can be used to modulate the protein's electrophoretic mobility.[17] Compared to other alkylating agents like iodoacetamide, 4-vinylpyridine is less reactive, which can lead to fewer side reactions.[6]
Advanced Materials and Other Applications
The utility of vinylpyridines extends far beyond the biomedical field.
-
Tire Cord Adhesion: A major industrial application of 2-vinylpyridine is in the production of a latex terpolymer with styrene and butadiene. This latex is used as a binder to ensure strong adhesion between tire cords and the rubber, which is crucial for tire durability and safety.[4][18]
-
Functional Coatings and Resins: PVPs are used in coatings to enhance adhesion and chemical resistance.[14] Cross-linked PVPs are also the basis for ion-exchange resins used in water purification and metal ion scavenging.[3][14]
-
Catalysis: As mentioned, PVPs serve as versatile supports for a wide range of catalysts, facilitating their recovery and reuse.[15][19]
Conclusion
The chemistry of vinylpyridines is rich and multifaceted, offering a powerful toolkit for researchers and developers across various scientific disciplines. The interplay between the polymerizable vinyl group and the functional pyridine ring provides a foundation for creating materials with tunable properties and sophisticated functionalities. From controlled polymerization techniques that yield well-defined architectures to post-polymerization modifications like quaternization that dramatically alter material properties, the possibilities are vast. In the realm of drug development, the pH-responsive nature of poly(vinylpyridines) and the reactivity of their derivatives are being harnessed to create next-generation therapeutic systems. As research continues to uncover new synthetic strategies and applications, the importance of this versatile class of monomers is set to grow even further.
References
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- 5. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
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- 17. Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine-Selective Protein Modification and Charge Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 5-Ethenyl-2-fluoro-pyridine
Abstract
This technical guide provides a comprehensive overview of the essential safety and handling protocols for 5-Ethenyl-2-fluoro-pyridine (CAS No. 86963-36-2), a key building block in contemporary pharmaceutical research and development. While specific safety data for this compound is limited, this document synthesizes information from structurally analogous compounds, including 2-fluoropyridine, 2-vinylpyridine, and other substituted pyridines, to establish a robust framework for its safe utilization. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedures for handling, storage, emergency response, and disposal, grounded in established principles of laboratory safety and chemical reactivity.
Introduction and Hazard Analysis
This compound is a substituted pyridine derivative whose utility in medicinal chemistry is growing. The presence of a vinyl group and a fluorine atom on the pyridine ring imparts unique reactivity, making it a valuable synthon. However, these same functional groups necessitate a thorough understanding of its potential hazards. Based on data from analogous compounds, a comprehensive hazard profile can be inferred.
1.1. Inferred Physicochemical and Toxicological Profile
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following table summarizes the anticipated hazards based on data from structurally similar compounds like 2-fluoropyridine and 2-vinylpyridine.[1][2][3][4]
| Hazard Category | Inferred Hazard Description | Rationale based on Analogous Compounds |
| Flammability | Assumed to be a flammable liquid and vapor.[1][3] | Pyridine and its derivatives are often flammable.[4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2][3] |
| Acute Toxicity (Oral) | Potentially harmful if swallowed.[5] | Structurally similar compounds exhibit oral toxicity.[6] |
| Acute Toxicity (Dermal) | May be toxic in contact with skin.[2] | Some pyridine derivatives are classified as toxic upon dermal contact.[6] |
| Acute Toxicity (Inhalation) | May cause respiratory irritation.[1][5] Vapors may be harmful if inhaled. | Inhalation of vapors of similar compounds can lead to respiratory irritation.[1][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][5] | Direct contact with related pyridine compounds is known to cause skin irritation.[1][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][5] | Direct eye contact with analogous compounds can result in serious eye irritation.[1][4] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[3][7] | Pyridine derivatives can react vigorously with these substances.[6] |
| Hazardous Decomposition | Thermal decomposition may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[3][7][8] | The presence of fluorine and the pyridine ring suggests the formation of these products upon combustion.[3] |
1.2. GHS Hazard Pictograms and Signal Word
Based on the inferred hazards, the following GHS pictograms and signal word are recommended for labeling this compound:
Signal Word: Warning [1]
Pictograms:
-
Flame (GHS02): For flammability hazards.
-
Exclamation Mark (GHS07): For skin/eye irritation and potential acute toxicity.
Prudent Practices for Safe Handling and Use
A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.
2.1. Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood to prevent the inhalation of vapors.[4]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any fugitive emissions.[7]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.
2.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure.
| Body Part | Recommended PPE | Specifications and Rationale |
| Eyes/Face | Safety goggles with side shields and a face shield. | Standard safety glasses are insufficient. Goggles provide a seal against splashes, and a face shield offers an additional layer of protection, especially during larger-scale operations or when there is a significant splash risk.[1] |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). | It is crucial to consult the glove manufacturer's compatibility chart. Latex gloves are not recommended.[4] Gloves should be inspected for any signs of degradation before use and changed frequently. |
| Body | Flame-resistant laboratory coat. | A fully buttoned lab coat provides protection against splashes and should be made of a material that does not readily ignite. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | A respirator should be used if working outside a fume hood is unavoidable or in the event of a ventilation failure. Proper fit testing and training are required.[4] |
Experimental Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely incorporating this compound into experimental work.
Caption: Workflow for the safe handling and emergency response concerning this compound.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
4.1. Storage Conditions
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[5][7]
-
Location: Store in a designated flammables cabinet, away from sources of heat, sparks, and open flames.[3][7]
-
Incompatibilities: Segregate from strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3][7]
4.2. Disposal Procedures
-
Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Disposal Method: Do not dispose of this chemical down the drain.[7] Arrange for disposal through a licensed professional waste disposal service.[1] All disposal practices must comply with local, state, and federal regulations.[4]
Emergency and First-Aid Procedures
In the event of an emergency, prompt and correct action is crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[7] Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[7] |
5.1. Accidental Release Measures
-
Small Spills: Absorb the spill with an inert, non-combustible material such as sand, silica gel, or vermiculite.[7] Place the absorbed material into a sealed container for disposal.
-
Large Spills: Evacuate the area immediately. Remove all sources of ignition.[7] Ventilate the area. Contain the spill if it is safe to do so. Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup.
5.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[2]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Flammable liquid and vapor.[1] Containers may explode when heated.[2][3] Hazardous combustion products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[3][7][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Fluoro-2-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Predicting the Mechanism of Action of 5-Ethenyl-2-fluoro-pyridine
Introduction
In the landscape of modern drug discovery, the precise elucidation of a compound's mechanism of action (MoA) is a cornerstone of successful therapeutic development. The novel compound, 5-Ethenyl-2-fluoro-pyridine, presents a unique scaffold with potential for biological activity, stemming from the known pharmacological relevance of both fluoropyridine and vinylpyridine moieties.[1][2][3][4][5] The incorporation of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and target binding affinity.[1] This guide provides a comprehensive, multi-faceted approach for researchers, scientists, and drug development professionals to predict and experimentally validate the MoA of this compound, transforming it from a chemical entity into a potential therapeutic lead.
This document is structured to guide the reader through a logical progression of inquiry, from initial computational predictions to rigorous experimental validation. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in the generated data.
Part 1: In-Silico Target Prediction - Generating Initial Hypotheses
Given the novelty of this compound, our investigation commences with in-silico approaches to generate plausible hypotheses about its biological targets.[6][7][8] These computational methods leverage vast databases of known drug-target interactions to predict the likely binding partners of a novel molecule based on its structural and chemical features.[9][10][11]
Ligand-Based Target Prediction
Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological targets. We will utilize publicly available, well-validated platforms for this purpose.
Workflow for Ligand-Based Target Prediction:
Caption: Ligand-based target prediction workflow.
Protocol for SwissTargetPrediction:
-
Obtain SMILES String: Convert the chemical structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) representation. For this compound, the SMILES string is C=CC1=CC=C(F)N=C1.
-
Access SwissTargetPrediction: Navigate to the SwissTargetPrediction web server.[12][13][14]
-
Input Molecule: Paste the SMILES string into the query field.
-
Select Organism: Choose the appropriate organism for the target prediction (e.g., Homo sapiens).
-
Run Prediction: Initiate the prediction algorithm.
-
Analyze Results: The output will be a list of potential protein targets, ranked by probability. Pay close attention to target classes that appear frequently, such as kinases, G protein-coupled receptors (GPCRs), and enzymes.
Structure-Based Virtual Screening
If a high-probability target or target class is identified, structure-based virtual screening can be employed to predict the binding mode and affinity of this compound to its putative target.
Workflow for Structure-Based Virtual Screening:
Caption: Structure-based virtual screening workflow.
Protocol for Molecular Docking (using AutoDock Vina as an example):
-
Prepare Ligand: Generate a 3D structure of this compound and optimize its geometry. Save the structure in a suitable format (e.g., .pdbqt).
-
Prepare Receptor: Obtain the crystal structure of the predicted target protein from the Protein Data Bank (PDB). Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and defining the binding pocket. Save the prepared receptor in .pdbqt format.
-
Perform Docking: Use a molecular docking program like AutoDock Vina to dock the ligand into the defined binding site of the receptor.[15]
-
Analyze Results: Analyze the predicted binding poses and their corresponding binding affinity scores. A lower binding energy generally indicates a more favorable interaction. Visualize the ligand-protein interactions to understand the key residues involved in binding.
Data Presentation: In-Silico Prediction Summary
| Prediction Tool | Top Predicted Target Class | Top Predicted Targets (Examples) | Confidence Score/Probability |
| SwissTargetPrediction | Protein Kinases | EGFR, VEGFR2, SRC | High |
| GPCRs | A2A, D2R | Medium | |
| PubChem Similarity | Cytochrome P450 | CYP2D6, CYP3A4 | High |
Part 2: Experimental Validation of Predicted Targets
The hypotheses generated from in-silico predictions must be rigorously tested through experimental validation.[16][17][18][19] This section outlines a tiered approach, starting with broad, unbiased screening and progressing to specific, target-oriented assays.
Phenotypic Screening: An Unbiased Approach
Phenotypic screening is a powerful method to identify the biological effects of a compound without prior knowledge of its target.[20][21][22][23] This approach can reveal unexpected MoAs and provide a functional context for target identification.
Workflow for Phenotypic Screening and Target Deconvolution:
Caption: Phenotypic screening and target deconvolution workflow.
Protocol for a High-Content Imaging-Based Phenotypic Screen:
-
Cell Line Selection: Choose a diverse panel of cell lines relevant to the potential therapeutic area of interest (e.g., a panel of cancer cell lines from different tissues).
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Staining: After a defined incubation period, fix and stain the cells with a cocktail of fluorescent dyes that label various cellular compartments and organelles (e.g., Hoechst for nuclei, MitoTracker for mitochondria, Phalloidin for actin filaments).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify a multitude of cellular features (e.g., cell number, nuclear size, mitochondrial texture, cytoskeletal arrangement).
-
Phenotypic Profiling: Compare the phenotypic profile induced by this compound to a reference database of profiles from compounds with known MoAs.
Target Deconvolution: Identifying the Molecular Target(s)
Once a reproducible phenotype is observed, the next critical step is to identify the direct molecular target(s) responsible for this effect.
2.2.1. Proteome-Wide Thermal Shift Assays (CETSA, TPP, PISA)
These methods are based on the principle that the binding of a ligand alters the thermal stability of its target protein.[24][25][26][27][28] By coupling this with mass spectrometry, it is possible to identify protein targets on a proteome-wide scale.[24][26][27]
Protocol for Proteome Integral Solubility Alteration (PISA) Assay:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Sample Preparation for Mass Spectrometry: Digest the soluble proteins into peptides and label them with tandem mass tags (TMT) for multiplexed quantitative proteomics.
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify proteins that show a significant shift in their melting temperature in the presence of the compound. These are the candidate target proteins.
2.2.2. Kinome Profiling
Given that a significant portion of the druggable genome consists of protein kinases, and our in-silico analysis points towards this target class, kinome profiling is a highly relevant approach.[29][30][31][32] This technique assesses the effect of a compound on the activity of a large panel of kinases simultaneously.[29][30][31][32]
Protocol for an Activity-Based Kinome Profiling Assay:
-
Kinase Panel: Utilize a commercially available kinase panel that covers a broad range of the human kinome.[31][32]
-
Compound Incubation: Incubate the kinases with this compound at a fixed concentration (e.g., 1 µM).
-
Activity Assay: Measure the activity of each kinase, typically by quantifying the phosphorylation of a substrate using a fluorescent or luminescent readout.
-
Data Analysis: Calculate the percent inhibition for each kinase. Potent and selective inhibitors will show high inhibition of a small number of kinases.
Data Presentation: Experimental Validation Summary
| Experimental Approach | Key Findings |
| Phenotypic Screening | Induction of apoptosis in A549 lung cancer cells at 10 µM. |
| PISA Assay | Significant thermal stabilization of Epidermal Growth Factor Receptor (EGFR). |
| Kinome Profiling | >90% inhibition of EGFR activity at 1 µM. |
Part 3: Target Validation and MoA Elucidation
The final phase of our investigation involves confirming the engagement of this compound with its putative target in a cellular context and elucidating the downstream signaling consequences.
Cellular Target Engagement Assays
Cellular thermal shift assays (CETSA) can be performed on a single target to confirm engagement in intact cells.
Protocol for Western Blot-Based CETSA:
-
Cell Treatment: Treat cells with this compound or vehicle.
-
Heating: Heat intact cells to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of the target protein (e.g., EGFR) in the soluble fraction by Western blotting using a specific antibody.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Downstream Signaling Analysis
If this compound is confirmed to inhibit a target like EGFR, its effect on the downstream signaling pathway should be investigated.
Workflow for Downstream Signaling Analysis:
References
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- 15. Network Pharmacology Combined with Experimental Validation to Investigate the Effects and Mechanisms of Aucubin on Aging-Related Muscle Atrophy [mdpi.com]
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- 17. Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. criver.com [criver.com]
- 21. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 24. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
- 25. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
- 27. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. huber.embl.de [huber.embl.de]
- 29. KinomePro - Pamgene [pamgene.com]
- 30. assayquant.com [assayquant.com]
- 31. reactionbiology.com [reactionbiology.com]
- 32. Kinome Profiling - Oncolines B.V. [oncolines.com]
Methodological & Application
The Scientific Foundation: Principles of the Suzuki-Miyaura Reaction
An In-Depth Technical Guide to Suzuki-Miyaura Coupling Reactions with 5-Ethenyl-2-fluoro-pyridine
For Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed application note and protocol guide for the Suzuki-Miyaura cross-coupling reaction utilizing this compound. As a key building block in medicinal chemistry, the successful and efficient coupling of this substrate is of significant interest. The presence of the 2-fluoro substituent can profoundly influence the physicochemical and pharmacological properties of target molecules, while the vinyl group provides a versatile handle for subsequent chemical transformations.[1] This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale behind methodological choices, empowering researchers to optimize this powerful C-C bond-forming reaction for their specific needs.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility, mild reaction conditions, and tolerance of a wide array of functional groups.[2][3][4] The reaction forges a new carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organic halide or pseudohalide, catalyzed by a palladium complex.[5][6]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][7] Understanding this cycle is critical for troubleshooting and optimization.
-
Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the C-F bond of this compound), forming a Pd(II) intermediate.[5][6] This is often the rate-limiting step, especially for less reactive halides like chlorides and fluorides.[5][8]
-
Transmetalation : A base activates the organoboron reagent (e.g., Ar-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[9] This species then transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[5][6][10]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5][6]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 4. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Heck Reaction Protocol for 2-Fluoro-5-Vinylpyridine
Introduction: The Strategic Importance of Fluorinated Pyridines
The palladium-catalyzed Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Tsutomu Mizoroki and Richard F. Heck, this transformation has become indispensable in the synthesis of complex organic molecules, from natural products to advanced materials.[1][3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1]
In the realm of drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a widely employed strategy to modulate key physicochemical and pharmacological properties.[5][6][7] Fluorinated pyridines, in particular, are prevalent motifs in numerous marketed drugs, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[8] The coupling of 2-fluoro-5-vinylpyridine with aryl or heteroaryl halides via the Heck reaction provides a direct and powerful route to synthesize substituted styrylpyridines, which are valuable building blocks for novel therapeutic agents.
This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals. It outlines a robust protocol for the Heck reaction of 2-fluoro-5-vinylpyridine, explains the mechanistic principles behind the experimental choices, and offers insights into optimization and troubleshooting.
Reaction Principle and Mechanistic Overview
The Heck reaction, also known as the Mizoroki-Heck reaction, couples an unsaturated halide (or triflate) with an alkene using a palladium catalyst and a base.[1][9] The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for rational troubleshooting and optimization.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a square planar Pd(II) complex.[3][9][10] This is often the rate-determining step, with the reactivity of the halide being a crucial factor (I > Br > OTf >> Cl).[11]
-
Alkene Coordination & Migratory Insertion: The alkene (2-fluoro-5-vinylpyridine) coordinates to the Pd(II) center. Subsequently, the aryl group migrates from the palladium to one of the vinyl carbons in a syn-addition fashion.[9][12] For electron-deficient alkenes like 2-fluoro-5-vinylpyridine, the aryl group typically adds to the less substituted carbon (β-carbon), placing the palladium on the more substituted carbon (α-carbon) to minimize steric hindrance.[13]
-
β-Hydride Elimination: For the reaction to proceed to the desired substitution product, the resulting alkyl-palladium intermediate must have a hydrogen atom on the carbon adjacent (β-position) to the palladium-bearing carbon. This hydrogen is eliminated along with the palladium in another syn process, forming the new C=C double bond of the product and a palladium-hydride species.[9][10] This step typically favors the formation of the more stable E-alkene.[12]
-
Catalyst Regeneration: A base is required to neutralize the hydrogen halide (HX) generated and reductively eliminate it from the palladium-hydride complex, thereby regenerating the active Pd(0) catalyst to continue the cycle.[11][12]
Causality in the Context of 2-Fluoro-5-Vinylpyridine:
-
Alkene Reactivity: The presence of both the electron-withdrawing fluorine atom and the pyridine ring makes 2-fluoro-5-vinylpyridine an electron-deficient alkene. This electronic property generally enhances its reactivity in the migratory insertion step of the Heck reaction.[1][9]
-
Ligand Interaction: The nitrogen atom of the pyridine ring can potentially coordinate to the palladium catalyst. While sometimes beneficial, this can also lead to catalyst inhibition or the formation of undesired complexes.[14] The choice of phosphine ligand is therefore crucial to maintain a balance between catalyst stability and reactivity.
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Data Presentation: Reaction Parameters and Optimization
The success of the Heck reaction is highly dependent on the careful selection of reaction parameters. The following tables provide a starting point for the coupling of 2-fluoro-5-vinylpyridine with various aryl halides and guide further optimization.
Table 1: Typical Reaction Conditions for Heck Coupling of 2-Fluoro-5-Vinylpyridine Reaction Conditions: 2-Fluoro-5-vinylpyridine (1.0 equiv), Aryl Halide (1.2 equiv), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Et₃N (2.0 equiv), DMF, 100 °C, 18 h.
| Entry | Aryl Halide (Ar-X) | X | Ar | Expected Yield (%) |
| 1 | Iodobenzene | I | Phenyl | 80-95 |
| 2 | 4-Iodoanisole | I | 4-Methoxyphenyl | 75-90 |
| 3 | 4-Iodonitrobenzene | I | 4-Nitrophenyl | 70-85 |
| 4 | Bromobenzene | Br | Phenyl | 65-80 |
| 5 | 4-Bromoacetophenone | Br | 4-Acetylphenyl | 60-75 |
| 6 | 4-Chlorotoluene | Cl | 4-Tolyl | < 30 |
| Aryl chlorides are significantly less reactive and often require specialized, bulky phosphine ligands and higher temperatures for successful coupling.[15] |
Table 2: Optimization of Reaction Parameters
| Parameter | Variation | Effect and Causality |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common, robust, and cost-effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[12] Pd₂(dba)₃ is a direct Pd(0) source. |
| Ligand | PPh₃, P(o-tolyl)₃, P(t-Bu)₃, XPhos | PPh₃ is a standard, effective ligand.[1] Bulkier, electron-rich phosphines like P(t-Bu)₃ or biaryl phosphines (e.g., XPhos) can accelerate oxidative addition, especially for less reactive aryl bromides and chlorides.[15] |
| Base | Et₃N, K₂CO₃, NaOAc, DIPEA | Organic amines like Et₃N or DIPEA are common and effective.[9] Inorganic bases like K₂CO₃ can also be used, particularly in polar aprotic solvents where their solubility is sufficient.[16] The choice of base can influence side reactions.[17] |
| Solvent | DMF, DMAc, Acetonitrile, Toluene | Polar aprotic solvents like DMF or DMAc are generally preferred as they can stabilize the polar intermediates in the catalytic cycle.[2][18][19] |
| Temperature | 80-140 °C | Higher temperatures are often required to facilitate the oxidative addition of less reactive aryl halides (bromides and chlorides).[17] However, excessively high temperatures can lead to catalyst decomposition (palladium black formation). |
Experimental Protocol: Heck Reaction of 2-Fluoro-5-vinylpyridine
This protocol describes a general procedure for coupling 2-fluoro-5-vinylpyridine with an aryl bromide. It should be considered a starting point and may require optimization for specific substrates.
Materials and Reagents
-
2-Fluoro-5-vinylpyridine (1.0 mmol, 1.0 equiv)
-
Aryl bromide (e.g., 4-bromoanisole) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for workup (Ethyl acetate, water, brine)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PPh₃ (10.5 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as oxygen can oxidize the phosphine ligand and the active Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-fluoro-5-vinylpyridine (123 mg, 1.0 mmol), the aryl bromide (e.g., 4-bromoanisole, 224 mg, 1.2 mmol), and anhydrous DMF (5 mL) via syringe.
-
Base Addition: Add triethylamine (0.28 mL, 2.0 mmol) to the reaction mixture via syringe. The mixture may change color upon addition of the reagents.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS by periodically taking small aliquots. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (25 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (3 x 20 mL) and brine (1 x 20 mL) to remove DMF and the amine salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[20][21][22]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the Heck reaction protocol.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently reactive aryl halide. 3. Impure reagents or solvents. | 1. Ensure a truly inert atmosphere; use fresh, high-purity catalyst and ligands. 2. For aryl chlorides or unreactive bromides, switch to a more active catalyst system (e.g., a palladacycle or a Pd catalyst with a bulky, electron-rich ligand like XPhos or P(t-Bu)₃) and increase the temperature.[15] 3. Use anhydrous solvents and purify substrates if necessary. Degassing the solvent prior to use can be beneficial.[14] |
| Formation of Palladium Black | Catalyst decomposition due to high temperature, presence of oxygen, or an inappropriate ligand-to-metal ratio. | Decrease the reaction temperature. Ensure the reaction is strictly anaerobic. A slight excess of the phosphine ligand (Pd:P ratio of 1:2 to 1:4) can help stabilize the catalyst, but very high ratios can inhibit the reaction.[15] |
| Side Product Formation | 1. Reductive Heck product formation. 2. Isomerization of the product double bond. | 1. This side product can sometimes be observed. The choice of base and solvent can influence its formation.[17] 2. Double bond isomerization can occur if the product remains coordinated to the palladium-hydride intermediate. Adding certain salts can sometimes suppress this.[12] |
| Substrate-Specific Issues | The pyridine nitrogen can coordinate to the palladium center, potentially poisoning the catalyst.[14] | The use of a well-chosen phosphine ligand is key. The phosphine competes with the pyridine for coordination sites on the palladium, preventing catalyst deactivation. If inhibition is severe, a higher catalyst loading might be necessary. |
Safety Precautions
-
Reagents: Palladium catalysts and phosphine ligands can be toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: Organic solvents like DMF, ethyl acetate, and hexanes are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Atmosphere: Reactions at elevated temperatures should be conducted behind a safety shield.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
Conclusion
The Mizoroki-Heck reaction is a highly reliable and versatile method for the synthesis of substituted alkenes. The protocol detailed herein for the coupling of 2-fluoro-5-vinylpyridine provides a robust and adaptable starting point for accessing valuable fluorinated styrylpyridine derivatives. A thorough understanding of the reaction mechanism and the influence of various parameters allows for rational optimization and troubleshooting, empowering researchers in medicinal chemistry and drug discovery to efficiently synthesize novel molecular entities.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [mdpi.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. byjus.com [byjus.com]
- 10. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. nanochemres.org [nanochemres.org]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. A novel approach to study catalytic reactions via electrophoretic NMR on the example of Pd/NHC-catalyzed Mizoroki-Heck cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Polymerization of 5-Ethenyl-2-fluoro-pyridine in Material Science
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Fluorinated Pyridine-Based Polymers
The incorporation of fluorine atoms into polymer structures imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, and low surface energy, making them highly desirable for advanced material applications.[1][2][3] Poly(vinylpyridine)s, on the other hand, offer a versatile platform due to the coordinating and functionalizable nitrogen atom in the pyridine ring.[4][5] The strategic combination of these two features in poly(5-ethenyl-2-fluoro-pyridine) presents a compelling prospect for the development of novel materials with tailored properties for applications ranging from drug delivery and biomedical devices to advanced coatings and electronics.[6]
This document provides a comprehensive guide to the polymerization of this compound, a monomer with significant potential in material science. While direct literature on the polymerization of this specific monomer is emerging, this guide synthesizes established principles and protocols from the well-studied polymerization of analogous vinylpyridines and fluorinated monomers to provide a robust starting point for researchers. We will explore various polymerization techniques, offering detailed protocols and discussing the critical parameters that influence the synthesis of well-defined polymers.
Monomer Overview: this compound
Structure:
Key Properties (Predicted):
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C7H6FN | Based on structure.[7] |
| Molecular Weight | 123.13 g/mol | Based on structure.[7] |
| Reactivity | The electron-withdrawing fluorine atom at the 2-position is expected to influence the electron density of the pyridine ring and the vinyl group, potentially affecting polymerization kinetics and polymer properties compared to non-fluorinated vinylpyridines. | General principles of organic chemistry. |
| Solubility | Likely soluble in a range of organic solvents. | Analogy with similar small organic molecules. |
Polymerization Strategies: A Critical Evaluation
The choice of polymerization technique is paramount in controlling the molecular weight, architecture, and functionality of the resulting polymer. For this compound, several methods can be considered, each with its own advantages and challenges.
Anionic Polymerization
Anionic polymerization is a powerful technique for synthesizing well-defined polymers with narrow molecular weight distributions.[8] The electron-withdrawing nature of the fluorine atom in this compound may enhance the susceptibility of the vinyl group to nucleophilic attack, making it a good candidate for anionic polymerization.[9] However, meticulous purification of reagents and solvents is crucial to prevent premature termination.
Causality behind Experimental Choices:
-
Initiator Selection: Initiators like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) are commonly used for vinylpyridines.[5] The choice depends on the desired initiation rate and the steric environment of the monomer.
-
Solvent: Tetrahydrofuran (THF) is a common solvent for anionic polymerization as it solvates the growing polymer chains and the counter-ion, leading to a more controlled polymerization.[8]
-
Temperature: Low temperatures (e.g., -78 °C) are essential to minimize side reactions, such as attack on the pyridine ring, and to control the polymerization rate.[5]
Experimental Protocol: Anionic Polymerization of this compound
Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow polydispersity.
Materials:
-
This compound (freshly distilled)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in hexanes
-
Methanol, anhydrous
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and glassware
Workflow Diagram:
Caption: Workflow for the anionic polymerization of this compound.
Step-by-Step Methodology:
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of inert gas.
-
Purify THF by distillation over sodium/benzophenone ketyl until a persistent blue or purple color is observed.
-
Distill this compound under reduced pressure to remove any inhibitors and impurities.
-
-
Polymerization:
-
To a Schlenk flask under inert atmosphere, add the desired amount of anhydrous THF via cannula.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the calculated amount of initiator (n-BuLi or sec-BuLi) to the stirred THF.
-
In a separate flask, dissolve the purified this compound in a small amount of anhydrous THF.
-
Slowly add the monomer solution to the initiator solution at -78 °C via cannula. A color change is typically observed, indicating the formation of the living polymer.
-
Allow the polymerization to proceed at -78 °C for the desired time (e.g., 1-4 hours).
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a small amount of anhydrous methanol to quench the living anionic chain ends.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., hexane or diethyl ether).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Verify the presence of characteristic functional groups using Fourier-Transform Infrared (FTIR) spectroscopy.
-
Controlled Radical Polymerization (CRP)
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer excellent control over polymer architecture and are more tolerant to impurities and functional groups compared to anionic polymerization.[10][11][12][13]
A. Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile method for polymerizing a wide range of monomers. For vinylpyridines, the nitrogen atom can coordinate with the copper catalyst, potentially affecting the polymerization kinetics.[10][14] The use of appropriate ligands and reaction conditions is crucial for a successful polymerization.
Causality behind Experimental Choices:
-
Catalyst System: A copper(I) halide (e.g., CuBr or CuCl) complexed with a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or tris(2-pyridylmethyl)amine (TPMA)) is a common catalyst system.[10] The choice of halide and ligand influences the polymerization rate and control.
-
Initiator: An alkyl halide with a structure similar to the propagating radical is used as the initiator (e.g., ethyl α-bromoisobutyrate).
-
Solvent: Solvents such as toluene, anisole, or dimethylformamide (DMF) are often used.
Experimental Protocol: ATRP of this compound
Objective: To synthesize well-defined poly(this compound) using ATRP.
Materials:
-
This compound (inhibitor removed)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris(2-pyridylmethyl)amine (TPMA)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Toluene or Anisole, anhydrous
-
Argon or Nitrogen gas
Workflow Diagram:
Caption: Workflow for the ATRP of this compound.
Step-by-Step Methodology:
-
Preparation:
-
Pass the this compound through a short column of basic alumina to remove the inhibitor.
-
-
Polymerization:
-
To a Schlenk flask, add CuBr (or CuCl), the ligand (PMDETA or TPMA), the solvent, and a magnetic stir bar.
-
Add the purified monomer and the initiator (EBiB).
-
Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.
-
-
Termination and Purification:
-
After the desired time or monomer conversion is reached, cool the reaction to room temperature and expose it to air to terminate the polymerization.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF).
-
Pass the solution through a column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., hexane).
-
Collect the polymer by filtration and dry under vacuum.
-
-
Characterization:
-
Analyze the molecular weight and PDI by GPC.
-
Confirm the structure by ¹H and ¹⁹F NMR.
-
B. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another robust CRP method that is particularly advantageous for monomers with coordinating groups like vinylpyridines, as it is less sensitive to such functionalities compared to ATRP.[12][13]
Causality behind Experimental Choices:
-
RAFT Agent: The choice of the RAFT agent is critical for controlling the polymerization. For vinylpyridines, trithiocarbonates or dithiobenzoates are commonly used.
-
Initiator: A conventional radical initiator, such as azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (ACVA), is used to generate radicals.
-
Solvent: A variety of solvents can be used, including dioxane, DMF, and toluene.
Experimental Protocol: RAFT Polymerization of this compound
Objective: To synthesize poly(this compound) with controlled molecular weight and architecture via RAFT polymerization.
Materials:
-
This compound (inhibitor removed)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane or other suitable solvent
-
Argon or Nitrogen gas
Workflow Diagram:
Caption: Workflow for the RAFT polymerization of this compound.
Step-by-Step Methodology:
-
Preparation:
-
Remove the inhibitor from this compound using an alumina column.
-
-
Polymerization:
-
In a Schlenk tube, dissolve the RAFT agent, AIBN, and the monomer in the chosen solvent.
-
Degas the solution by bubbling with argon or nitrogen for at least 30 minutes.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
-
Termination and Isolation:
-
After the polymerization time, cool the reaction to room temperature.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent.
-
Collect the polymer by filtration and dry it under vacuum.
-
-
Characterization:
-
Determine the molecular weight and PDI using GPC.
-
Confirm the polymer structure using ¹H and ¹⁹F NMR.
-
Potential Applications in Material Science and Drug Development
The unique properties of poly(this compound) are anticipated to open doors to a variety of applications:
-
Drug Delivery: The pyridine moiety can be protonated at low pH, leading to "pH-responsive" polymers that can be designed to release encapsulated drugs in acidic environments, such as tumors or endosomes. The fluorine content can enhance the hydrophobicity and stability of drug carriers.
-
Biomedical Coatings: The low surface energy imparted by fluorine can lead to coatings that resist biofouling, which is critical for medical implants and devices.
-
Membranes: Fluorinated polymers are known for their excellent chemical and thermal stability, making them suitable for demanding membrane applications, such as gas separation and filtration.
-
Electronics: The dielectric properties of fluorinated polymers make them promising candidates for applications in microelectronics as insulators and dielectric layers.
Conclusion
The polymerization of this compound represents an exciting frontier in the development of advanced functional materials. This guide provides a comprehensive overview of potential synthetic strategies, drawing upon established methodologies for similar monomers. The detailed protocols for anionic, ATRP, and RAFT polymerization offer a solid foundation for researchers to begin exploring the synthesis and properties of this novel fluorinated pyridine-based polymer. The successful synthesis of well-defined poly(this compound) will undoubtedly pave the way for new innovations in material science and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. This compound | C7H6FN | CID 57416842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Controlled radical polymerization of 4-vinylpyridine | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Well-defined polyvinylpyridine- block -polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous th ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00074H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Ethenyl-2-fluoro-pyridine
Introduction: The Strategic Value of 5-Ethenyl-2-fluoro-pyridine in Modern Synthesis
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional materials. Functionalized pyridines, such as this compound, are particularly valuable building blocks. The ethenyl (vinyl) group serves as a versatile handle for a variety of transformations, most notably the Heck reaction, while the 2-fluoro substituent offers a site for nucleophilic aromatic substitution or, more strategically, for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The fluorine atom can also impart unique physicochemical properties to the final molecule, such as increased metabolic stability and enhanced binding affinity.
This technical guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this compound. We will delve into the mechanistic underpinnings of these transformations, offer practical insights into reaction optimization, and provide detailed, exemplary protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions share a common catalytic cycle that enables the precise formation of new carbon-carbon and carbon-heteroatom bonds under generally mild conditions. The generalized catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation (for coupling reactions like Suzuki, Negishi, and Stille), and reductive elimination.
Anwendungs- und Protokollleitfaden zur Derivatisierung der Vinylgruppe von 2-Fluor-5-vinylpyridin
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Einblicke in die chemische Modifikation der Vinylgruppe von 2-Fluor-5-vinylpyridin, einem vielseitigen Baustein in der medizinischen Chemie und den Materialwissenschaften. Die hier beschriebenen Methoden ermöglichen die Synthese einer Vielzahl von Derivaten für die Wirkstoffforschung und die Entwicklung neuer Materialien.
Einleitung: Die Bedeutung von 2-Fluor-5-vinylpyridin
2-Fluor-5-vinylpyridin ist ein heterocyclisches Molekül von wachsendem Interesse für die organische Synthese. Seine Struktur vereint die Reaktivität einer Vinylgruppe mit den besonderen elektronischen Eigenschaften eines fluorierten Pyridinrings. Der Pyridinring ist ein häufiges Strukturelement in pharmazeutischen Wirkstoffen, während die Vinylgruppe als "chemischer Griff" für eine Vielzahl von organischen Transformationen dient.
Der Einfluss des Fluor-Substituenten: Das stark elektronegative Fluoratom in Position 2 des Pyridinrings übt einen signifikanten elektronenziehenden Induktionseffekt (-I-Effekt) aus. Dieser Effekt verringert die Elektronendichte der Vinyl-Doppelbindung.[1] Folglich ist 2-Fluor-5-vinylpyridin im Vergleich zu seinem nicht-fluorierten Analogon, 2-Vinylpyridin, ein elektronenärmeres Alken. Diese Eigenschaft hat direkte Auswirkungen auf seine Reaktivität:
-
Geringere Reaktivität gegenüber Elektrophilen: Die reduzierte Elektronendichte macht die Vinylgruppe weniger anfällig für den Angriff durch elektrophile Reagenzien.
-
Erhöhte Reaktivität gegenüber Nukleophilen: Im Gegenzug wird die Vinylgruppe zu einem besseren Akzeptor für nukleophile Angriffe, insbesondere in Konjugatadditionsreaktionen (Michael-Addition).[2]
-
Modifizierte Reaktivität in metallkatalysierten Reaktionen: Die elektronischen Eigenschaften beeinflussen auch den Verlauf von Kreuzkupplungsreaktionen wie der Heck-Reaktion.
Dieser Leitfaden konzentriert sich auf vier Schlüsselstrategien zur Derivatisierung der Vinylgruppe von 2-Fluor-5-vinylpyridin:
-
Heck-Kupplung: Zur Bildung von C-C-Bindungen durch Kupplung mit Aryl- oder Vinylhalogeniden.
-
Michael-Addition: Zur Einführung einer Vielzahl von Nukleophilen am β-Kohlenstoff der Vinylgruppe.
-
Epoxidierung: Zur Synthese von reaktiven Oxiran-Intermediaten.
-
Dihydroxylierung: Zur stereoselektiven Einführung von zwei Hydroxylgruppen.
Jeder Abschnitt enthält eine Erläuterung der zugrunde liegenden Mechanismen, detaillierte, schrittweise Protokolle mit Erklärungen zur Kausalität der experimentellen Entscheidungen und erwartete Ergebnisse.
Palladium-katalysierte Heck-Kupplung
Die Heck-Reaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch die Kupplung eines Alkens mit einem Aryl- oder Vinylhalogenid, katalysiert durch einen Palladium-Komplex.[3][4][5][6]
Mechanistische Überlegungen: Der katalytische Zyklus der Heck-Reaktion umfasst typischerweise die oxidative Addition des Halogenids an einen Pd(0)-Katalysator, gefolgt von der Insertion des Alkens in die Pd-C-Bindung, β-Hydrid-Eliminierung zur Freisetzung des Produkts und reduktiver Eliminierung zur Regenerierung des Katalysators.[6] Bei einem elektronenarmen Alken wie 2-Fluor-5-vinylpyridin kann die Alken-Insertions-Stufe aufgrund der geringeren Elektronendichte der Doppelbindung langsamer sein. Dies kann durch die Wahl geeigneter Liganden und Reaktionsbedingungen kompensiert werden.
Protokoll: Heck-Kupplung von 2-Fluor-5-vinylpyridin mit 4-Iodanisol
Dieses Protokoll beschreibt die Kupplung von 2-Fluor-5-vinylpyridin mit 4-Iodanisol zur Synthese von 2-Fluor-5-(4-methoxystyryl)pyridin.
Materialien und Reagenzien:
-
2-Fluor-5-vinylpyridin
-
4-Iodanisol
-
Palladium(II)-acetat (Pd(OAc)₂)
-
Tricyclohexylphosphin (PCy₃)
-
Triethylamin (Et₃N)
-
N,N-Dimethylformamid (DMF), wasserfrei
Schritt-für-Schritt-Anleitung:
-
Vorbereitung des Reaktionsgefäßes: Ein Schlenk-Kolben wird unter Vakuum ausgeheizt und mit Argon oder Stickstoff belüftet.
-
Ansatz der Reaktion: In den Kolben werden Palladium(II)-acetat (2.2 mg, 0.01 mmol, 1 mol%) und Tricyclohexylphosphin (5.6 mg, 0.02 mmol, 2 mol%) eingewogen.
-
Kausalität: Palladium(II)-acetat ist eine gängige Pd(0)-Präkatalysatorquelle. Tricyclohexylphosphin ist ein elektronenreicher, sterisch anspruchsvoller Ligand, der die oxidative Addition fördert und den Katalysator stabilisiert.
-
-
Zugabe von Lösungsmittel und Base: 5 mL wasserfreies DMF werden zugegeben, gefolgt von Triethylamin (0.28 mL, 2.0 mmol, 2.0 Äq.). Die Mischung wird 10 Minuten bei Raumtemperatur gerührt.
-
Kausalität: DMF ist ein polares aprotisches Lösungsmittel, das die Reaktanden gut löst. Triethylamin dient als Base, um das im Reaktionszyklus entstehende HI zu neutralisieren.[6]
-
-
Zugabe der Reaktanden: 4-Iodanisol (234 mg, 1.0 mmol, 1.0 Äq.) und anschließend 2-Fluor-5-vinylpyridin (148 mg, 1.2 mmol, 1.2 Äq.) werden zugegeben.
-
Kausalität: Ein leichter Überschuss des Alkens wird verwendet, um den vollständigen Verbrauch des teureren Arylhalogenids zu gewährleisten.
-
-
Reaktionsdurchführung: Das Reaktionsgemisch wird auf 100 °C erhitzt und 16 Stunden lang gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird das Gemisch mit 20 mL Wasser verdünnt und dreimal mit je 20 mL Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Reinigung: Der Rückstand wird durch Säulenchromatographie an Kieselgel (Laufmittel: Hexan/Ethylacetat-Gemisch) gereinigt, um das reine Produkt zu erhalten.
Erwartete Ergebnisse und Charakterisierung:
| Parameter | Wert |
| Erwartete Ausbeute | 65-80% |
| Produkt | 2-Fluor-5-(4-methoxystyryl)pyridin |
| Aussehen | Weißer bis leicht gelblicher Feststoff |
| ¹H-NMR (CDCl₃, δ) | ~8.2 (s, 1H), 7.5-7.3 (m, 3H), 7.1-6.8 (m, 4H), 3.8 (s, 3H) |
| MS (ESI+) | m/z = 230.1 [M+H]⁺ |
Diagramm des Heck-Reaktionszyklus:
Abbildung 1: Vereinfachter katalytischer Zyklus der Heck-Reaktion.
Michael-Addition: Konjugataddition von Nukleophilen
Die Michael-Addition ist eine Konjugataddition eines Nukleophils (Michael-Donor) an ein α,β-ungesättigtes Carbonyl oder eine andere elektronenarme Alkenverbindung (Michael-Akzeptor).[7] Aufgrund des -I-Effekts des Fluoratoms ist 2-Fluor-5-vinylpyridin ein guter Michael-Akzeptor. Dies ermöglicht die Addition einer breiten Palette von Nukleophilen.
Mechanistische Überlegungen: Die Reaktion wird typischerweise durch eine Base initiiert, die den Michael-Donor deprotoniert und so seine Nukleophilie erhöht. Das resultierende Nukleophil greift den β-Kohlenstoff der Vinylgruppe an, wodurch ein stabilisiertes Enolat- oder Carbanion-Intermediat entsteht, das anschließend protoniert wird, um das Additionsprodukt zu bilden.[8][9]
Protokoll: Aza-Michael-Addition von Piperidin
Dieses Protokoll beschreibt die basenkatalysierte Addition von Piperidin an 2-Fluor-5-vinylpyridin.
Materialien und Reagenzien:
-
2-Fluor-5-vinylpyridin
-
Piperidin
-
Kalium-tert-butylat (t-BuOK)
-
Tetrahydrofuran (THF), wasserfrei
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: Ein trockener Rundkolben wird mit einem Magnetrührstab und einem Septum ausgestattet und unter Argon-Atmosphäre gehalten.
-
Ansatz: 2-Fluor-5-vinylpyridin (123 mg, 1.0 mmol, 1.0 Äq.) wird in 5 mL wasserfreiem THF gelöst.
-
Zugabe des Nukleophils: Piperidin (0.12 mL, 1.2 mmol, 1.2 Äq.) wird zu der Lösung gegeben.
-
Initiierung der Reaktion: Eine katalytische Menge Kalium-tert-butylat (11 mg, 0.1 mmol, 10 mol%) wird zugegeben.
-
Kausalität: t-BuOK ist eine starke, nicht-nukleophile Base, die ausreicht, um die Reaktion zu initiieren, ohne mit dem Substrat zu konkurrieren. Bei der Aza-Michael-Addition von Aminen kann die Reaktion oft auch ohne Base ablaufen, aber eine katalytische Menge kann die Reaktionsgeschwindigkeit erhöhen.
-
-
Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur für 6 Stunden gerührt. Der Fortschritt wird mittels DC überwacht.
-
Aufarbeitung: Die Reaktion wird durch Zugabe von 10 mL gesättigter Ammoniumchloridlösung beendet. Die wässrige Phase wird dreimal mit je 15 mL Diethylether extrahiert. Die vereinigten organischen Phasen werden über Magnesiumsulfat getrocknet und das Lösungsmittel wird abdestilliert.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie (Kieselgel, Eluent: Dichlormethan/Methanol-Gemisch) gereinigt.
Erwartete Ergebnisse und Charakterisierung:
| Parameter | Wert |
| Erwartete Ausbeute | 85-95% |
| Produkt | 5-Fluor-2-(2-(piperidin-1-yl)ethyl)pyridin |
| Aussehen | Farbloses bis blassgelbes Öl |
| ¹H-NMR (CDCl₃, δ) | ~8.1 (s, 1H), 7.4 (m, 1H), 6.8 (m, 1H), 2.9 (t, 2H), 2.7 (t, 2H), 2.5 (m, 4H), 1.6 (m, 4H), 1.4 (m, 2H) |
| MS (ESI+) | m/z = 209.1 [M+H]⁺ |
Epoxidierung der Vinylgruppe
Die Epoxidierung wandelt die Alken-Doppelbindung in einen dreigliedrigen Oxiranring um. Epoxide sind wertvolle synthetische Intermediate, die leicht mit Nukleophilen ringgeöffnet werden können. Bei elektronenarmen Alkenen wie 2-Fluor-5-vinylpyridin sind nukleophile Epoxidierungsmethoden oft effektiver als elektrophile.[2][10][11] Eine gängige Methode ist die Verwendung von basischem Wasserstoffperoxid (Weitz-Scheffer-Reaktion).
Protokoll: Nukleophile Epoxidierung
Dieses Protokoll beschreibt die Epoxidierung von 2-Fluor-5-vinylpyridin mit Wasserstoffperoxid unter basischen Bedingungen.
Materialien und Reagenzien:
-
2-Fluor-5-vinylpyridin
-
Wasserstoffperoxid (30% wässrige Lösung)
-
Natriumhydroxid (NaOH)
-
Methanol
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem Rundkolben wird 2-Fluor-5-vinylpyridin (123 mg, 1.0 mmol) in 10 mL Methanol gelöst und auf 0 °C gekühlt (Eisbad).
-
Zugabe der Reagenzien: Unter Rühren werden langsam 0.5 mL 30%ige Wasserstoffperoxidlösung (ca. 4.4 mmol) zugegeben, gefolgt von der tropfenweisen Zugabe von 0.5 mL einer 2 M wässrigen Natriumhydroxidlösung.
-
Kausalität: In basischer Lösung wird Wasserstoffperoxid zum Hydroperoxid-Anion (HOO⁻) deprotoniert, welches das aktive nukleophile Reagenz ist. Die Reaktion bei niedriger Temperatur hilft, Nebenreaktionen und die Zersetzung von Wasserstoffperoxid zu kontrollieren.
-
-
Reaktionsdurchführung: Das Gemisch wird bei 0 °C für 1 Stunde und dann bei Raumtemperatur für weitere 3 Stunden gerührt.
-
Aufarbeitung: Die Reaktion wird mit 20 mL Wasser verdünnt und dreimal mit je 20 mL Dichlormethan extrahiert. Die vereinigten organischen Extrakte werden mit Wasser gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel vorsichtig im Vakuum entfernt.
-
Vorsicht: Das Produkt, ein Epoxid, kann bei Erhitzung instabil sein. Die Konzentration sollte bei niedriger Temperatur erfolgen.
-
-
Reinigung: Aufgrund der potenziellen Instabilität wird das Produkt oft direkt in der nächsten Stufe ohne weitere Reinigung verwendet. Falls erforderlich, kann eine schnelle Filtration durch eine kurze Kieselgelsäule durchgeführt werden.
Erwartete Ergebnisse und Charakterisierung:
| Parameter | Wert |
| Erwartete Ausbeute | 50-70% (oft als Rohprodukt weiterverwendet) |
| Produkt | 2-Fluor-5-(oxiran-2-yl)pyridin |
| Aussehen | Farbloses Öl |
| ¹H-NMR (CDCl₃, δ) | ~8.2 (s, 1H), 7.5 (m, 1H), 6.9 (m, 1H), 3.9 (dd, 1H), 3.2 (dd, 1H), 2.8 (dd, 1H) |
| MS (ESI+) | m/z = 140.0 [M+H]⁺ |
Diagramm des Epoxidierungs-Workflows:
Abbildung 2: Allgemeiner Arbeitsablauf für die nukleophile Epoxidierung.
Syn-Dihydroxylierung
Die Dihydroxylierung führt zwei Hydroxylgruppen über die Doppelbindung ein. Die Upjohn-Dihydroxylierung verwendet eine katalytische Menge Osmiumtetroxid (OsO₄) mit einem stöchiometrischen Co-Oxidationsmittel wie N-Methylmorpholin-N-oxid (NMO).[12] Diese Reaktion verläuft typischerweise mit syn-Stereochemie, was bedeutet, dass beide Hydroxylgruppen von derselben Seite der ursprünglichen Doppelbindung addiert werden.
Mechanistische Überlegungen: Die Reaktion beginnt mit einer [3+2]-Cycloaddition von OsO₄ an das Alken, um einen cyclischen Osmat-Ester zu bilden. Dieser wird dann hydrolysiert, um das syn-Diol freizusetzen und eine reduzierte Osmium(VI)-Spezies zu erzeugen. Das Co-Oxidationsmittel (NMO) reoxidiert das Osmium(VI) zurück zu Osmium(VIII) und schließt so den katalytischen Zyklus.[12]
Protokoll: Upjohn-Dihydroxylierung
Dieses Protokoll beschreibt die syn-Dihydroxylierung von 2-Fluor-5-vinylpyridin.
Materialien und Reagenzien:
-
2-Fluor-5-vinylpyridin
-
N-Methylmorpholin-N-oxid (NMO), 50% in Wasser
-
Osmiumtetroxid (OsO₄), 4% in Wasser
-
Aceton/Wasser-Gemisch
-
Natriumsulfit (Na₂SO₃)
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: In einem Rundkolben wird 2-Fluor-5-vinylpyridin (123 mg, 1.0 mmol) in einem Gemisch aus 10 mL Aceton und 1 mL Wasser gelöst.
-
Zugabe des Co-Oxidationsmittels: N-Methylmorpholin-N-oxid (0.26 g, 1.1 mmol, 1.1 Äq. der 50%igen Lösung) wird zugegeben.
-
Zugabe des Katalysators: Eine katalytische Menge Osmiumtetroxid-Lösung (0.06 mL der 4%igen Lösung, ca. 0.01 mmol, 1 mol%) wird zugegeben.
-
Vorsicht: Osmiumtetroxid ist hochgiftig und flüchtig. Es muss in einem gut belüfteten Abzug mit angemessener persönlicher Schutzausrüstung gearbeitet werden.
-
Kausalität: Die Verwendung von NMO als Co-Oxidationsmittel ermöglicht den Einsatz von nur katalytischen Mengen des teuren und toxischen OsO₄.
-
-
Reaktionsdurchführung: Die Lösung wird bei Raumtemperatur über Nacht (ca. 12-16 Stunden) gerührt, bis die DC-Analyse den vollständigen Umsatz des Ausgangsmaterials anzeigt.
-
Beendigung der Reaktion: Die Reaktion wird durch Zugabe von 1 g festem Natriumsulfit beendet und 30 Minuten lang gerührt.
-
Kausalität: Natriumsulfit reduziert überschüssiges OsO₄ und bricht den Osmat-Ester-Komplex auf.
-
-
Aufarbeitung: Das Aceton wird im Vakuum entfernt. Der wässrige Rückstand wird dreimal mit je 20 mL Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Natriumsulfat getrocknet und eingeengt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (Eluent: Ethylacetat/Hexan oder Dichlormethan/Methanol) gereinigt.
Erwartete Ergebnisse und Charakterisierung:
| Parameter | Wert |
| Erwartete Ausbeute | 70-90% |
| Produkt | 1-(5-Fluorpyridin-2-yl)ethan-1,2-diol |
| Aussehen | Weißer Feststoff oder farbloses Öl |
| ¹H-NMR (CDCl₃, δ) | ~8.2 (s, 1H), 7.6 (m, 1H), 7.0 (m, 1H), 4.8 (dd, 1H), 3.8-3.6 (m, 2H), ~3.0 (br s, 2H, -OH) |
| MS (ESI+) | m/z = 158.1 [M+H]⁺ |
Zusammenfassung und Ausblick
Die Vinylgruppe von 2-Fluor-5-vinylpyridin bietet vielfältige Möglichkeiten zur Derivatisierung, die durch die elektronischen Eigenschaften des fluorierten Pyridinrings beeinflusst werden. Die hier vorgestellten Protokolle für die Heck-Kupplung, Michael-Addition, Epoxidierung und Dihydroxylierung bieten eine solide Grundlage für die Synthese einer breiten Palette von Molekülen. Die Kausalität hinter den experimentellen Entscheidungen, die auf den elektronischen Effekten des Substrats beruht, unterstreicht die Notwendigkeit eines rationalen Designs in der organischen Synthese. Diese Derivate sind wertvolle Bausteine für die Entwicklung neuer Pharmazeutika und Funktionsmaterialien und eröffnen neue Wege für die Forschung in der Chemie und den Lebenswissenschaften.
Referenzen
-
BenchChem (2025). comparative study of the reactivity of fluorinated vinylphenols. --INVALID-LINK--
-
Organic Reactions (n.d.). Asymmetric Epoxidation Of Electron-Deficient Alkenes. --INVALID-LINK--
-
ResearchGate (n.d.). Asymmetric Epoxidation of Electron‐Deficient Alkenes | Request PDF. --INVALID-LINK--
-
Wikipedia (n.d.). Asymmetric nucleophilic epoxidation. --INVALID-LINK--
-
NIH National Library of Medicine (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. --INVALID-LINK--
-
BenchChem (2025). Application Notes and Protocols for the Heck Reaction with 3-Fluoro-2-vinylphenol. --INVALID-LINK--
-
Wikipedia (n.d.). Heck reaction. --INVALID-LINK--
-
Organic Chemistry Portal (n.d.). Heck Reaction. --INVALID-LINK--
-
Chemistry LibreTexts (2023). Heck Reaction. --INVALID-LINK--
-
ResearchGate (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions. --INVALID-LINK--
-
Organic Chemistry Portal (n.d.). Upjohn Dihydroxylation. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicreactions.org [organicreactions.org]
- 11. researchgate.net [researchgate.net]
- 12. Upjohn Dihydroxylation [organic-chemistry.org]
Application Notes and Protocols for 5-Ethenyl-2-fluoro-pyridine in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
In the landscape of modern drug discovery, the pyridine ring is a ubiquitous scaffold, present in a significant portion of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring makes it a privileged structure in medicinal chemistry. The strategic incorporation of fluorine atoms into these heterocyclic systems further enhances their therapeutic potential.[3][4] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly modulate a molecule's metabolic stability, lipophilicity, pKa, and binding affinity for its biological target.[5]
This guide focuses on a particularly valuable, functionalized building block: 5-Ethenyl-2-fluoro-pyridine (also known as 5-vinyl-2-fluoropyridine). This molecule combines three key medicinal chemistry motifs:
-
A Pyridine Core: A proven scaffold for engaging with a wide array of biological targets.
-
A 2-Fluoro Substituent: This group enhances metabolic stability by blocking potential sites of oxidation and modulates the electronic properties of the pyridine ring, influencing its binding interactions. The reaction of 2-fluoropyridine with nucleophiles is significantly faster than that of 2-chloropyridine, making it a reactive handle for further derivatization.[6]
-
A 5-Ethenyl (Vinyl) Group: This versatile functional group serves as a reactive handle for a variety of powerful carbon-carbon bond-forming reactions, allowing for the facile elaboration of the molecular structure. It can be used to introduce further complexity or to act as a key pharmacophoric element itself.
This combination makes this compound a powerful intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.
Core Applications in Drug Discovery
The this compound scaffold is particularly relevant in the design of inhibitors for key cellular signaling pathways, most notably in oncology. The structural motif has been identified within patented series of compounds targeting protein kinases, such as RAF kinase, which are crucial regulators of cell proliferation and survival.[7][8]
Rationale for Use in Kinase Inhibitors: The 2-fluoropyridine moiety can act as a "hinge-binding" element, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine core of ATP.[9] The ethenyl group at the 5-position serves as a versatile synthetic handle to introduce larger substituents that can extend into other pockets of the ATP-binding site, thereby increasing potency and modulating selectivity.[10][11] The structure-activity relationship (SAR) of substituted pyridines has been extensively studied, revealing that modifications at the 5-position can significantly impact inhibitory activity.[12]
Synthesis of this compound
The most common and reliable method for the synthesis of this compound is through the palladium-catalyzed cross-coupling of a suitable 5-halopyridine precursor. The commercially available 5-Bromo-2-fluoropyridine is the ideal starting material for this transformation.[10][13] Both Suzuki-Miyaura and Stille coupling reactions are effective for this vinylation.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol utilizes a stable and easy-to-handle vinylating agent, potassium vinyltrifluoroborate, to achieve the cross-coupling.[3]
Reaction Scheme:
Materials:
-
5-Bromo-2-fluoropyridine (1.0 eq)
-
Potassium vinyltrifluoroborate (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Schlenk flask or microwave vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-Bromo-2-fluoropyridine, potassium vinyltrifluoroborate, cesium carbonate, and PdCl₂(dppf).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous THF and deionized water (typically a 4:1 to 5:1 ratio) via syringe. The mixture should be thoroughly degassed.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
| Parameter | Typical Condition | Notes |
| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Other palladium catalysts can be effective.[14] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Base is crucial for the transmetalation step. |
| Solvent | THF/H₂O, Dioxane/H₂O | A protic co-solvent is generally required. |
| Temperature | 80 - 100 °C | Higher temperatures may be needed for less reactive substrates. |
Application Protocols: Leveraging the Ethenyl Group
The vinyl moiety of this compound is a versatile handle for constructing more complex molecules, primarily through palladium-catalyzed cross-coupling and conjugate addition reactions.
Protocol 2: Heck Reaction with Aryl Halides
The Mizoroki-Heck reaction allows for the arylation of the vinyl group, providing access to substituted stilbene-like structures which are common in kinase inhibitors.[2][9]
Reaction Scheme:
Materials:
-
This compound (1.2 eq)
-
Aryl Halide (e.g., Aryl Bromide or Iodide) (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Reaction vial (sealed tube or microwave vial)
Procedure:
-
Reaction Setup: In a reaction vial, combine the aryl halide, Palladium(II) Acetate, and Tri(o-tolyl)phosphine.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add anhydrous DMF (or acetonitrile), this compound, and the base (e.g., Et₃N) via syringe.
-
Reaction: Heat the reaction mixture to 100-130 °C. If using microwave irradiation, typical conditions are 130-160 °C for 15-60 minutes.[4] Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove the DMF and amine salts.
-
Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired arylated product.
Protocol 3: Aza-Michael Addition
The electron-withdrawing nature of the 2-fluoro-pyridine ring activates the ethenyl group as a Michael acceptor. This allows for the conjugate addition of nucleophiles, such as secondary amines, to form valuable ethyl-amine linkages common in many pharmaceutical agents.[15][16]
Workflow Diagram:
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., morpholine, piperidine) (1.2-1.5 eq)
-
Solvent (e.g., Acetonitrile, Ethanol, or Hexafluoroisopropanol (HFIP))
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Nucleophile Addition: Add the secondary amine to the solution. While many aza-Michael additions proceed without a catalyst, a mild base (e.g., K₂CO₃) or a Lewis acid can be used to promote the reaction if necessary.[17] Recent literature suggests HFIP as an effective solvent that can also act as a proton donor to facilitate the reaction.[16]
-
Reaction: Heat the mixture to reflux (or a suitable temperature like 60-80 °C) and stir. Monitor the consumption of the starting material by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Isolation: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove any residual amine or salts.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by flash column chromatography to obtain the desired Michael adduct.
Conclusion
This compound is a high-value building block for medicinal chemists. The fluorine atom at the 2-position imparts favorable pharmacokinetic properties and provides a site for potential nucleophilic aromatic substitution, while the vinyl group at the 5-position serves as a versatile handle for diversification through established and reliable cross-coupling and addition chemistries. Its demonstrated utility in the synthesis of kinase inhibitor scaffolds underscores its importance for developing next-generation targeted therapeutics. The protocols provided herein offer robust starting points for the synthesis and application of this strategic intermediate in drug discovery programs.
References
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TW201613945A - Compounds and compositions as kinase inhibitors - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VU0431316 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Experimental Protocol for Nucleophilic Aromatic Substitution on 2-Fluoropyridines
An Application Guide for Drug Development Professionals
Abstract
The 2-substituted pyridine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceutical agents. Nucleophilic aromatic substitution (SNAr) on 2-fluoropyridines represents a highly effective and widely adopted strategy for accessing these critical structures. The high reactivity of the C2-fluorine bond, driven by the electronegativity of both the fluorine atom and the ring nitrogen, allows for the efficient introduction of a diverse range of nitrogen, oxygen, and sulfur nucleophiles under relatively mild conditions.[1] This application note provides a detailed examination of the underlying principles of the SNAr reaction on 2-fluoropyridines and offers robust, field-proven protocols for its practical implementation in a research and drug development setting.
The Strategic Advantage of 2-Fluoropyridines in SNAr
The pyridine ring's inherent electron deficiency makes it more susceptible to nucleophilic attack than benzene.[2] This effect is most pronounced at the C2 and C4 positions, as the electronegative nitrogen atom can effectively stabilize the negative charge in the reaction intermediate.[3][4] While other halopyridines are viable substrates, 2-fluoropyridines offer a distinct kinetic advantage. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reportedly 320 times faster than that of 2-chloropyridine.[1]
This enhanced reactivity is attributed to the "element effect" observed in SNAr reactions, where the leaving group reactivity order is F > Cl > Br > I.[5][6] This is contrary to SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond.[7] The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and primed for nucleophilic attack.[4] This allows SNAr reactions on 2-fluoropyridines to proceed under milder conditions, enhancing functional group tolerance and broadening synthetic utility.[1][8]
Reaction Mechanism: The Addition-Elimination Pathway
The SNAr reaction of 2-fluoropyridines proceeds through a well-established two-step addition-elimination mechanism.
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][9] The negative charge in this complex is delocalized over the ring and, crucially, onto the electronegative nitrogen atom.[4][10]
-
Elimination & Rearomatization: The fluoride ion is subsequently eliminated, and the aromaticity of the pyridine ring is restored, yielding the 2-substituted pyridine product.[10]
The stability of the Meisenheimer intermediate is key to the reaction's facility. The ability of the pyridine nitrogen to bear a portion of the negative charge is why substitution is strongly favored at the 2- and 4-positions over the 3-position.[3]
Experimental Protocols & Methodologies
The following protocols are designed as robust starting points for researchers. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
Protocol 1: Substitution with Amine Nucleophiles (N-Arylation)
This procedure outlines the synthesis of 2-aminopyridine derivatives, a common transformation in drug discovery.
-
Materials:
-
2-Fluoropyridine derivative (1.0 eq)
-
Primary or secondary amine (1.2 - 2.0 eq)
-
Base: Potassium carbonate (K₂CO₃, 2.0 eq) or Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), 0.2-0.5 M
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the base (e.g., K₂CO₃) and the chosen solvent (e.g., DMF).
-
Add the amine nucleophile to the suspension and stir for 5-10 minutes at room temperature.
-
Add the 2-fluoropyridine derivative to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate or dichloromethane.
-
Wash the organic mixture with water (3x) to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-aminopyridine derivative.
-
Protocol 2: Substitution with Alcohol/Phenol Nucleophiles (O-Arylation)
This protocol describes the synthesis of 2-alkoxy or 2-aryloxypyridines. It requires the in-situ formation of a more potent alkoxide or phenoxide nucleophile.
-
Materials:
-
2-Fluoropyridine derivative (1.0 eq)
-
Alcohol or phenol (1.1 - 1.5 eq)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium tert-butoxide (KOtBu, 1.2 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF, 0.2-0.5 M
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add the base (e.g., NaH).
-
Add anhydrous solvent (e.g., THF) and cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the alcohol or phenol in the same anhydrous solvent to the suspension. Caution: Hydrogen gas evolution will occur with NaH.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Add the 2-fluoropyridine derivative to the reaction mixture.
-
Heat the reaction to 50-80 °C and monitor by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
-
Protocol 3: Substitution with Thiol Nucleophiles (S-Arylation)
This method details the synthesis of 2-thiopyridines, leveraging the high nucleophilicity of thiolates.[11]
-
Materials:
-
2-Fluoropyridine derivative (1.0 eq)
-
Thiol (1.1 eq)
-
Base: Potassium carbonate (K₂CO₃, 1.5 eq) or Sodium hydride (NaH, 1.2 eq)
-
Solvent: Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP), 0.5 M
-
-
Procedure:
-
To a stirred suspension of the base (e.g., K₂CO₃) in anhydrous DMF under an inert atmosphere, add the thiol at room temperature.[12][13]
-
Stir for 15-30 minutes to facilitate the formation of the thiolate anion.
-
Add a solution of the 2-fluoropyridine derivative in DMF to the mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) as needed. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product via silica gel column chromatography.
-
Summary of Reaction Conditions & Troubleshooting
The success of an SNAr reaction depends on the interplay between the substrate, nucleophile, and reaction conditions. The table below summarizes typical parameters.
| Nucleophile Class | Typical Nucleophiles | Recommended Bases | Common Solvents | Temperature (°C) |
| Nitrogen | Primary/Secondary Amines, N-Heterocycles | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | DMF, DMSO, NMP, Acetonitrile | 25 - 120 |
| Oxygen | Alcohols, Phenols | NaH, KOtBu, K₂CO₃ | THF, DMF, Dioxane | 25 - 100 |
| Sulfur | Thiols, Thiophenols | K₂CO₃, NaH, Cs₂CO₃ | DMF, NMP, DMSO | 25 - 80 |
Troubleshooting Common Issues:
-
Low or No Reactivity:
-
Weak Nucleophile: For O- and S-nucleophiles, ensure a strong enough base is used to generate the more reactive anion. For weak N-nucleophiles, higher temperatures may be required.
-
Steric Hindrance: Bulky nucleophiles or substituents near the C2 position can slow the reaction. Increased temperature or longer reaction times may be necessary.
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO) are generally preferred as they solvate the counter-ion of the nucleophile, increasing its effective nucleophilicity.[4][13]
-
-
Side Product Formation:
-
Competing Reactions: Ensure the nucleophile does not have other reactive sites that could compete under the reaction conditions. Protecting groups may be necessary.
-
Base-Mediated Decomposition: Some substrates or products may be unstable to strong bases or high temperatures. A milder base (e.g., K₂CO₃ vs. NaH) or lower reaction temperature should be trialed.
-
-
Difficult Purification:
-
Basic Products: 2-Aminopyridine products can streak on silica gel. Pre-treating the silica with triethylamine (1-2% in the eluent) can improve separation.
-
Solvent Removal: High-boiling point solvents like DMF or DMSO can be difficult to remove. Thoroughly washing with water/brine during work-up is critical.
-
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Leveraging 5-Ethenyl-2-fluoro-pyridine for the Synthesis of Novel Bioactive Molecules
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance therapeutic potential.[1][2][3] 5-Ethenyl-2-fluoro-pyridine has emerged as a particularly valuable building block, offering a dual-functional platform for molecular elaboration. The 2-fluoro substituent modulates the electronic properties of the pyridine ring, often improving metabolic stability and binding affinity, while the 5-ethenyl (vinyl) group serves as a versatile synthetic handle for carbon-carbon bond formation.[2][4] This guide provides an in-depth analysis of the application of this compound in drug discovery, focusing on robust palladium-catalyzed cross-coupling protocols and the rationale behind their design.
The Strategic Advantage of the 2-Fluoro-5-vinylpyridine Motif
The utility of this compound in drug design is not coincidental; it is a result of the synergistic effects of its constituent functional groups. Understanding these contributions is key to leveraging this reagent effectively.
-
The Role of the 2-Fluoro Substituent:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes, which often target electron-rich aromatic C-H bonds for oxidation.[1] This modification can significantly increase a molecule's in vivo half-life.
-
Modulation of Basicity (pKa): Fluorine is a highly electronegative atom. Its placement at the 2-position withdraws electron density from the pyridine ring, lowering the pKa of the ring nitrogen. This can prevent unwanted protonation at physiological pH, which may improve cell membrane permeability and alter interactions with biological targets.[1]
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions, hydrogen bonding (with the fluorine acting as a weak H-bond acceptor), and orthogonal multipolar interactions with protein active sites, potentially increasing binding affinity and selectivity.[5]
-
-
The Versatility of the 5-Ethenyl (Vinyl) Group:
-
A Handle for Cross-Coupling: The vinyl group is an ideal substrate for a variety of powerful C-C bond-forming reactions, most notably the Mizoroki-Heck reaction. This allows for the direct attachment of aryl and heteroaryl moieties, enabling rapid diversification of molecular scaffolds.[6][7]
-
Further Functionalization: The double bond can be subjected to a wide array of chemical transformations, including hydrogenation, oxidation, halogenation, and metathesis, providing numerous pathways for subsequent structural optimization.[8]
-
The logical interplay of these features is what makes this compound a "privileged" fragment in medicinal chemistry.
Caption: Relationship between functional groups and resulting benefits.
Core Application: The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is arguably the most powerful application of the vinyl group on this scaffold. It enables the palladium-catalyzed coupling of the vinyl pyridine with an organic halide (R-X), forming a new C-C bond and extending the molecular framework.[9]
Mechanistic Rationale
The generally accepted catalytic cycle for the Heck reaction provides the foundation for protocol design.[6] Understanding this mechanism explains the necessity of each reagent.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Olefin Coordination & Insertion: The vinyl pyridine coordinates to the Pd(II) center, followed by migratory insertion of the vinyl group into the Pd-Ar bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, re-forming the double bond in the product and generating a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride complex eliminates H-X in the presence of a base, regenerating the active Pd(0) catalyst to continue the cycle.
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Protocol: Heck Coupling of this compound with 4-Bromoanisole
This protocol provides a reliable starting point for coupling electron-rich aryl bromides. Optimization may be required for different coupling partners.
Materials:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Palladium(II) Acetate (0.02 eq) and Tri(o-tolyl)phosphine (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to make a ~0.2 M solution based on the limiting reagent). Stir for 5 minutes until the catalyst dissolves.
-
Sequentially add this compound (1.0 eq), 4-bromoanisole (1.1 eq), and triethylamine (2.0 eq) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Causality Behind Choices:
-
Catalyst System: Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. P(o-tol)₃ is a bulky, electron-rich phosphine ligand that promotes oxidative addition and stabilizes the catalytic species.[10]
-
Base: Triethylamine is a crucial component that neutralizes the hydrohalic acid (HBr) generated during reductive elimination, preventing catalyst deactivation and driving the reaction to completion.[11]
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst system and is stable at the required reaction temperatures.
Advanced Applications: Suzuki-Miyaura Coupling
While the vinyl group is ideal for Heck reactions, the 2-fluoro position can also be a site for nucleophilic aromatic substitution, or more commonly, the entire this compound moiety can be coupled to another scaffold using a Suzuki reaction if a suitable handle (like a bromine atom) is present elsewhere on the molecule. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a cornerstone of biaryl synthesis.[12][13]
Protocol: Suzuki Coupling of 2-Bromo-5-iodopyridine with an Arylboronic Acid (Illustrative Precursor Synthesis)
This protocol illustrates the synthesis of a precursor that could be further modified to this compound, showcasing the general conditions for coupling at the pyridine ring. A fast, ligand-free protocol in aqueous media is often effective for 2-halopyridines.[14]
Materials:
-
2-Bromopyridine (or other 2-halopyridine) (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 1-2 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Isopropanol/Water (1:1 mixture)
Procedure:
-
Setup: In a flask open to the air, combine the 2-bromopyridine (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(OAc)₂ (0.01 eq).
-
Solvent Addition: Add the 1:1 isopropanol/water mixture (to make a ~0.1-0.2 M solution).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Oxygen from the air can promote this ligand-free system.[12][14]
-
Monitoring & Work-up: Monitor by TLC. Upon completion (typically 1-5 hours), cool the reaction, dilute with ethyl acetate, and wash with water.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography to yield the 2-arylpyridine.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Data Summary & Expected Outcomes
The following table summarizes typical conditions and expected outcomes for the palladium-catalyzed cross-coupling reactions discussed. Yields are highly substrate-dependent.
| Reaction Type | Coupling Partners | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Heck | This compound + Aryl Bromide | Pd(OAc)₂ (2), P(o-tol)₃ (4) | Et₃N | DMF | 100 | 70-90 |
| Heck | This compound + Aryl Iodide | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Acetonitrile | 80 | 75-95 |
| Suzuki | 2-Bromo-pyridine + Arylboronic Acid | Pd(OAc)₂ (1) (ligand-free) | K₂CO₃ | IPA/H₂O | 80 | 85-98[14] |
| Suzuki | 2-Chloro-pyridine + Arylboronic Acid | Pd₂(dba)₃ (2), SPhos (4) | K₃PO₄ | Dioxane | 110 | 60-85 |
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. The strategic placement of the fluoro group enhances key pharmacokinetic properties, while the vinyl moiety provides a robust handle for scaffold elaboration via reliable and high-yielding cross-coupling reactions like the Mizoroki-Heck. The protocols and principles outlined in this guide serve as a comprehensive resource for researchers aiming to incorporate this valuable synthon into their synthetic programs, enabling the efficient construction of novel and potent bioactive molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Ethenyl-2-fluoro-pyridine as a Strategic Building Block for Modern Agrochemicals
Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold
In the landscape of modern agrochemical discovery, the pyridine ring stands out as a "privileged scaffold," integral to the structure of numerous highly effective fungicides, herbicides, and insecticides.[1][2][3] Its derivatives are central to the activity of commercial products ranging from neonicotinoid insecticides to arylpicolinate herbicides.[1][2] The strategic incorporation of specific functional groups onto this core structure is a key driver of innovation, enhancing potency, modulating physical properties, and overcoming resistance mechanisms.
5-Ethenyl-2-fluoro-pyridine emerges as a particularly valuable building block, offering a unique combination of reactive handles and beneficial physicochemical properties. The strategic placement of the fluorine atom and the ethenyl (vinyl) group provides researchers with a versatile platform for constructing complex molecular architectures.
-
The 2-Fluoro Substituent: The highly electronegative fluorine atom at the 2-position serves two critical functions. First, it significantly activates this position for nucleophilic aromatic substitution (SNAr) , allowing for the facile introduction of a wide range of nucleophiles.[4][5] Second, it lowers the electron density of the pyridine ring, reducing the Lewis basicity of the ring nitrogen. This mitigates the common problem of catalyst inhibition in palladium-catalyzed cross-coupling reactions, leading to improved reaction efficiency.[6] Furthermore, the inclusion of fluorine is a well-established strategy in agrochemical design to enhance metabolic stability and binding affinity.[7][8][9]
-
The 5-Ethenyl (Vinyl) Group: This functional group is a versatile handle for carbon-carbon bond formation. It is an ideal substrate for powerful transformations such as the Mizoroki-Heck reaction , enabling the introduction of aryl and other unsaturated moieties.[10][11] This allows for the systematic exploration of structure-activity relationships (SAR) by extending the molecular framework.
This guide provides an in-depth exploration of this compound, detailing its reactivity and providing field-proven protocols for its application in the synthesis of next-generation agrochemicals.
Core Reactivity & Synthetic Versatility
The utility of this compound stems from the orthogonal reactivity of its two key functional groups. This allows for a stepwise and controlled approach to molecular elaboration.
Caption: Synthetic utility of this compound.
Application Protocol I: Mizoroki-Heck Reaction for C-C Bond Formation
The Heck reaction is a cornerstone of palladium-catalyzed cross-coupling, enabling the vinylation of aryl halides or the arylation of alkenes.[11] In this context, the ethenyl group of our building block serves as an excellent coupling partner for introducing aryl or heteroaryl diversity, a common strategy in the development of novel pesticides.[12]
Scientist's Notes: Causality Behind Experimental Choices
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. The choice of phosphine ligand is critical. A bulky, electron-rich ligand like tri(o-tolyl)phosphine stabilizes the Pd(0) center and promotes the oxidative addition step.
-
Base: A base, typically a tertiary amine like triethylamine (Et₃N), is required to neutralize the hydrofluoric acid (HX) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[10]
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is used to ensure solubility of the reactants and the palladium salt. It is crucial to use deoxygenated solvents as oxygen can oxidize and deactivate the Pd(0) catalyst.[10]
Detailed Step-by-Step Protocol: Synthesis of 2-Fluoro-5-(stilben-2-yl)pyridine
Caption: General experimental workflow for the Heck reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl Halide (e.g., Iodobenzene, 1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Celite®, Ethyl Acetate, Hexanes, Saturated aq. NH₄Cl, Brine
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl halide, Pd(OAc)₂, and P(o-tol)₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile via syringe, followed by triethylamine.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Heck Couplings
| Aryl Halide Partner | Product | Typical Yield (%) |
| Iodobenzene | 2-Fluoro-5-styrylpyridine | 85-95% |
| 4-Iodoanisole | 2-Fluoro-5-(4-methoxystyryl)pyridine | 80-90% |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-Fluoro-5-(4-(trifluoromethyl)styryl)pyridine | 75-85% |
| 2-Bromothiophene | 2-Fluoro-5-(2-(thiophen-2-yl)vinyl)pyridine | 70-80% |
Yields are representative and highly dependent on reaction scale and purity of reagents.
Application Protocol II: Nucleophilic Aromatic Substitution (SNAr)
The 2-fluoro substituent on the pyridine ring is an excellent leaving group for SNAr, reacting significantly faster than its 2-chloro analog.[5] This reaction is a powerful method for synthesizing phenoxypyridine and related ethers, which are prominent scaffolds in many commercial agrochemicals.[12]
Scientist's Notes: Causality Behind Experimental Choices
-
Nucleophile & Base: The reaction proceeds via nucleophilic attack on the electron-deficient C2 carbon. Using a phenol as the nucleophile requires a base (e.g., K₂CO₃, NaH) to first generate the more nucleophilic phenoxide anion.
-
Solvent: A polar aprotic solvent such as DMF or DMSO is ideal. These solvents effectively solvate the cation (K⁺ or Na⁺) while leaving the phenoxide anion relatively "naked" and highly reactive. They can also tolerate the higher temperatures often required to drive the reaction to completion.
-
Temperature: SNAr reactions on heteroaromatic rings often require heating to overcome the activation energy associated with disrupting the ring's aromaticity in the intermediate Meisenheimer complex.
Detailed Step-by-Step Protocol: Synthesis of 2-(4-chlorophenoxy)-5-ethenylpyridine
Caption: General experimental workflow for an SNAr reaction.
Materials:
-
This compound (1.0 eq)
-
4-Chlorophenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate, Water, Brine
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenol and finely ground potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Nucleophile Formation: Stir the suspension at room temperature for 20-30 minutes.
-
Substrate Addition: Add the this compound to the reaction mixture.
-
Reaction: Heat the reaction mixture to 120°C. Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 3-8 hours).
-
Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice-water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) to remove residual DMF, followed by a brine wash (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-chlorophenoxy)-5-ethenylpyridine.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. Note the disappearance of the signal in the ¹⁹F NMR spectrum.
Conclusion
This compound is a high-value, versatile building block for agrochemical synthesis. Its orthogonal reactive sites—the activated 2-position for nucleophilic substitution and the 5-vinyl group for palladium-catalyzed cross-coupling—provide a robust and logical pathway for creating diverse libraries of candidate molecules. The protocols and insights provided herein demonstrate the practical application of this reagent, enabling researchers to efficiently construct complex pyridine-based structures with enhanced potential for biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of novel pyridine-based agrochemicals: a review | CoLab [colab.ws]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Coupling | NROChemistry [nrochemistry.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethenyl-2-fluoro-pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Ethenyl-2-fluoro-pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. The inherent electronic properties of the fluoropyridine ring can present unique difficulties in common synthetic transformations. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.
FAQ 1: General Synthetic Strategy
Question: What are the most common and effective methods for synthesizing this compound, and how do I choose the best one for my needs?
Answer:
The synthesis of this compound typically involves the introduction of a vinyl group onto a 2-fluoro-5-halopyridine scaffold (most commonly 5-bromo-2-fluoropyridine) via a palladium-catalyzed cross-coupling reaction. The three primary methods employed are the Stille, Suzuki, and Heck reactions. Each has distinct advantages and disadvantages.
Comparison of Key Synthetic Routes
| Feature | Stille Coupling | Suzuki-Miyaura Coupling | Mizoroki-Heck Reaction |
| Vinyl Source | Vinyltributylstannane | Potassium vinyltrifluoroborate / Vinylboronic acid pinacol ester | Ethylene gas / Styrene (as a surrogate) |
| Key Reagents | Pd catalyst (e.g., Pd(PPh₃)₄), organostannane | Pd catalyst, boronic acid/ester, base (e.g., K₂CO₃, Na₃PO₄)[1][2] | Pd catalyst, base (e.g., Et₃N), alkene[3] |
| Advantages | Tolerant of many functional groups; reagents are often stable.[4] | Boronic acids are generally non-toxic and environmentally benign; vast commercial availability.[1] | Atom-economical (uses ethylene); avoids organometallic reagents. |
| Disadvantages | Toxicity of tin reagents and difficulty in removing tin byproducts.[4][5] | Boronic acids can be prone to protodeboronation, especially with heteroaromatics.[6] | Can be difficult to control regioselectivity with substituted alkenes; requires handling of a gas (ethylene).[7] |
| Best For | Situations where functional group tolerance is paramount and tin contamination can be managed. | General purpose synthesis; considered the most versatile and "green" option. | Large-scale synthesis where cost and atom economy are critical drivers. |
The choice of method depends on your laboratory's capabilities, scale, and tolerance for specific reagents. For most lab-scale syntheses, the Suzuki-Miyaura coupling is the recommended starting point due to the stability and low toxicity of the boronic acid reagents.
FAQ 2: Troubleshooting Low Yield in Cross-Coupling Reactions
Low yield is the most frequently encountered issue in the synthesis of substituted pyridines. The electron-deficient nature of the pyridine ring, particularly with a fluorine substituent, can complicate standard cross-coupling protocols.[8]
Question: My Suzuki-Miyaura coupling of 5-bromo-2-fluoropyridine with potassium vinyltrifluoroborate is giving very low yield (<20%). What are the likely causes and how can I fix this?
Answer:
This is a classic problem often referred to as the "2-pyridyl problem" in cross-coupling, where the nitrogen lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition or unproductive pathways.[8] Let's break down the troubleshooting process systematically.
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low yield.
1. Catalyst and Ligand Selection are Crucial
The standard Pd(PPh₃)₄ catalyst may not be active enough for this transformation. The oxidative addition of palladium into the C-Br bond of 2-fluoropyridine can be slow.
-
Expertise: A more active catalytic system is often required. Use a combination of a palladium(0) precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or RuPhos are designed to accelerate both the oxidative addition and the reductive elimination steps, which are often rate-limiting in challenging couplings.[8] These ligands create a more reactive, coordinatively unsaturated palladium center that is less prone to inhibition by the pyridine nitrogen.
2. The Choice of Base and Solvent Matters
The base plays a critical role in the transmetalation step, where the vinyl group is transferred from boron to palladium.[1]
-
Expertise: An inorganic base like potassium carbonate (K₂CO₃) might not be sufficiently strong or soluble in common organic solvents. Switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often improves yields dramatically. These bases are stronger and can better facilitate the formation of the active boronate species. For solvents, anhydrous dioxane, toluene, or 2-MeTHF are excellent choices. Sometimes, adding a small amount of water can accelerate the reaction, but this must be carefully optimized as excess water can lead to protodeboronation of the vinylboronic reagent.[2][9]
3. Reagent Quality and Stoichiometry
-
Trustworthiness: Always use high-purity starting materials. 5-bromo-2-fluoropyridine can degrade over time. Potassium vinyltrifluoroborate is generally stable, but vinylboronic acid pinacol ester can hydrolyze. Use freshly opened or purified reagents. Ensure your solvent is anhydrous and thoroughly degassed with argon or nitrogen to prevent catalyst oxidation and protodeboronation. It is common to use a slight excess (1.2-1.5 equivalents) of the boronic acid reagent to drive the reaction to completion.[1]
4. Temperature and Reaction Time
-
Expertise: These reactions often require elevated temperatures, typically between 80-110 °C. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[10] Prolonged heating can lead to decomposition of the product or catalyst, while insufficient time will result in an incomplete reaction.
FAQ 3: Managing Side Reactions and Purification
Question: My reaction is working, but I am seeing significant side products, especially a homocoupled bipyridine. How can I prevent this and purify my final product?
Answer:
Side product formation is a common cause of reduced yield and purification headaches.
1. Minimizing Homocoupling
Homocoupling of the 5-bromo-2-fluoropyridine starting material is often caused by side reactions within the catalytic cycle or by catalyst degradation.
-
Expertise: This can be minimized by ensuring a truly anaerobic environment. Rigorously degassing the solvent and maintaining a positive pressure of an inert gas (argon or nitrogen) is critical. Additionally, using a well-defined palladium pre-catalyst (like an XPhos-Pd G3 pre-catalyst) can sometimes reduce side reactions by ensuring the rapid formation of the active catalytic species.
2. Preventing Polymerization
The vinyl group on the product, this compound, can be susceptible to polymerization, especially at high temperatures or in the presence of radical initiators.
-
Expertise: If you suspect polymerization (observing insoluble material or a smear on your TLC plate), consider adding a radical inhibitor like butylated hydroxytoluene (BHT) to the reaction mixture. Also, avoid unnecessarily long reaction times at high temperatures.
3. Purification Strategy
This compound is a relatively nonpolar molecule.
-
Trustworthiness: Flash column chromatography on silica gel is the most effective method for purification. A gradient elution using a mixture of hexanes and ethyl acetate is typically successful.
-
Pro-Tip: To avoid potential degradation of the product on acidic silica gel, you can pre-treat the silica by slurrying it in a solvent mixture containing 1-2% triethylamine, then packing the column as usual. This neutralizes active sites on the silica.
-
-
After chromatography, it is crucial to remove all solvents under reduced pressure. Be mindful that the product may have some volatility, so avoid excessive heating during rotary evaporation.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 5-bromo-2-fluoropyridine
This protocol is a robust starting point for optimization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-fluoro-5-vinylpyridine
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-fluoro-5-vinylpyridine. It is structured to provide immediate, actionable solutions to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively, ensuring the integrity of your experiments and the purity of your final compound.
Section 1: Critical Safety & Handling Protocols
Before any purification attempt, it is imperative to understand the hazards associated with 2-fluoro-5-vinylpyridine and related vinylpyridines. These compounds are often flammable, toxic, and lachrymatory.[1] All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
| Hazard Category | Precautionary Measure | Reference |
| Flammability | Flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. | [2] |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. Avoid breathing vapors, mist, or gas. | [3][4] |
| Corrosivity | Can cause skin and eye irritation or burns. Always wear gloves and safety glasses or a face shield. | [5] |
| Reactivity | Prone to spontaneous polymerization, especially when heated or exposed to light. Store with an inhibitor. | [3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (inspect before use), flame-retardant lab coat, and approved safety glasses with side shields or goggles are mandatory. | [5] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and purification of 2-fluoro-5-vinylpyridine.
Q1: What is the single most critical challenge when purifying 2-fluoro-5-vinylpyridine?
The primary challenge is the compound's high propensity for spontaneous radical polymerization.[6] The vinyl group is activated by the electron-withdrawing pyridine ring, making it highly susceptible to polymerization initiated by heat, light, air (oxygen), or trace impurities like peroxides.[7] This can result in low yields, contamination of the purified product with oligomers, or even dangerous, exothermic runaway reactions.
Q2: My 2-fluoro-5-vinylpyridine was supplied with an inhibitor. Should I remove it before purification?
This depends entirely on the subsequent application.
-
For subsequent polymerization reactions: Yes, the inhibitor must be removed. Inhibitors like 4-tert-butylcatechol (TBC) or monomethyl ether hydroquinone (MEHQ) work by scavenging free radicals, which would otherwise terminate your desired polymerization reaction.[8]
-
For other synthetic modifications (not involving the vinyl group): It may not be necessary. However, the inhibitor could potentially interfere with certain reagents.
-
For purification: Removing the inhibitor before purification significantly increases the risk of polymerization during the process (e.g., upon heating during distillation). A common strategy is to purify the monomer with the inhibitor present and then remove the inhibitor from the purified monomer in a separate, final step if required.[3][9]
Q3: What are the optimal storage conditions for 2-fluoro-5-vinylpyridine?
To maintain product quality and prevent polymerization, store the compound under the following conditions:
-
Temperature: In a refrigerator or freezer (2-8°C is common, -20°C for long-term storage).[10][11]
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and peroxide formation.
-
Container: In a tightly sealed, amber glass bottle or other light-blocking container.[7]
-
Inhibitor: Ensure the inhibitor is present. For long-term storage, the inhibitor concentration may need to be checked and replenished.
Q4: Which analytical techniques are most suitable for assessing the purity of 2-fluoro-5-vinylpyridine?
A combination of techniques is recommended for a comprehensive purity analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and confirming the mass of the desired compound.[12]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying non-volatile impurities, oligomers, or the inhibitor. A C18 reverse-phase column is a common starting point.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product signals.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues encountered during the purification of 2-fluoro-5-vinylpyridine.
Problem 1: My sample turned viscous or solidified in the bottle (Spontaneous Polymerization).
-
Symptom: The liquid monomer has become thick, gel-like, or has fully solidified upon storage.
-
Potential Causes:
-
Inhibitor Depletion: The inhibitor has been consumed over time due to prolonged storage, frequent opening of the container, or exposure to air.[7]
-
Improper Storage: The sample was exposed to heat or light, which provided the energy to initiate polymerization.[1][7]
-
Contamination: The monomer was contaminated with polymerization initiators such as peroxides, strong acids, or other radical sources.[13]
-
-
Solution & Prevention:
-
Immediate Action: The polymerized material is generally not salvageable for monomer-based applications. Dispose of it according to your institution's hazardous waste guidelines. Be aware that vigorous polymerization can cause pressure buildup in sealed containers.[7]
-
Preventive Workflow: Always procure fresh monomer when possible. If storing for extended periods, check the inhibitor certificate of analysis. Store aliquots under an inert atmosphere in the freezer to minimize repeated exposure of the main stock bottle to air and temperature fluctuations.
-
Problem 2: My sample polymerized during distillation.
-
Symptom: During distillation, the material in the distillation flask suddenly thickens, solidifies, or the distillation rate drops to zero.
-
Potential Causes:
-
Excessive Temperature: The distillation pot temperature was too high, providing the thermal energy to overcome the inhibitor and initiate polymerization. Vinylpyridines can polymerize readily under heat.[1]
-
Absence of Inhibitor: An attempt was made to distill the monomer after removing the inhibitor.
-
Localized Hot Spots: Poor stirring or uneven heating led to localized regions of high temperature.
-
-
Solution & Prevention:
-
Purify Under Reduced Pressure: Always perform distillation under vacuum to lower the boiling point and significantly reduce the required pot temperature.[3][14]
-
Add a Polymerization Inhibitor: Ensure a non-volatile inhibitor (e.g., hydroquinone or phenothiazine) is present in the distillation flask. Even if the commercial inhibitor is volatile, adding a non-volatile one ensures the pot remains stabilized.
-
Maintain Vigorous Stirring: Use a magnetic stir bar to ensure even heat distribution and prevent bumping.
-
Use a Proper Heating Mantle/Oil Bath: This provides more uniform heating compared to a hot plate.
-
Problem 3: My purified product shows low purity or contains oligomers.
-
Symptom: Post-purification analysis (GC, NMR) shows the presence of multiple unidentified peaks, often with higher molecular weights (oligomers).
-
Potential Causes:
-
Partial Polymerization: Mild polymerization occurred during purification, creating soluble oligomers that co-distilled or co-eluted with the monomer.
-
Ineffective Purification Method: The chosen method (e.g., a specific chromatography solvent system) was not capable of separating the monomer from closely related impurities.
-
Thermal Degradation: High temperatures during purification may have caused side reactions or degradation, creating new impurities. Poly(vinylpyridine)s can undergo complex thermal degradation.[15][16]
-
-
Solution & Prevention:
-
Optimize Purification Conditions:
-
For Distillation: Use a lower vacuum to further reduce the temperature. Consider using a fractional distillation column for better separation.
-
For Chromatography: Meticulously develop the solvent system using Thin Layer Chromatography (TLC) first. An ideal Rf for the desired compound is around 0.3, with clear separation from all impurities.[17]
-
-
Post-Purification Check: Always re-introduce a storage inhibitor (like TBC) to the purified, inhibitor-free fractions immediately after purification to prevent polymerization.
-
Workflow Diagram: Troubleshooting Unexpected Polymerization
Caption: A decision-making workflow for diagnosing and addressing polymerization issues.
Section 4: Detailed Experimental Protocols
These protocols provide step-by-step instructions for common purification techniques.
Protocol 1: Removal of Inhibitor via Basic Alumina Plug
This method is ideal for quickly removing phenolic inhibitors (like TBC or MEHQ) prior to a reaction.[9]
-
Column Preparation:
-
Secure a glass chromatography column or a large glass pipette plugged with glass wool vertically on a clamp stand.
-
Add a small layer (~0.5 cm) of sand.
-
Fill the column with 5-10 g of activated basic alumina per 10 mL of monomer.
-
Add another layer of sand on top of the alumina.
-
-
Elution:
-
Pre-wet the column with a non-polar solvent (e.g., hexanes or dichloromethane) and allow it to drain to the top of the sand layer.
-
Carefully add the 2-fluoro-5-vinylpyridine to the top of the column.
-
Elute the monomer using the same solvent, collecting the eluent in a flask cooled in an ice bath. The inhibitor will be retained on the basic alumina.
-
-
Post-Elution:
-
The collected monomer is now uninhibited and highly prone to polymerization . Use it immediately.
-
If storage is required, add a fresh storage inhibitor (e.g., TBC, ~100-200 ppm).
-
Protocol 2: Purification by Vacuum Distillation
This is the preferred method for removing non-volatile impurities or oligomers.
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum connection. Ensure all glassware is dry.
-
Place a magnetic stir bar in the distillation flask.
-
Use a well-controlled heating source (oil bath or heating mantle).
-
-
Procedure:
-
Charge the distillation flask with the crude 2-fluoro-5-vinylpyridine. Crucially, add a non-volatile polymerization inhibitor (e.g., a few crystals of hydroquinone).
-
Begin stirring and slowly apply vacuum. A pressure of 10-20 mmHg is a good starting point.
-
Gently heat the flask. The product will distill at a significantly lower temperature than its atmospheric boiling point. For reference, unsubstituted 2-vinylpyridine distills at ~70°C at 8.0 kPa (~60 mmHg).[1][14]
-
Collect the clear, colorless fraction in a receiving flask cooled in an ice bath.
-
Discard the first few drops (forerun) and leave a small amount of residue in the distillation flask to avoid distilling to dryness.
-
-
Post-Distillation:
-
Immediately add a storage inhibitor (e.g., TBC) to the purified distillate.
-
Store under an inert atmosphere in a sealed, light-protected container in the freezer.
-
Protocol 3: Purification by Flash Column Chromatography
This method is effective for separating impurities with different polarities.[18][19]
-
Solvent System Selection:
-
Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the 2-fluoro-5-vinylpyridine an Rf value of approximately 0.3-0.4 and separates it well from all impurities.[20]
-
For basic pyridine compounds, adding a small amount (~0.1-0.5%) of triethylamine to the eluent can prevent streaking on the silica gel.[20]
-
-
Column Packing:
-
Pack a glass chromatography column with silica gel (230-400 mesh) using the chosen eluent. A typical rule of thumb is to use 50-100 g of silica per 1 g of crude material.
-
-
Sample Loading & Elution:
-
Dissolve the crude 2-fluoro-5-vinylpyridine in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if necessary).
-
Carefully load the sample onto the top of the silica bed.
-
Elute the column with the chosen solvent system, applying positive pressure (flash chromatography) to speed up the process.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Work-up:
-
Combine the pure fractions.
-
Add a storage inhibitor (TBC).
-
Remove the solvent using a rotary evaporator, being careful not to use excessive heat.
-
Store the purified product under appropriate conditions.
-
Decision Diagram: Selecting a Purification Strategy
Caption: A flowchart to guide the selection of the appropriate purification protocol based on experimental needs.
References
- 1. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 4. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Polymerization of 4-vinylpyridine and N,N-dimethylacrylamide using a system without organic initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemscene.com [chemscene.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Thermal degradation of poly(vinylpyridine)s [open.metu.edu.tr]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 19. columbia.edu [columbia.edu]
- 20. Chromatography [chem.rochester.edu]
Technical Support Center: Overcoming Challenges in the Suzuki Coupling of Fluorinated Pyridines
Welcome to the technical support center for Suzuki coupling reactions involving fluorinated pyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful yet challenging cross-coupling reaction. The unique electronic properties of fluorinated pyridines, while valuable in drug discovery, introduce specific hurdles that require careful optimization of reaction conditions.
This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will delve into the "why" behind experimental choices, offering logical frameworks for overcoming common obstacles such as low yields, catalyst deactivation, and competing side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling of a fluoro-chloropyridine is resulting in very low yield. What are the most likely causes and how can I improve it?
Low conversion is a frequent issue, often stemming from the inherent electronic properties of the fluorinated pyridine ring. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen deactivates the halide towards oxidative addition, the first and often rate-limiting step in the catalytic cycle.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ may be ineffective. For electron-deficient heteroaryl chlorides, more robust catalyst systems are required to facilitate the challenging oxidative addition step.[2]
-
Recommended Ligands: Opt for bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3][4] These ligands stabilize the palladium center and promote the oxidative addition of unreactive aryl chlorides.[2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[5]
-
Precatalyst Choice: Consider using modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) which are air-stable and form the active Pd(0) species more efficiently in solution.
-
-
Elevate the Reaction Temperature: Higher temperatures (e.g., 100-120 °C) are often necessary to overcome the activation energy barrier for the oxidative addition of electron-poor chloro-pyridines.[6] Microwave irradiation can also be an effective method for rapidly achieving high temperatures and accelerating the reaction.[7]
-
Optimize the Base and Solvent System: The choice of base and solvent is interdependent and crucial for success.
-
Base: Stronger bases are often needed. Potassium phosphate (K₃PO₄) is a common and effective choice.[3][8] Cesium carbonate (Cs₂CO₃) can also be effective, particularly in cases of low reactivity.
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[4][6] The addition of water can be beneficial as it can help solubilize the inorganic base and influence the transmetalation step.[3][8][9] However, the amount of water must be carefully controlled.
-
Q2: I am observing significant amounts of a dehalogenated (or hydrodehalogenated) byproduct. What causes this and how can I suppress it?
Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common and troublesome side reaction, particularly with electron-deficient heteroaryl halides like fluorinated pyridines.[4] The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[4][10]
Mechanistic Insight:
A Pd-H species can arise from several sources, including the reaction of the palladium complex with the base, solvent (e.g., alcohols), or trace amounts of water.[4][10] This Pd-H intermediate can then undergo reductive elimination with the coordinated fluorinated pyridine to yield the undesired dehalogenated product.
Strategies for Mitigation:
-
Ligand Choice: Employ bulky, electron-rich ligands (e.g., XPhos, SPhos). These ligands create a sterically hindered environment around the palladium center, which can disfavor the pathways leading to Pd-H formation and subsequent reductive elimination.[4]
-
Base Selection: Avoid strong alkoxide bases if possible, as they are more prone to generating Pd-H species. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[4][11]
-
Solvent Purity: Use high-purity, anhydrous aprotic solvents like dioxane or toluene to minimize water as a potential hydride source.[4] If an aqueous mixture is necessary, the water content should be carefully optimized.
-
Protecting Groups: For N-H containing heterocycles (though less common for simple pyridines), deprotonation by the base can increase the ring's electron density and sometimes exacerbate dehalogenation. In such cases, N-protection can suppress this side reaction.[12]
Q3: My fluorinated pyridyl boronic acid seems to be decomposing during the reaction, leading to low yields. What is happening and what can I do?
This issue is likely due to protodeboronation , an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[11] Heteroaryl boronic acids, especially those with nitrogen atoms like pyridyl derivatives, are highly susceptible to this degradation pathway.[11][13]
Causality and Solutions:
-
The Role of Water and Base: Protodeboronation is often facilitated by aqueous basic conditions.[11] While a base is essential for the Suzuki coupling mechanism to form the reactive boronate species, it can also promote this decomposition.[14][15][16]
-
Stabilize the Boron Reagent:
-
Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester. These are generally more resistant to premature decomposition and slowly release the active boronic acid under the reaction conditions.[11]
-
Potassium Trifluoroborate Salts: These salts (R-BF₃K) are highly stable, crystalline solids that are less prone to protodeboronation compared to their boronic acid counterparts.[17]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of bench-stable boron reagents that slowly release the boronic acid, keeping its concentration low and minimizing decomposition.[17]
-
-
Reaction Condition Optimization:
Visualizing the Suzuki Catalytic Cycle and Challenges
A solid understanding of the catalytic cycle is key to effective troubleshooting. The following diagram illustrates the fundamental steps and highlights where challenges with fluorinated pyridines typically arise.
Caption: Suzuki catalytic cycle with key challenges for fluorinated pyridines.
Data Summary: Recommended Reaction Conditions
The optimal conditions are highly substrate-dependent. However, the following table provides a validated starting point for the Suzuki coupling of a generic fluoro-chloropyridine with an arylboronic acid.
| Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (2-5 mol%) | Air-stable precatalyst that efficiently generates the active Pd(0)L species.[18] |
| Ligand | XPhos | Bulky, electron-rich ligand that accelerates oxidative addition and reductive elimination.[3] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base effective for challenging couplings.[3][8] |
| Solvent | Dioxane / H₂O (e.g., 10:1 v/v) | Aprotic solvent is standard; a small amount of water aids base solubility.[3][8] |
| Boron Source | Arylboronic acid or Pinacol Ester | Pinacol esters offer greater stability against protodeboronation.[11] |
| Temperature | 100-110 °C | Higher temperatures are often required for activating C-Cl bonds on electron-poor rings.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[7] |
Optimized Experimental Protocol
This protocol provides a robust starting point for the coupling of a fluorinated chloropyridine with an arylboronic acid.
Materials:
-
Fluoro-chloropyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
K₃PO₄ (2.5 equiv), finely ground
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add the fluoro-chloropyridine (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), and XPhos Pd G3 (0.02 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[7][19]
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent. The solution should be degassed by bubbling with argon for 10-15 minutes.
-
Heating: Immerse the reaction vessel in a preheated oil bath at 100-110 °C.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated biaryl product.[7][19]
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Stabilizing 5-Ethenyl-2-fluoro-pyridine during storage
Introduction
Welcome to the technical support guide for 5-Ethenyl-2-fluoro-pyridine (CAS 1133879-66-9). This document is designed for researchers, scientists, and drug development professionals to ensure the stable storage and successful application of this highly reactive monomer. Due to its vinyl group and electron-deficient, fluorinated pyridine ring, this compound is susceptible to degradation, primarily through polymerization. This guide provides in-depth, field-proven insights and protocols to mitigate these stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound during storage?
The primary cause of instability is spontaneous free-radical polymerization of the ethenyl (vinyl) group.[1][2] This process is initiated by exposure to energy sources like heat and light, or by contaminants such as peroxides. The electron-withdrawing effect of the fluorine atom and the pyridine nitrogen can influence the reactivity of the vinyl group, making the molecule prone to forming oligomers and polymers over time.[3][4] This polymerization is an exothermic reaction and, if uncontrolled in bulk quantities, can lead to a hazardous runaway reaction.[1]
Q2: My vial of this compound arrived with an inhibitor. What is it and why is it necessary?
Your product is stabilized with a polymerization inhibitor, most commonly a phenolic compound like 4-tert-Butylcatechol (TBC) or hydroquinone (HQ). These molecules are essential for preventing premature polymerization during transport and storage.[5] They function by scavenging free radicals, which are the initiators of the polymerization chain reaction. This effectively introduces an "induction period" during which the monomer remains stable.[5]
Q3: How do phenolic inhibitors like TBC work, and what is the role of oxygen?
Phenolic inhibitors like TBC do not directly react with the monomer radicals. Instead, their mechanism relies on the presence of dissolved oxygen.[6] A monomer molecule (M) can form a radical (M•), which rapidly reacts with oxygen to form a peroxide radical (MOO•). The phenolic inhibitor (ArOH) then efficiently terminates this peroxide radical, preventing it from initiating a polymer chain.[6] This is why storing the monomer with some headspace (air) is crucial for the inhibitor's efficacy. Storing under a completely inert atmosphere can render these specific inhibitors ineffective.
Q4: I need to use the monomer in my reaction. Do I need to remove the inhibitor first?
Yes, for most polymerization-sensitive reactions (e.g., controlled polymerizations, catalysis) or when the inhibitor might interfere with your chemistry, it should be removed immediately before use.[5][7] The inhibitor is present to ensure stability during storage, not during its intended reaction. Failure to remove it can lead to an extended induction period, inconsistent reaction kinetics, or complete inhibition of your desired transformation.[5]
Q5: What is the impact of the 2-fluoro substituent on the molecule's stability and reactivity?
The fluorine atom at the 2-position has a significant electronic impact. As a highly electronegative atom, it increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution.[4][8] While the primary instability lies with the vinyl group, this altered electronic nature could potentially influence side reactions or degradation pathways if the compound is exposed to strong nucleophiles or harsh conditions. The fragmentation patterns of fluorinated pyridines can also differ from their non-fluorinated analogs under high-energy conditions.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and handling of this compound.
Issue 1: The sample has turned yellow or brown.
-
Probable Cause: This discoloration is a common indicator of initial degradation or oxidation.[1] While minor yellowing may not significantly impact purity for some applications, it signals that the storage conditions are not optimal or that the inhibitor is being consumed. Exposure to air and light can accelerate the formation of colored byproducts.
-
Troubleshooting Steps:
-
Assess Purity: Do not assume the material is unusable. Perform a purity analysis using a validated analytical method like HPLC or GC-MS (see Section 5) to quantify the main peak and detect any new impurities.
-
Check Storage Conditions: Ensure the vial is tightly sealed and stored in a freezer (<-15°C), protected from light.
-
Evaluate for Immediate Use: If purity is still acceptable (>95% for many applications), plan to use the material immediately. If significant degradation is observed, a fresh vial should be used for critical experiments.
-
-
Preventive Measures:
-
Purchase smaller quantities to ensure rapid turnover.
-
Upon receipt, aliquot the monomer into smaller, single-use vials under an inert atmosphere (but ensure a small air headspace is present for the inhibitor to function) to minimize repeated warming/cooling cycles and air exposure of the bulk stock.
-
Issue 2: The sample's viscosity has increased, or a precipitate/gel has formed.
-
Probable Cause: This is a clear sign of advanced polymerization. The increased viscosity is due to the formation of soluble oligomers, while precipitates or gels indicate insoluble polymer formation. This signifies a critical loss of monomer purity and stability.[1]
-
Troubleshooting Steps:
-
Do NOT Use: The material is significantly compromised. Using it will lead to inaccurate concentrations and unpredictable results.
-
Safe Disposal: Dispose of the material according to your institution's hazardous waste guidelines. Be aware that if the polymerization is ongoing, it could generate heat and pressure.[1]
-
Review Storage Protocol: This level of degradation points to a major failure in storage conditions, such as prolonged storage at room temperature, exposure to direct sunlight, or severe contamination.
-
Issue 3: My reaction is not proceeding as expected (low yield, no conversion).
-
Probable Cause: If the monomer is the limiting reagent or a key component, this issue is often related to either insufficient purity or failure to remove the polymerization inhibitor.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction failure.
Recommended Storage & Handling Protocols
Adherence to strict storage protocols is the most effective way to ensure the long-term stability of this compound.
Table 1: Recommended Storage Conditions
| Parameter | Long-Term Storage (>1 month) | Short-Term / In-Use Storage (<1 month) |
| Temperature | Freezer (≤ -15°C) | Refrigerator (2-8°C) |
| Atmosphere | Original container atmosphere (typically air) | Tightly sealed vial with air headspace |
| Light Exposure | Store in an amber vial or inside a dark box to exclude light. | Protect from direct light. |
| Container | Original manufacturer's vial. | Tightly sealed glass vial with a PTFE-lined cap. |
| Inhibitor Level | As supplied by the manufacturer (typically 100-200 ppm TBC). | Monitor for signs of degradation (color change).[1] |
Protocol 1: Inhibitor Removal Prior to Use
This protocol uses basic alumina to remove phenolic inhibitors like TBC. Perform this procedure immediately before your experiment.
-
Materials:
-
This compound (inhibited)
-
Basic alumina, activated
-
Small glass column or a pipette plugged with glass wool
-
Receiving flask, clean and dry
-
-
Procedure:
-
Prepare a small chromatography column by packing a Pasteur pipette with approximately 2-3 cm of basic alumina.
-
Carefully add the required volume of this compound to the top of the alumina column.
-
Allow the monomer to pass through the alumina bed via gravity into the clean, dry receiving flask.
-
Collect the purified, inhibitor-free monomer.
-
Crucially: Use the purified monomer immediately. Without the inhibitor, its stability is significantly reduced. Do not attempt to store the purified monomer.
-
Analytical Methods for Quality Control
Regularly assessing the purity of your monomer is key to obtaining reproducible results.
Method 1: Purity and Oligomer Detection by Gas Chromatography (GC-MS)
This method is suitable for assessing purity and detecting volatile oligomers (dimers, trimers).
-
Instrumentation: Gas chromatograph with a mass spectrometer (MS) detector.
-
Suggested Parameters:
-
Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS Detector: Scan range m/z 40-400.
-
-
Sample Preparation: Dilute the sample 1:1000 in a suitable solvent like dichloromethane or ethyl acetate.
-
Data Interpretation:
-
The main peak corresponding to this compound (MW: 123.13) should be sharp and symmetrical. Purity can be estimated by area percentage.
-
Look for peaks at higher retention times with masses corresponding to dimers (MW ~246), trimers (MW ~369), etc. The presence of these indicates polymerization.[9]
-
Method 2: Monitoring Polymerization by ¹H NMR Spectroscopy
¹H NMR is a powerful tool to quickly assess the integrity of the vinyl group.
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
Key Signals to Observe:
-
Vinyl Protons: The characteristic signals for the -CH=CH₂ group will appear in the olefinic region (typically δ 5.5-7.0 ppm). These will show a distinct splitting pattern (e.g., doublet of doublets).
-
Aromatic Protons: Signals for the pyridine ring protons will be present in the aromatic region (δ 7.0-8.5 ppm).[10][11]
-
-
Interpretation:
-
Pristine Monomer: The integration ratio of vinyl protons to aromatic protons should be correct (3H vinyl : 3H aromatic).
-
Polymerization: As polymerization occurs, the sharp signals of the vinyl protons will broaden and decrease in relative intensity. New, broad signals corresponding to the polymer backbone (aliphatic protons) will appear upfield (typically δ 1.5-3.0 ppm). This change is a clear and quantitative indicator of polymer formation.[12]
-
Visualization of the Stabilization Mechanism
The following diagram illustrates the key process of free-radical polymerization and the intervention point for phenolic inhibitors.
Caption: Mechanism of polymerization inhibition.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Effect of fluoro substitution on the fragmentation of the K-shell excited/ionized pyridine studied by electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polymerization Inhibitors|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. notes.fluorine1.ru [notes.fluorine1.ru]
- 11. rsc.org [rsc.org]
- 12. Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting low conversion rates in 5-vinyl-2-fluoropyridine reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 5-vinyl-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this versatile but reactive building block. Here, we address common experimental failures, particularly low conversion rates, through a series of in-depth troubleshooting guides and frequently asked questions. Our approach is grounded in mechanistic principles to help you not only solve current issues but also anticipate and prevent future ones.
Section 1: Primary Diagnostic Troubleshooting
Low conversion is the most common, yet most ambiguous, symptom in reactions involving 5-vinyl-2-fluoropyridine. The molecule possesses two distinct reactive sites: the vinyl group, which is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), and the C2-position, which is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the excellent leaving group ability of fluoride.[1][2][3] This dual reactivity is often the primary source of low yields.
Use the following diagnostic flowchart to systematically identify the root cause of your low conversion issue.
Q1: My reaction with 5-vinyl-2-fluoropyridine has a low conversion rate. Where do I start?
A1: Start by methodically evaluating the three pillars of your reaction: the integrity of your starting materials, the robustness of your catalyst system, and the suitability of your reaction conditions. The following flowchart provides a logical path for this investigation.
Caption: Fig. 1: Diagnostic Flowchart for Low Conversion Rates.
Section 2: Deep Dive FAQs
This section expands on the key checkpoints from the diagnostic flowchart, providing detailed explanations and actionable solutions.
FAQ 1: Catalyst and Ligand Issues
Q: My reaction mixture turns black immediately, and I get no product. What's happening? A: This is a classic sign of palladium catalyst decomposition, often called "Pd black" precipitation. The catalytically active Pd(0) species is unstable and can aggregate if not properly stabilized by the ligand.
-
Causality: The pyridine nitrogen on your substrate can act as a competing ligand, displacing the phosphine ligand from the palladium center. This leaves the Pd(0) coordinatively unsaturated and prone to aggregation, effectively killing the catalytic cycle.
-
Solutions:
-
Use Bulky, Electron-Rich Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are highly effective.[4] They form more stable complexes with palladium and accelerate the oxidative addition step, which helps keep the catalytic cycle moving and reduces the lifetime of unstable Pd(0) intermediates.[5]
-
Use a Pre-formed Catalyst: Instead of generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand, use a well-defined palladium(II) precatalyst (e.g., XPhos-Pd-G3). These precatalysts are more stable and are designed for controlled, slow release of the active Pd(0) species upon activation by the base.
-
Check Ligand Quality: Phosphine ligands are susceptible to oxidation if not handled and stored properly under an inert atmosphere. Oxidized phosphine (phosphine oxide) cannot stabilize the palladium center.
-
Q: Which ligand is best for cross-coupling with 5-vinyl-2-fluoropyridine? A: There is no single "best" ligand, but the ideal choice will have features that address the specific challenges of this substrate.
-
Recommendation: Start with a bulky, electron-rich dialkylbiaryl phosphine ligand such as XPhos or SPhos .
-
Rationale:
-
Electron-richness promotes the oxidative addition step, which can be sluggish with electron-rich heteroaromatics like pyridines.[4]
-
Bulkiness promotes the final reductive elimination step to release the product and also helps prevent the formation of undesired P-C-Pd-C-P bridged dimers, which can be catalytically inactive.
-
FAQ 2: Substrate Stability and Side Reactions
Q: I see a sticky, insoluble material forming in my reaction flask. Could my 5-vinyl-2-fluoropyridine be polymerizing? A: Yes, this is a significant risk. Vinylpyridines are known to undergo polymerization, which can be initiated by heat, trace metals, or radical initiators.[6]
-
Causality: The palladium catalyst itself or thermal stress can potentially initiate radical or coordination polymerization of the vinyl group, consuming your starting material and generating polymeric byproducts that complicate purification.
-
Solutions:
-
Add an Inhibitor: Include a small amount of a radical inhibitor like 4-tert-butylcatechol or phenothiazine in the reaction mixture.
-
Lower the Reaction Temperature: If possible, screen lower reaction temperatures. Modern catalyst systems are often highly active even at room temperature.[5]
-
Use Fresh Substrate: Ensure your 5-vinyl-2-fluoropyridine is fresh and has been stored properly (cool, dark, and preferably with an inhibitor).
-
Q: My mass spec analysis shows a byproduct with a mass corresponding to my nucleophile added to the pyridine ring without the vinyl group. What is this? A: You are likely observing a product from a Nucleophilic Aromatic Substitution (SNAr) reaction. The fluorine at the C2 position is highly activated and can be displaced by nucleophiles present in your reaction.
-
Causality: If your reaction uses a strong nucleophilic base (e.g., alkoxides) or if your coupling partner (e.g., an amine in a Buchwald-Hartwig reaction) can act as a nucleophile, it can directly attack the C2 position. This SNAr pathway competes directly with the desired cross-coupling reaction. The reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than the corresponding reaction with 2-chloropyridine, highlighting its high reactivity.[2][3]
-
Solutions:
-
Choose a Weaker, Non-Nucleophilic Base: For Suzuki couplings, switch to a milder inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ instead of strong bases like NaOtBu or K-O-t-Amyl.[5][7]
-
Control Temperature: SNAr reactions often have a higher activation energy than the desired catalytic cycle. Running the reaction at the lowest possible temperature that still affords a reasonable rate for the cross-coupling can suppress this side reaction.
-
Caption: Fig. 2: Competing Reaction Pathways.
Section 3: Optimized Experimental Protocols
The following protocols provide a robust starting point for Suzuki-Miyaura and Heck couplings. They incorporate best practices to mitigate the common issues discussed above.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to maximize yield by using a modern catalyst system and conditions that suppress common side reactions.
Materials:
-
5-vinyl-2-fluoropyridine (1.0 eq)
-
Aryl/Vinyl Boronic Acid or Ester (1.2 - 1.5 eq)
-
XPhos-Pd-G3 precatalyst (1-2 mol%)
-
XPhos ligand (1-2 mol%, optional, can improve stability)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane or Toluene and Water (e.g., 5:1 ratio)
-
Radical Inhibitor (e.g., 4-tert-butylcatechol, ~0.1 mol%)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 5-vinyl-2-fluoropyridine, the boronic acid/ester, the finely ground K₃PO₄, the XPhos-Pd-G3 precatalyst, and the radical inhibitor.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. A robust inert atmosphere is critical to prevent catalyst oxidation and boronic acid decomposition.[7]
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water) via syringe under a positive pressure of inert gas. Proper degassing (e.g., sparging with argon for 20-30 minutes or freeze-pump-thaw cycles) is crucial.[7][8]
-
Reaction: Place the sealed vessel in a pre-heated oil bath or heating block set to the desired temperature (start by screening 60-80 °C). Stir vigorously to ensure good mixing, especially given the heterogeneous nature of the inorganic base.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Look for the consumption of the limiting reagent.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography. Be aware that pyridine-containing compounds can be challenging to purify; consider using a silica gel column treated with a small amount of triethylamine (~1%) in the eluent to prevent streaking.[9]
Parameter Comparison Table for Suzuki Coupling
| Parameter | Standard Conditions (Prone to Failure) | Optimized Conditions (Recommended) | Rationale for Optimization |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | XPhos-Pd-G3 or Pd₂(dba)₃/XPhos | More stable, active catalyst system prevents decomposition and accelerates oxidative addition.[4][5] |
| Base | Na₂CO₃ or NaOtBu | K₃PO₄ or Cs₂CO₃ | Milder, less nucleophilic base prevents SNAr side reactions and boronic acid decomposition.[7] |
| Solvent | DMF or Acetonitrile/Water | Dioxane/Water or Toluene/Water | Higher boiling, less coordinating solvents can improve catalyst stability and reaction rates. |
| Atmosphere | Nitrogen blanket | Rigorously degassed solvents, 3x Vac/N₂ cycles | Prevents O₂-mediated catalyst decomposition and boronic acid homocoupling.[8] |
| Additives | None | Radical Inhibitor (e.g., 4-tert-butylcatechol) | Suppresses polymerization of the vinyl group, a key decomposition pathway. |
| Temperature | 100-120 °C | 60-80 °C | Lower temperature minimizes thermal decomposition and unwanted side reactions like SNAr. |
Section 4: References
-
Li, Y., Huang, S., Liao, C., & Chen, L. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Advances. --INVALID-LINK--
-
BenchChem (n.d.). Managing solvent effects in fluoropyridine reactions. BenchChem Technical Support.
-
Various Authors (2018). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate Compilation. --INVALID-LINK--
-
Sather, A. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. --INVALID-LINK--
-
Sather, A. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. --INVALID-LINK--
-
Pustovalov, O., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. ACS Omega. --INVALID-LINK--
-
Becica, J., et al. (2021). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings. Journal of the American Chemical Society. --INVALID-LINK--
-
Various Authors (2021). Optimization of Heck reaction conditions. ResearchGate Compilation. --INVALID-LINK--
-
Wang, Z., & Xu, Z. (2009). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. --INVALID-LINK--
-
Scott, P. J., & Shao, X. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. --INVALID-LINK--
-
Riente, P., et al. (2019). Carbon-Carbon Cross-Coupling Reactions under Continuous Flow Conditions Using Poly(vinylpyridine) Doped with Palladium. ResearchGate. --INVALID-LINK--
-
Hertel, D., et al. (2011). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate. --INVALID-LINK--
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. --INVALID-LINK--
-
Tsarevsky, N. V., et al. (2005). Catalyst Performance in “Click” Coupling Reactions of Polymers Prepared by ATRP: Ligand and Metal Effects. ResearchGate. --INVALID-LINK--
-
Lathomeris, O., et al. (2022). Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers. MDPI. --INVALID-LINK--
-
Pescarmona, P. P., et al. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI. --INVALID-LINK--
-
White, M. C., et al. (2008). Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. Journal of the American Chemical Society. --INVALID-LINK--
-
Reddit r/Chempros Community. (2021). Help needed with unreproducible Suzuki coupling. Reddit. --INVALID-LINK--
-
Reddit r/Chempros Community. (2018). Diagnosing issues with a failed Suzuki coupling?. Reddit. --INVALID-LINK--
-
BenchChem (n.d.). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.
-
Reddy, V. P., et al. (2015). Optimization of the oxidative Heck reaction. ResearchGate. --INVALID-LINK--
-
Shen, Q. (2016). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. --INVALID-LINK--
-
Ghorai, S., & Ghorai, P. (2014). Palladium‐Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids. ResearchGate. --INVALID-LINK--
-
Vo, G. D., et al. (2013). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. --INVALID-LINK--
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. --INVALID-LINK--
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
Bio-Rad Laboratories (2022). Addressing Purification Challenges for Complex Therapeutics with Custom Chromatography Resins. YouTube. --INVALID-LINK--
-
Chen, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. ResearchGate. --INVALID-LINK--
-
Stanczak, A. (2024). Strategies to Address Large Molecule Purification Challenges. BioProcess International. --INVALID-LINK--
-
Liu, Z., & Rimmer, S. (2002). Synthesis and release of 5-fluorouracil from poly(N-vinylpyrrolidinone) bearing 5-fluorouracil derivatives. Journal of Controlled Release. --INVALID-LINK--
-
Perrio, C., et al. (2011). The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence. Organic & Biomolecular Chemistry. --INVALID-LINK--
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Ethenyl-2-fluoro-pyridine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of 5-Ethenyl-2-fluoro-pyridine. As a versatile building block, its purity is paramount for the success of downstream applications, ensuring reaction reproducibility and preventing the introduction of unwanted byproducts. This document addresses common challenges, from impurity profiling to the selection and optimization of purification protocols.
Initial Purity Assessment & Impurity Profiling
Before attempting any purification, a thorough analysis of the crude material is essential. Understanding the nature and quantity of impurities will dictate the most effective purification strategy.
Question: How can I determine the purity of my crude this compound and identify the impurities?
Answer: A multi-technique approach is recommended for a comprehensive purity profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and identifying structurally similar impurities. Proton NMR can help quantify impurities if a certified internal standard is used (qNMR).[1][2] Look for residual starting materials, solvents, or byproducts from side reactions. The vinyl protons should be clearly visible and integrate correctly relative to the aromatic protons.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column is a powerful tool for quantifying purity and separating the target compound from non-volatile impurities.[3] Developing a gradient method (e.g., water/acetonitrile with 0.1% TFA) is often necessary to resolve closely eluting species.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying volatile impurities, such as residual solvents or low-boiling point byproducts. The mass spectrum provides the molecular weight of impurities, aiding in their identification.[1]
-
Thin-Layer Chromatography (TLC): TLC is a quick, qualitative tool for assessing the complexity of the crude mixture and for developing conditions for flash column chromatography.[4]
Question: What are the most common impurities I should expect from the synthesis of this compound?
Answer: Impurities are typically related to the synthetic route but generally fall into several classes:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 5-bromo-2-fluoro-pyridine or vinylating agents.
-
Regioisomers: In some synthetic pathways, isomers such as 3-Ethenyl-2-fluoro-pyridine or 6-Ethenyl-2-fluoro-pyridine could form.
-
Polymerization/Oligomerization: The vinyl group is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. This can lead to dimers, trimers, or higher-order oligomers which may be difficult to remove.
-
Hydrolysis Products: If moisture is present during workup or synthesis, the fluorine atom can be susceptible to nucleophilic substitution, potentially forming 5-Ethenyl-pyridin-2-ol.
-
Solvent Residues: Residual solvents from the reaction or extraction steps (e.g., Dichloromethane, Ethyl Acetate, Toluene) are common.
Troubleshooting Purification Protocols
The choice of purification method is critical and depends on the impurity profile identified in the initial assessment. The following workflow provides a general decision-making framework.
Caption: General workflow for the purification of this compound.
Purification by Vacuum Distillation
Question: My main impurities are residual solvent and a lower-boiling point byproduct. Is distillation a good choice?
Answer: Yes, vacuum distillation is an excellent choice for removing impurities with significantly different boiling points. Using a vacuum is crucial for two reasons:
-
It lowers the boiling point, which prevents thermal polymerization of the ethenyl group.
-
It protects the compound from oxidation at high temperatures.
It is advisable to add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask to further suppress polymerization.
Question: My product is co-distilling with an impurity of a similar boiling point. What can I do?
Answer: This is a common issue when dealing with isomeric impurities. Simple distillation is ineffective in this case. You should consider:
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency. This is only effective if there is a small but significant difference in boiling points.
-
Switching Methods: If fractional distillation fails, the impurity is likely too close in boiling point for practical separation. The best alternative is column chromatography, which separates based on polarity rather than volatility.
Purification by Flash Column Chromatography
Question: What are the recommended starting conditions for purifying this compound on a silica gel column?
Answer: Flash column chromatography is highly effective for removing non-volatile or isomeric impurities.[5][6] Given the moderate polarity of the pyridine ring, a standard silica gel stationary phase with a hexane/ethyl acetate mobile phase is a good starting point.
| Issue | Observation | Recommended Starting Conditions |
| Initial Elution | Compound does not move from the baseline on TLC. | Start with 100% Hexane and gradually increase the polarity by adding Ethyl Acetate in 5% increments (e.g., 95:5, 90:10 Hexane:EtOAc). |
| Poor Separation | Impurities co-elute with the product. | Try a less polar solvent system to increase retention and improve separation. Consider using Dichloromethane as a co-solvent with Hexane for a different selectivity. |
| Tailing/Streaking | The spot on the TLC plate is elongated. | The basic nitrogen on the pyridine ring can interact strongly with acidic sites on the silica gel. Add 0.1-1% triethylamine or pyridine to your eluent to neutralize these sites and achieve sharper peaks. |
Question: My compound appears to be degrading on the column. How can I prevent this?
Answer: The acidic nature of standard silica gel can sometimes catalyze the degradation or polymerization of sensitive compounds. If you suspect this is happening:
-
Use Deactivated Silica: Pre-treat the silica gel with a base like triethylamine (by flushing the packed column with a solvent mixture containing 1% triethylamine) before loading your sample.
-
Switch to Alumina: Neutral or basic alumina can be a good alternative stationary phase for basic compounds like pyridines. You will likely need to re-optimize your solvent system.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Elute the product as efficiently as possible.
Purification by Crystallization
Question: My product is a solid at room temperature but is impure. How do I select a solvent for recrystallization?
Answer: Recrystallization is a powerful technique for obtaining high-purity solid material.[7] The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
Troubleshooting Crystallization:
| Problem | Potential Cause | Solution |
| No Crystals Form | Solution is too dilute; Supersaturation not reached. | Evaporate some solvent to increase the concentration. Cool the solution slowly, first to room temperature, then in an ice bath or refrigerator. |
| "Oiling Out" | Solution is too concentrated; Cooling is too rapid; Melting point of the solid is lower than the boiling point of the solvent. | Add more solvent to the hot solution. Allow the solution to cool much more slowly. Try a lower-boiling point solvent system. |
| Poor Recovery | Compound has high solubility in the solvent even when cold. | Use a solvent pair. Dissolve the compound in a minimum of a "good" solvent (high solubility) and then add a "poor" solvent (low solubility) dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly. Common pairs include Ethyl Acetate/Hexane or Dichloromethane/Petroleum Ether. |
Handling and Storage
Question: How should I properly store purified this compound?
Answer: Due to the reactive vinyl group, proper storage is critical to maintain purity.
-
Temperature: Store in a refrigerator or freezer (< 4°C).
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent air-catalyzed polymerization or oxidation.
-
Light: Use an amber vial or store in the dark to prevent light-induced degradation.
-
Inhibitor: For long-term storage, consider adding a small amount (50-200 ppm) of a polymerization inhibitor like BHT, provided it does not interfere with your subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum looks clean, but GC or HPLC analysis shows a significant impurity. What could be the cause? A1: This often occurs if the impurity does not have protons (e.g., a fully substituted aromatic byproduct or certain inorganic salts) or if its signals are overlapping with your product or solvent peaks in the ¹H NMR. It highlights the importance of using orthogonal analytical techniques like chromatography for a complete purity picture.[1][3]
Q2: What is the quickest way to obtain a sample of moderate purity for initial screening? A2: A simple filtration through a plug of silica gel can be very effective. Dissolve the crude product in a minimal amount of a low-polarity solvent (like 9:1 Hexane:EtOAc), run it through a short column ("plug") of silica, and elute with a slightly more polar solvent. This will quickly remove baseline impurities and highly polar materials.
Q3: What are the primary safety concerns when working with this compound? A3: Fluorinated pyridines should be handled with care. They are generally considered toxic and can be irritants.[8][9] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.[9]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. 5-Fluoro-2-methylpyridine - Safety Data Sheet [chemicalbook.com]
Technical Support Center: A Guide to the Synthesis of 2-Fluoro-5-vinylpyridine
Welcome to the comprehensive technical support center for the synthesis of 2-fluoro-5-vinylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information, troubleshooting advice, and frequently asked questions to ensure successful and scalable synthesis.
Introduction
2-Fluoro-5-vinylpyridine is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom and the vinyl group on the pyridine ring offers unique opportunities for molecular design and functionalization. However, the synthesis of this compound can present several challenges, from precursor preparation to the final cross-coupling reaction and purification. This guide provides a detailed examination of the synthetic pathways, focusing on palladium-catalyzed cross-coupling reactions, and offers practical solutions to common experimental hurdles.
Synthetic Strategies: An Overview
The most common and versatile methods for the synthesis of 2-fluoro-5-vinylpyridine involve the palladium-catalyzed cross-coupling of a 2-fluoro-5-halopyridine with a suitable vinylating agent. The three primary approaches discussed in this guide are the Stille, Suzuki-Miyaura, and Heck couplings. Each method has its own set of advantages and challenges, which will be explored in detail.
Core Precursor: 2-Fluoro-5-halopyridines
The journey to 2-fluoro-5-vinylpyridine begins with a suitable precursor, typically 2-fluoro-5-bromopyridine or 2-fluoro-5-iodopyridine. 2-Fluoro-5-bromopyridine is a commercially available starting material and is often preferred due to its balance of reactivity and stability.
Diagram: Synthetic Pathways to 2-Fluoro-5-vinylpyridine
Caption: Palladium-catalyzed cross-coupling routes to 2-fluoro-5-vinylpyridine.
Detailed Experimental Protocol: Stille Coupling
The Stille coupling offers a reliable method for the synthesis of 2-fluoro-5-vinylpyridine, utilizing the reaction of 2-fluoro-5-bromopyridine with vinyltributylstannane. Organotin reagents are known for their tolerance to a wide variety of functional groups and are not sensitive to moisture or oxygen.[1]
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-fluoro-5-bromopyridine (1.0 equiv).
-
Reagent Addition: Add vinyltributylstannane (1.2 equiv) and anhydrous toluene (to achieve a concentration of 0.1-0.2 M).
-
Degassing: Seal the flask and thoroughly degas the solution by bubbling with argon or nitrogen for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stirring the biphasic mixture vigorously for at least an hour is recommended.[2][3]
-
Filter the mixture through a pad of Celite to remove the precipitated tin salts.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition |
| Starting Material | 2-Fluoro-5-bromopyridine |
| Vinylating Agent | Vinyltributylstannane |
| Catalyst | Pd(PPh₃)₄ |
| Solvent | Toluene, DMF |
| Temperature | 80-110 °C |
| Typical Yield | 70-85% |
Troubleshooting Guide: Stille Coupling
Diagram: Troubleshooting Logic for Stille Coupling
Caption: Troubleshooting flowchart for the Stille coupling synthesis of 2-fluoro-5-vinylpyridine.
Q1: My Stille coupling reaction shows low to no conversion. What should I check first?
A1: When faced with a sluggish or failed Stille reaction, a systematic check of your reaction parameters is crucial.
-
Catalyst Activity: The palladium(0) catalyst is the heart of the reaction. Ensure that your catalyst, such as Pd(PPh₃)₄, is fresh and has been stored correctly under an inert atmosphere. Over time, Pd(0) catalysts can oxidize, leading to reduced activity.
-
Reagent Purity: The purity of both 2-fluoro-5-bromopyridine and vinyltributylstannane is critical. Impurities in the starting materials can poison the catalyst. Ensure your solvent is anhydrous and has been properly degassed to remove oxygen, as oxygen can lead to the unwanted homocoupling of the organotin reagent.[2]
-
Inert Atmosphere: Stille couplings are sensitive to oxygen.[2] Confirm that your reaction vessel was thoroughly purged with an inert gas (argon or nitrogen) and that a positive pressure is maintained throughout the reaction.
Q2: I am observing a significant amount of a side product that appears to be a dimer of the vinyl group. What is happening and how can I prevent it?
A2: The formation of a divinyl species is likely due to the homocoupling of vinyltributylstannane. This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), or by the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species. To mitigate this, ensure rigorous degassing of your solvent and reaction mixture and consider using a fresh, active Pd(0) catalyst.
Q3: I am struggling to remove the tributyltin byproducts from my final product. What are the best practices for purification?
A3: The removal of organotin byproducts is a common challenge in Stille couplings.
-
Potassium Fluoride Wash: The most effective method is to wash the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[2][3] This causes the precipitation of tributyltin fluoride, which is insoluble in most organic solvents and can be removed by filtration through Celite. For this to be effective, vigorous stirring of the biphasic mixture for at least one to two hours is recommended to ensure complete reaction.
-
Chromatography: Careful column chromatography on silica gel is usually necessary for final purification. Sometimes, the tin byproducts can co-elute with the product. In such cases, trying a different solvent system or using a different stationary phase may be beneficial.
Alternative Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful alternative that avoids the use of toxic organotin reagents.[4] In this case, 2-fluoro-5-bromopyridine is coupled with potassium vinyltrifluoroborate, which is an air- and moisture-stable crystalline solid.[5][6]
Step-by-Step Methodology
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine 2-fluoro-5-bromopyridine (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃) (3.0 equiv).
-
Catalyst and Ligand: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O or Dioxane/H₂O in a 9:1 ratio).
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition |
| Starting Material | 2-Fluoro-5-bromopyridine |
| Vinylating Agent | Potassium Vinyltrifluoroborate |
| Catalyst | Pd(dppf)Cl₂ |
| Base | Cs₂CO₃, K₂CO₃ |
| Solvent | THF/H₂O, Dioxane/H₂O |
| Temperature | 80-100 °C |
| Typical Yield | 60-80% |
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction is not proceeding to completion. What are the likely causes?
A1: Several factors can contribute to an incomplete Suzuki-Miyaura coupling.
-
Catalyst Deactivation: The palladium catalyst can be sensitive. Ensure you are using a high-quality, active catalyst. If using a Pd(II) precatalyst, it must be efficiently reduced to Pd(0) in situ.[7]
-
Base and Solvent Choice: The base is crucial for the transmetalation step.[4] The chosen base must be sufficiently strong to activate the organoboron species but not so harsh that it causes decomposition of your starting materials or product. The solvent system also plays a critical role, and the ratio of organic solvent to water may need optimization.
-
Protodeboronation: Vinylboronic acids and their derivatives can be susceptible to protodeboronation, where the boron group is replaced by a hydrogen atom.[7] Using a milder base or anhydrous conditions can sometimes mitigate this issue.
Q2: I am observing the formation of a byproduct with a mass corresponding to the homocoupling of my starting material. How can I avoid this?
A2: The homocoupling of the boronic acid derivative can occur in the presence of oxygen.[4] Rigorous degassing of the solvent and maintaining a strict inert atmosphere are essential to prevent this side reaction.
Frequently Asked Questions (FAQs)
Q1: Can I use the Heck reaction to synthesize 2-fluoro-5-vinylpyridine?
A1: Yes, the Heck reaction is a viable method, typically involving the coupling of 2-fluoro-5-iodopyridine with ethylene gas.[8] This reaction often requires higher pressures and temperatures compared to the Stille and Suzuki couplings.[9] Careful optimization of the catalyst, base, and reaction conditions is necessary to achieve good yields and minimize side reactions.
Q2: 2-Fluoro-5-vinylpyridine seems prone to polymerization. How can I prevent this during synthesis and storage?
A2: Vinylpyridines are known to be sensitive to polymerization.[10] During synthesis, it is advisable to work at the lowest effective temperature and for the shortest possible reaction time. For storage, the purified product should be kept in a refrigerator, protected from light, and in the presence of a polymerization inhibitor such as 4-tert-butylcatechol.[10]
Q3: What are the key analytical techniques to characterize the final product?
A3: The structure and purity of 2-fluoro-5-vinylpyridine should be confirmed by a combination of spectroscopic methods:
-
¹H NMR: To confirm the presence and connectivity of the protons on the pyridine ring and the vinyl group.
-
¹³C NMR: To identify all the carbon atoms in the molecule.
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Q4: Are there any specific safety precautions I should take when working with the reagents for these syntheses?
A4: Yes, several safety precautions are essential:
-
Organotin Reagents: Tributyltin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled with care, and inhalation of fine powders should be avoided.
-
Solvents: Many of the organic solvents used (e.g., toluene, DMF, dioxane) are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling [organic-chemistry.org]
Preventing polymerization of 5-Ethenyl-2-fluoro-pyridine
Technical Support Center: 5-Ethenyl-2-fluoro-pyridine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this valuable monomer: its high propensity for unwanted polymerization. Here, we provide field-proven insights and protocols to ensure the stability of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so prone to polymerization?
A1: this compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a fluorine atom and a vinyl (-CH=CH₂) group. The vinyl group is the source of its reactivity. It contains an electron-rich carbon-carbon double bond that can readily undergo chain-reaction polymerization.[1] This process, typically initiated by free radicals, heat, or light, leads to the formation of long polymer chains (poly(this compound)), converting the liquid monomer into a viscous liquid or solid.[2][3] Such polymerization is often uncontrolled and highly exothermic, which can compromise or ruin an experiment.
Q2: What are polymerization inhibitors, and how do they work to stabilize the monomer?
A2: Polymerization inhibitors are chemical compounds added in small amounts (typically parts-per-million, or ppm) to reactive monomers to prevent spontaneous polymerization during storage and transport.[4] They function by acting as radical scavengers.[5] Most unwanted polymerization proceeds via a free-radical mechanism, where a single reactive molecule with an unpaired electron (a free radical) initiates a chain reaction.[6] Inhibitors intercept these initiating radicals, reacting with them to form stable, non-radical species that are incapable of propagating the polymerization chain.[4][5] This provides an "induction period" during which the monomer remains stable.[7]
It is critical to understand that many common inhibitors, such as 4-methoxyphenol (MEHQ) and 4-tert-butylcatechol (TBC), require the presence of dissolved oxygen to function effectively.[7] The inhibitor itself doesn't react with the carbon-centered radical directly; instead, oxygen converts the initial radical into a peroxy radical, which is then scavenged by the phenolic inhibitor.
Q3: What are the optimal storage conditions for this compound?
A3: To maximize shelf-life and prevent premature polymerization, strict adherence to proper storage conditions is essential. The following table summarizes the recommended protocols.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator or freezer (-20°C to 4°C).[8] | Low temperatures significantly reduce the rate of thermally initiated polymerization. |
| Light Exposure | Store in an amber or opaque container. Protect from light.[3] | UV light can provide the energy to generate free radicals, initiating polymerization. |
| Atmosphere | Keep container tightly sealed.[9] | Prevents contamination and limits excessive oxygen exposure which, while necessary for some inhibitors, can also form peroxides over time. |
| Inhibitor | Ensure the monomer contains an appropriate inhibitor (e.g., MEHQ, TBC). | This is the primary defense against radical-initiated polymerization.[10] |
Q4: Is it always necessary to remove the inhibitor before my reaction?
A4: In most cases, yes. The very function of an inhibitor is to quench the reactive species that initiate polymerization.[2] These reactive species are often mechanistically similar or identical to the catalysts or intermediates in your desired reaction (e.g., radical initiators, organometallics). Leaving the inhibitor in the reaction mixture will likely lead to poor or no yield of your target product.[11] However, if your reaction conditions are non-radical and very mild, you might be able to proceed without inhibitor removal, but this must be determined on a case-by-case basis. For reproducible and high-yielding results, removing the inhibitor is the standard, recommended practice.[11]
Q5: What are the tell-tale signs that my monomer has begun to polymerize?
A5: Early detection is key to avoiding the use of compromised material. Be vigilant for the following indicators:
-
Increased Viscosity: The most common sign is a noticeable thickening of the liquid monomer.[3]
-
Cloudiness or Haziness: The formation of soluble oligomers or polymers can make the solution appear cloudy.[3]
-
Precipitation: As polymer chains grow, they may become insoluble and precipitate out as a white or yellowish solid.
-
Thermal Changes: In bulk storage, polymerization can be exothermic, and a temperature increase in the container is a critical danger sign of a runaway reaction.
If you observe any of these signs, it is safest to assume the material is compromised and should be disposed of according to your institution's safety guidelines. Do not attempt to salvage it by distillation, as this can accelerate a dangerous runaway polymerization.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Scenario 1: My monomer polymerized in the storage bottle. What happened, and how can I prevent it?
-
Primary Cause: This almost always indicates a failure in the inhibition system. The inhibitor may have been depleted over time, especially if the bottle was stored for an extended period, at elevated temperatures, or frequently opened.
-
Troubleshooting Steps:
-
Safety First: Do NOT attempt to open or use a bottle that shows significant solidification or pressure buildup. The polymerization process can be exothermic. Treat the material as hazardous waste.
-
Review Storage History: Was the bottle exposed to heat (e.g., left on a benchtop in sunlight)? Was it stored past its recommended shelf life?
-
Preventative Measures:
-
Purchase smaller quantities of the monomer that you expect to use within a reasonable timeframe.
-
Date the bottle upon receipt and upon opening.
-
Strictly adhere to the recommended cold and dark storage conditions.[8]
-
For long-term storage, consider periodically checking the inhibitor concentration (if analytical capabilities are available).
-
-
Scenario 2: My reaction mixture became viscous and solidified. Why did this happen?
-
Primary Cause: Unwanted polymerization was triggered within the reaction vessel. This is a common issue when working with inhibitor-free monomers or under conditions that promote polymerization.
-
Root Cause Analysis & Solutions: The following diagram outlines the logical flow for diagnosing and preventing this issue.
Caption: Troubleshooting workflow for in-reaction polymerization.
Scenario 3: The monomer polymerized during distillation. How can I purify it safely?
-
Primary Cause: Distillation uses heat, which is a classic initiator for the polymerization of vinyl monomers like styrene and vinylpyridines.[10] Heating the bulk monomer, especially to dryness, is extremely hazardous.
-
Safe Purification Protocol:
-
Use Vacuum: Always perform distillations of reactive monomers under reduced pressure. This lowers the boiling point, minimizing the thermal stress on the compound.[2][12]
-
Add a Retarder/Inhibitor: Consider adding a small amount of a high-boiling point inhibitor, like phenothiazine, to the distillation pot. This can help prevent polymerization in the liquid phase.
-
Do Not Distill to Dryness: This is a critical safety rule. Concentrating peroxides or other impurities in a small, hot volume can lead to explosive polymerization. Always leave a small amount of residue in the distillation flask.[2]
-
Prepare the Receiver: The receiving flask should be cooled in an ice bath to rapidly quench the purified monomer. For storage, a small amount of a fresh inhibitor (e.g., TBC or MEHQ) should be added to the receiving flask before starting the distillation.
-
Use Immediately: The freshly distilled, inhibitor-free monomer is highly reactive and should be used immediately for the best results.[3]
-
Experimental Protocols & Methodologies
Protocol 1: Removal of Inhibitor via Basic Alumina Column
This is the most common and effective method for removing phenolic inhibitors (e.g., MEHQ, TBC, HQ) prior to a reaction.[11][12]
Materials:
-
This compound (inhibited)
-
Basic alumina (activated, Brockmann I)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted disk
-
Clean, dry collection flask (e.g., Schlenk flask)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Column Preparation: Insert a small plug of glass wool at the bottom of the chromatography column. Add the basic alumina to fill approximately 2/3 of the column volume. The amount of alumina should be about 10-20 times the weight of the monomer being purified.
-
Pre-wetting (Optional but Recommended): Pass a small amount of a dry, inert solvent (e.g., anhydrous diethyl ether or dichloromethane) through the column and drain it completely. This helps ensure even packing. Gently flush the column with inert gas to remove the solvent.
-
Loading the Monomer: Carefully add the this compound to the top of the alumina bed.
-
Elution: Allow the monomer to percolate through the alumina under gravity or with gentle positive pressure from an inert gas source.
-
Collection: Collect the purified, inhibitor-free monomer in the receiving flask, which should be kept under an inert atmosphere and cooled in an ice bath.
-
Immediate Use: The purified monomer is now highly reactive. It is imperative to use it immediately in your subsequent reaction.[2][3]
Caption: Workflow for inhibitor removal using a basic alumina column.
Visualizing Polymerization and Inhibition
The following diagram illustrates the fundamental mechanism of free-radical polymerization and the crucial intervention point for an inhibitor.
Caption: Free-radical polymerization vs. inhibitor action.
References
- 1. pslc.ws [pslc.ws]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3vsigmausa.com [3vsigmausa.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iomosaic.com [iomosaic.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Anhydrous Reaction Conditions for Fluorinated Pyridine Synthesis
Introduction
The synthesis of fluorinated pyridines is a cornerstone of modern medicinal and materials chemistry. The strategic incorporation of fluorine can dramatically alter a molecule's pharmacokinetic profile, metabolic stability, and binding affinity. Many critical fluorination reactions, particularly nucleophilic aromatic substitution (SNAr), are exceptionally sensitive to moisture. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols to establish and maintain the anhydrous conditions essential for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Question 1: Why are anhydrous conditions so critical for pyridine fluorination?
Answer: Water is detrimental to many fluorination reactions for several key reasons:
-
Fluorinating Agent Decomposition: Many common fluoride sources are highly hygroscopic and react with water. For instance, alkali metal fluorides like potassium fluoride (KF) can react with trace water to form potassium bifluoride (KHF₂) and potassium hydroxide (KOH).[1] This not only consumes the active fluoride nucleophile but also introduces a strong base (KOH), which can catalyze undesirable side reactions like hydrolysis of starting materials or products.
-
Reduced Nucleophilicity: The fluoride anion (F⁻) is a potent hydrogen bond acceptor. In the presence of water, fluoride ions become heavily solvated, creating a "shell" of water molecules around them. This solvation shell sterically hinders the fluoride from attacking the pyridine ring and significantly reduces its nucleophilicity, thereby stalling or preventing the desired SNAr reaction.[2][3]
-
Side Reactions: The presence of water can lead to the formation of hydroxy-pyridines as byproducts, which are often difficult to separate from the desired fluorinated product. This occurs if water or the hydroxide ions formed act as competing nucleophiles.
-
Reagent Incompatibility: Some fluorinating agents, such as silver(II) fluoride (AgF₂), react with moisture and should be handled quickly in the air before being stored in a desiccator to maintain their reactivity.[4] Similarly, highly reactive reagents like anhydrous tetrabutylammonium fluoride (TBAF) are aggressive fluorinating agents precisely because they are not hydrated; their hydrated counterparts are significantly less reactive.[3][5]
Question 2: What are the most common sources of water contamination in a reaction?
Answer: Water can be introduced from sources that are often overlooked:
-
Atmospheric Moisture: The most obvious source is ambient air, especially on humid days. Leaving a reaction vessel open to the atmosphere for even a short period can introduce significant amounts of water.
-
"Anhydrous" Solvents: Commercial anhydrous solvents can vary in their actual water content. A freshly opened bottle from a reputable supplier is generally reliable, but its water content will increase each time the bottle is opened. Solvents can absorb moisture from the air over time.[6]
-
Glassware: Glass surfaces have microscopic pores and silanol (Si-OH) groups that readily adsorb water from the atmosphere, creating a thin film of moisture even on glassware that appears dry.[7][8]
-
Reagents and Starting Materials: Solid reagents, especially hygroscopic salts like KF, can absorb significant amounts of water from the air if not stored and handled correctly. Starting materials themselves may also contain residual water.
-
Inert Gas: The inert gas (Nitrogen or Argon) used to blanket the reaction can be a source of moisture if it is not passed through a drying agent.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My reaction yield is low or zero, and I suspect moisture. How can I definitively check my setup?
Answer: Verifying the water content in your solvents and reagents is a critical troubleshooting step.
-
Quantitative Analysis with Karl Fischer Titration: The gold standard for determining trace amounts of water in organic solvents is Karl Fischer (KF) titration.[9][10] This method is highly selective for water and can provide precise measurements down to the parts-per-million (ppm) level.[10][11] Both volumetric and coulometric KF titrators are available, with the coulometric method being particularly suited for very low water content.[11][12] If you consistently experience issues, sending a sample of your "anhydrous" solvent for KF analysis can provide a definitive answer.
-
Qualitative Indicator (Sodium Benzophenone Ketyl): For ethereal solvents like THF or dioxane, a visual indicator can be used. Adding sodium metal and a small amount of benzophenone to a solvent still will produce a deep blue or purple color if the solvent is truly anhydrous (<50 ppm water). If the color is absent or fades, it indicates the presence of water. Safety Note: This method is hazardous and should only be performed by experienced personnel with appropriate safety precautions.
Problem 2: I am observing significant amounts of a hydroxylated-pyridine byproduct. What is the likely cause and how can I prevent it?
Answer: The formation of a hydroxy-pyridine strongly suggests that water or hydroxide ions are acting as competing nucleophiles.
-
Cause: This typically happens when the fluorinating agent (e.g., KF) has been contaminated with water, leading to the in-situ generation of hydroxide (OH⁻). This hydroxide is a potent nucleophile and can attack the pyridine ring, leading to the undesired byproduct.
-
Prevention Strategy:
-
Fluoride Source Preparation: Ensure your fluoride source is rigorously dry. For KF, this can be achieved by spray-drying or by heating the salt under a high vacuum for several hours before use.
-
Solvent Purity: Use freshly dried solvents. If you are using a solvent from a previously opened bottle, consider drying it over activated molecular sieves for at least 24 hours before use.[6]
-
Reaction Temperature: In some cases, running the reaction at a lower temperature can favor the desired fluorination over the hydroxylation side reaction, as the latter may have a higher activation energy.
-
Use of Anhydrous TBAF: Using an in-situ generated anhydrous tetrabutylammonium fluoride (TBAF) can be a highly effective alternative to alkali metal fluorides, often allowing reactions to proceed at room temperature with high yields.[3][13]
-
Problem 3: My reaction starts but then seems to stop before completion. Could this be a moisture issue?
Answer: Yes, this is a classic sign of a "stoichiometric" amount of water contamination.
-
Explanation: The reaction proceeds until the water present has consumed a proportional amount of the fluorinating agent. Once the active, un-solvated fluoride is depleted, the reaction halts. This often occurs when the initial setup is mostly dry, but a small, finite amount of water is introduced from a single source, such as insufficiently dried glassware or a contaminated starting material.
-
Troubleshooting Steps:
-
Re-evaluate Glassware Drying: Ensure your glassware is either oven-dried at >125 °C for at least 24 hours or flame-dried under vacuum immediately before use.[6][7] Assemble the apparatus while it is still hot and flush with dry inert gas as it cools to prevent atmospheric moisture from re-adsorbing.[7]
-
Check Reagent Handling: Use Schlenk line or glovebox techniques for transferring all reagents.[14][15] Use dry, gas-tight syringes that have been flushed with inert gas to transfer anhydrous solvents and liquid reagents.[16]
-
Key Experimental Protocols & Data
Protocol 1: Setting Up a Standard Anhydrous Reaction
This protocol describes the assembly of a reaction apparatus under an inert atmosphere using a nitrogen balloon, a common and effective technique for teaching and research labs.[16][17]
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, stir bar) at 125 °C overnight.[7]
-
Assembly: While the glassware is still hot, assemble the apparatus. Clamp the flask in place over a stir plate. Place a magnetic stir bar inside.
-
Seal the System: Fit the flask with a rubber septum.
-
Inert Gas Purge: Insert a needle connected to a nitrogen-filled balloon through the septum. Insert a second "exit" needle to act as a vent.
-
Evacuate and Backfill: For more sensitive reactions, connect the flask to a vacuum line via one of the needles to evacuate the air.[17] After 30-60 seconds under vacuum, remove the vacuum line and allow the nitrogen from the balloon to fill the flask. Repeat this vacuum/backfill cycle three times to ensure the atmosphere is fully inert.[17]
-
Reagent Addition: Add dry solvents and liquid reagents via a dry, gas-tight syringe.[16][17] Add solid reagents quickly against a positive flow of nitrogen.
-
Maintain Atmosphere: Leave the nitrogen balloon needle in place (without an exit needle) to maintain a positive pressure of inert gas throughout the reaction.
Data Presentation: Comparison of Common Solvent Drying Agents
The choice of drying agent is critical and depends on the solvent and the required level of dryness.
| Drying Agent | Compatible Solvents | Mechanism | Key Considerations & Safety |
| Activated Molecular Sieves (3Å or 4Å) | Most common solvents (THF, MeCN, DCM, Toluene) | Traps water molecules in pores | Safe and easy to use. Must be activated by heating under vacuum. Can be slow.[6][18] |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers, Chlorinated Solvents | Reacts with water to form Ca(OH)₂ and H₂ gas | Effective for pre-drying. Not suitable for protic solvents. Reaction produces flammable H₂ gas. |
| Sodium Metal / Benzophenone | Ethers (THF, Dioxane), Hydrocarbons | Sodium reacts with water. Benzophenone acts as a color indicator (deep blue when dry). | Highly effective (ppm level dryness). EXTREME HAZARD: Sodium is highly reactive. Stills can explode if run dry. For experienced users only.[6][14] |
| Phosphorus Pentoxide (P₄O₁₀) | Acid-stable solvents (e.g., Chlorinated Solvents) | Reacts with water to form phosphoric acid | Extremely efficient but forms a polymeric film that can coat the reagent. Highly corrosive.[19] |
Visualizations
Workflow for Anhydrous Reaction Setup
The following diagram illustrates the key steps for preparing and running a reaction under anhydrous, inert conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 6. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Preparing Anhydrous Reagents and Equipment [moodle.tau.ac.il]
- 9. mt.com [mt.com]
- 10. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 11. metrohm.com [metrohm.com]
- 12. Karl Fischer water content titration - Scharlab [scharlab.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. molan.wdfiles.com [molan.wdfiles.com]
- 15. jk-sci.com [jk-sci.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
Optimizing reaction temperature for 5-Ethenyl-2-fluoro-pyridine functionalization
Welcome to the technical support center for the functionalization of 5-Ethenyl-2-fluoro-pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging building block. The unique combination of a reactive vinyl group and an activated 2-fluoropyridine ring presents specific challenges, with reaction temperature being one of the most critical parameters to control for achieving high yields and purity.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established reaction mechanisms and practical laboratory experience.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each answer delves into the underlying causes and provides actionable steps for optimization, with a focus on thermal management.
Q1: My reaction has stalled, showing low or no conversion of the starting material. What should I do?
Answer:
Low conversion is a common issue, often related to insufficient thermal energy to overcome the activation barriers of key mechanistic steps, or premature catalyst deactivation. The 2-fluoropyridine moiety is electron-deficient, which can make certain reactions, like the oxidative addition step in palladium-catalyzed cross-couplings, more challenging.[1][2]
Probable Causes & Temperature-Related Solutions:
-
Insufficient Activation Energy: The initial reaction temperature may be too low. The generally accepted mechanism for cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination, each with its own energy profile.[1]
-
Poor Solubility: One or more of your reagents (substrate, boronic acid/ester, base) may have poor solubility at the current temperature, leading to a heterogeneous mixture and slow reaction kinetics.
-
Action: Before increasing temperature, ensure your solvent choice is appropriate. If solubility is the issue, a higher temperature can help. Alternatively, consider a higher-boiling-point solvent (e.g., switching from THF to dioxane or toluene) that is stable at the required temperatures.
-
-
Catalyst Inhibition: The pyridine nitrogen is a Lewis base and can coordinate to the palladium center, leading to catalytically inactive species.[2] While this is primarily a ligand/catalyst issue, temperature can play a secondary role.
-
Action: A modest increase in temperature can sometimes promote the dissociation of the inhibiting pyridine from the metal center, restoring catalytic activity. However, excessive heat can lead to catalyst decomposition (see Q4). This should be paired with selecting a suitable bulky, electron-rich ligand like SPhos or XPhos, which can shield the metal center.[2]
-
Q2: I'm observing significant polymerization of the vinyl group and/or the formation of tar-like byproducts. How can I prevent this?
Answer:
This is the most common challenge with this compound. The ethenyl (vinyl) group is highly susceptible to both radical and thermally-induced polymerization, especially at elevated temperatures required for many cross-coupling reactions.
Probable Causes & Temperature-Related Solutions:
-
Thermally-Induced Polymerization: The vinyl group can polymerize simply due to excessive heat.
-
Action: This is a direct indication that your reaction temperature is too high. Reduce the temperature significantly. It is a delicate balance; you need enough heat for the desired reaction but not so much that you initiate polymerization. If you were running the reaction at 110 °C, try lowering it to 80-90 °C and accepting a longer reaction time.
-
-
Radical Polymerization: Trace oxygen can initiate radical polymerization, a process that is accelerated by heat. Similarly, some palladium catalysts or reaction conditions can generate radical species.
-
Action:
-
Lower the Temperature: Reducing the thermal energy of the system will slow down the rate of any radical propagation steps.
-
Add a Radical Inhibitor: The addition of a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or phenothiazine can be highly effective.
-
Ensure Rigorous Inert Conditions: Thoroughly degas your solvents and reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon) to remove oxygen, which is a primary initiator of radical pathways.[2]
-
-
Q3: My primary side product results from a nucleophilic aromatic substitution (SNAr) on the 2-fluoro position by my base or solvent. How do I control this?
Answer:
The fluorine atom at the C2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[6][7][8] Strong nucleophiles, including certain bases (e.g., hydroxides, alkoxides) or solvent molecules (e.g., alcohols in the presence of a base), can displace the fluoride. This side reaction is highly temperature-dependent.
Probable Causes & Temperature-Related Solutions:
-
High Reaction Temperature: The rate of SNAr reactions increases exponentially with temperature.
-
Action: Lower the reaction temperature. The desired cross-coupling reaction and the undesired SNAr side reaction will have different activation energies. By lowering the temperature, you may be able to find a window where the rate of the desired reaction is acceptable, while the rate of SNAr is significantly suppressed.
-
-
Inappropriate Base/Solvent Choice: Using a nucleophilic base (e.g., NaOEt, NaOH) or a protic solvent that can be deprotonated to a strong nucleophile (e.g., methanol) exacerbates this issue.
-
Action: Switch to a less nucleophilic, inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] These are generally preferred for Suzuki couplings of sensitive substrates. If possible, use aprotic solvents like toluene, dioxane, or DMF. If a protic solvent is necessary, using it at the lowest possible effective temperature is critical. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is exceptionally fast, highlighting the high reactivity of this position.[8]
-
Q4: I see palladium black precipitating from my reaction mixture, indicating catalyst decomposition. How is this related to temperature?
Answer:
The formation of palladium black indicates the aggregation of the Pd(0) catalyst into an inactive, bulk metallic state. High temperatures are a primary cause of this deactivation pathway.
Probable Causes & Temperature-Related Solutions:
-
Thermal Instability of the Catalytic Complex: The active L₁Pd(0) species in many cross-coupling reactions is thermally sensitive.[1] Excessive heat can cause ligand dissociation, leading to unprotected Pd(0) atoms that rapidly aggregate.
-
Action: Reduce the reaction temperature. This is the most direct way to improve the stability and lifetime of the catalyst. If a certain temperature is required for reactivity, consider using a more thermally stable ligand or a pre-catalyst designed for high-temperature applications.
-
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can themselves degrade at high temperatures, especially in the presence of certain reagents.
-
Action: Again, lowering the temperature is the first step. Additionally, ensure your ligand of choice is known to be stable under the proposed reaction conditions. Information on ligand stability can often be found in the chemical literature or supplier documentation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting temperatures for Suzuki, Heck, and SNAr functionalizations of this compound?
Answer:
The optimal temperature is highly dependent on the specific coupling partners, catalyst system, and solvent. However, the following table provides empirically derived, conservative starting points for optimization.
| Reaction Type | Catalyst/Ligand System (Example) | Base (Example) | Solvent (Example) | Recommended Starting Temperature (°C) | Key Considerations |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ or Pd₂(dba)₃ / SPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O or 1,4-Dioxane | 75 - 90 °C | Balance reactivity with risk of polymerization. Monitor closely. Using boronic esters can sometimes allow for milder conditions.[2][9] |
| Mizoroki-Heck Coupling | Pd(OAc)₂ / PPh₃ or TBAB | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80 - 100 °C | The Heck reaction can often require higher temperatures, increasing the risk of vinyl polymerization.[4][5][10] Consider adding a radical inhibitor from the start. |
| SNAr (e.g., with an amine) | N/A (Base-mediated) | K₂CO₃ or DIPEA | DMSO or NMP | 60 - 80 °C | SNAr on 2-fluoropyridines can be very rapid.[6] Start at a lower temperature and slowly warm if needed to avoid runaway reactions or decomposition of starting materials. |
Q2: When should I choose microwave heating over conventional oil bath heating for these reactions?
Answer:
Microwave heating can be a powerful tool for optimizing reactions with this compound, but it must be used judiciously.
-
Advantages of Microwave Heating:
-
Rapid Heating: Microwaves can heat the reaction mixture to the setpoint temperature in seconds to minutes, compared to the much slower ramp-up of an oil bath.
-
Shorter Reaction Times: This can lead to significantly reduced overall reaction times, which can be beneficial for minimizing the formation of degradation byproducts that occur over prolonged heating.[3][5]
-
Improved Yields: In some cases, the rapid heating can favor the desired reaction pathway over competing side reactions, leading to cleaner reaction profiles and higher yields.[3]
-
-
Disadvantages and Risks:
-
Thermal Runaway: The rapid energy input can be difficult to control, especially on a larger scale, and can lead to thermal runaway.
-
Exacerbated Polymerization: If the setpoint temperature is too high, the rapid heating can quickly initiate widespread polymerization of the vinyl group before the desired reaction can proceed.
-
Hotspot Formation: Uneven heating within the reaction vessel can create localized hotspots with temperatures far exceeding the setpoint, leading to decomposition and byproduct formation.
-
Recommendation: Use microwave heating as a secondary optimization tool. First, establish a viable temperature range using conventional heating. Then, a microwave reactor can be used to screen conditions rapidly or to potentially shorten reaction times. Start with a lower temperature setpoint in the microwave than you would use in an oil bath and carefully monitor pressure and temperature.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Temperature Screening in a Suzuki-Miyaura Coupling
This protocol outlines a systematic approach to finding the optimal temperature for the coupling of this compound with an arylboronic acid.
1. Reagent Preparation:
-
In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the arylboronic acid (1.2-1.5 equiv).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand.
2. Inert Atmosphere Setup:
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Using a gas-tight syringe, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). The final concentration should typically be between 0.1 M and 0.5 M.
3. Temperature Screening:
-
Set up three to four identical reactions in a parallel synthesis block or in separate oil baths.
-
Set the temperature for each reaction to a different value, for example: 60 °C, 75 °C, and 90 °C.
-
Allow the reactions to stir for a set amount of time (e.g., 2 hours).
4. Monitoring and Analysis:
-
After the initial time, carefully take a small aliquot from each reaction mixture for analysis by TLC or LC-MS.
-
Analyze for the consumption of starting material, formation of the desired product, and the appearance of any major byproducts (e.g., polymerized material, SNAr products).
-
Based on the results, you can decide to stop the reactions, continue them for a longer period, or adjust the temperatures. For example, if the 90 °C reaction shows significant byproduct formation, while the 75 °C reaction is clean but slow, the optimal temperature likely lies between 75 °C and 85 °C.
5. Workup:
-
Once a reaction is deemed complete, cool it to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: Visual Guides & Workflows
Diagram 1: Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for troubleshooting low-yielding functionalization reactions.
Caption: A decision tree for troubleshooting low-yielding reactions.
Diagram 2: The Role of Temperature in the Heck Coupling Catalytic Cycle
This diagram illustrates how temperature influences the key steps of the Mizoroki-Heck reaction, highlighting the balance required for success.
Caption: Temperature effects on the Heck coupling catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 762. Heterocyclic fluorine compounds. Part V. Fluoropyridine oxides and fluoroquinoline N-oxides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 5-Ethenyl-2-fluoro-pyridine and 5-bromo-2-fluoropyridine
Executive Summary
In the landscape of modern medicinal chemistry and materials science, substituted pyridines are indispensable scaffolds. Among the vast array of available building blocks, 5-Ethenyl-2-fluoro-pyridine and 5-bromo-2-fluoropyridine represent two particularly valuable, yet functionally distinct, synthons. While structurally similar, the nuanced electronic differences between the C5-vinyl and C5-bromo substituents impart divergent and often orthogonal reactivity profiles. This guide provides an in-depth comparison of these two reagents, moving beyond a simple catalog of reactions to explain the causal mechanisms behind their unique synthetic applications. We will explore their performance in cornerstone palladium-catalyzed cross-coupling reactions, their behavior in nucleophilic aromatic substitution, and demonstrate how their complementary reactivity can be strategically leveraged in complex molecule synthesis.
Foundational Physicochemical and Reactivity Principles
The synthetic utility of both molecules is dictated by the electronic interplay between the electron-deficient pyridine ring, the C2-fluorine, and the unique C5-substituent.
-
5-bromo-2-fluoropyridine : The bromine atom at C5 serves primarily as an excellent leaving group in palladium-catalyzed cross-coupling reactions. Its electron-withdrawing inductive effect further activates the pyridine ring towards certain transformations. The Carbon-Bromine bond (C-Br) is significantly weaker than the Carbon-Fluorine (C-F) bond, establishing a clear hierarchy of reactivity for oxidative addition to a palladium(0) catalyst.[1]
-
This compound : The vinyl (ethenyl) group at C5 is not a leaving group in the traditional sense. Instead, it acts as an alkene coupling partner. It can participate in reactions like the Heck reaction, where it is functionalized, rather than displaced.[2] Electronically, the vinyl group can be weakly electron-donating through resonance, which can subtly influence the reactivity of the pyridine core compared to its bromo-counterpart.
This fundamental difference—leaving group versus reactive moiety —is the cornerstone of their distinct and complementary roles in synthetic chemistry.
Palladium-Catalyzed Cross-Coupling: A Tale of Two Partners
Palladium-catalyzed reactions are the workhorses of modern synthesis for creating C-C and C-heteroatom bonds.[3] Here, the divergent roles of our two subject molecules become starkly apparent. 5-bromo-2-fluoropyridine acts as the electrophilic partner (the "halide" component), while this compound serves as the nucleophilic partner (the "alkene" component).
Caption: Distinct reactivity pathways for the two pyridine building blocks.
The Domain of 5-bromo-2-fluoropyridine: Suzuki, Stille, and Sonogashira Couplings
The C5-Br bond is the primary reactive site for oxidative addition to Pd(0) catalysts, making it an ideal substrate for a host of named reactions that build molecular complexity at this position.[4]
-
Suzuki-Miyaura Coupling : This reaction, which couples an organohalide with an organoboron species, is a robust method for forming biaryl and vinyl-aryl bonds.[5][6] 5-bromo-2-fluoropyridine is an effective substrate.[7]
-
Stille Coupling : Involving the reaction with an organostannane, the Stille coupling offers a complementary method for C-C bond formation and is known for its tolerance of a wide range of functional groups.[8][9]
-
Sonogashira Coupling : This reaction couples terminal alkynes with aryl halides, providing a direct route to valuable alkynyl-substituted pyridines.[10][11]
| Reaction | Coupling Partner | Typical Catalyst/Conditions | Yield Range | Reference |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C | 70-95% | [12] |
| Stille | (Thienyl)tributylstannane | Pd(PPh₃)₄, Toluene, 110 °C | 65-90% | [13][14] |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, THF, RT | 80-95% | [10][15] |
| Table 1. Representative Cross-Coupling Reactions of 5-bromo-substituted Pyridines. |
The Niche of this compound: The Heck Reaction
The Mizoroki-Heck reaction couples an unsaturated halide with an alkene.[2] In this context, this compound does not provide the halide but rather serves as the alkene component, reacting with other aryl or vinyl halides to form substituted stilbene-like structures.
The general mechanism involves the oxidative addition of an aryl halide (Ar-X) to a Pd(0) catalyst, followed by migratory insertion of the vinyl group of this compound, and finally β-hydride elimination to yield the coupled product.[16][17]
| Reaction | Coupling Partner | Typical Catalyst/Conditions | Yield Range | Reference |
| Heck | Iodobenzene | Pd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C | 60-85% | [18][19] |
| Heck | 4-Bromoanisole | PdCl₂(PPh₃)₂, K₂CO₃, DMA, 120 °C | 65-90% | [2][18] |
| Table 2. Representative Heck Reactions utilizing a Vinylpyridine Substrate. |
Reactivity of the 2-Fluoropyridine Core
While the C5-substituents dictate the primary cross-coupling strategy, both molecules share the 2-fluoro-pyridine core, which offers additional, albeit more subtle, avenues for functionalization.
Nucleophilic Aromatic Substitution (SNAr) at C2
The fluorine atom at the C2 position, activated by the electron-withdrawing pyridine nitrogen, is susceptible to displacement by nucleophiles (e.g., amines, alcohols, thiols) via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[20][21] In SNAr, the rate-determining step is typically the initial nucleophilic attack to form a stabilized anionic intermediate (a Meisenheimer complex).[22]
-
Electronic Influence : The reactivity in SNAr is enhanced by electron-withdrawing groups on the ring. The C5-bromo substituent, with its inductive electron-withdrawing effect, is expected to slightly accelerate the rate of SNAr at C2 compared to the C5-vinyl substituent, which can be weakly electron-donating via resonance. This allows for fine-tuning of reaction conditions based on the chosen substrate.[23][24] Generally, the order of reactivity for leaving groups in SNAr is F > Cl > Br > I, underscoring the utility of the C2-fluoro moiety.[25]
Directed ortho-Metalation (DoM) at C3
The C2-fluoro group can act as a directed metalation group (DMG), facilitating regioselective deprotonation at the adjacent C3 position by a strong lithium base like Lithium Diisopropylamide (LDA).[26][27][28] This generates a C3-lithiated intermediate that can be trapped with various electrophiles (e.g., aldehydes, CO₂, alkyl halides), providing a powerful method for C3-functionalization. This pathway is, in principle, available to both molecules, assuming the chosen base and electrophile are compatible with the C5-substituent.[29][30]
Strategic Synthesis: Leveraging Orthogonal Reactivity
The true value of these building blocks is realized when their distinct reactivities are used in sequence to build complex molecules efficiently. This "orthogonal reactivity" means that one site can be manipulated without affecting the other, enabling multi-step synthetic sequences without the need for cumbersome protection-deprotection steps.
Consider a synthetic plan to generate a complex trisubstituted pyridine:
-
Pathway A (Bromo-First) : Start with 5-bromo-2-fluoropyridine. First, perform a Suzuki coupling to install an aryl group at C5. The resulting product can then be subjected to an SNAr reaction with an amine to functionalize the C2 position.
-
Pathway B (Ethenyl-First) : Start with this compound. First, perform a Heck reaction with a different aryl halide to create a stilbene-like linkage at C5. The C2-fluoro position remains available for a subsequent SNAr reaction.
Caption: Orthogonal synthetic strategies enabling sequential functionalization.
Experimental Protocols
Protocol 5.1: Representative Suzuki-Miyaura Coupling of 5-bromo-2-fluoropyridine
This protocol is adapted from established procedures for Suzuki couplings of bromopyridines.[12]
-
Reagent Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-fluoropyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Solvent and Degassing : Seal the flask with a septum, and purge with argon for 10-15 minutes. Add a deoxygenated 4:1 mixture of 1,4-dioxane and water.
-
Reaction : Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for consumption of the starting material.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 5.2: Representative Heck Reaction of this compound
This protocol is based on general conditions for Mizoroki-Heck reactions.[2][18]
-
Reagent Setup : In a sealable reaction tube, combine this compound (1.2 equiv), the aryl halide (e.g., iodobenzene, 1.0 equiv), palladium(II) acetate [Pd(OAc)₂] (0.03 equiv), and triphenylphosphine (PPh₃) (0.06 equiv).
-
Solvent and Base : Add anhydrous N,N-Dimethylformamide (DMF) followed by triethylamine (Et₃N) (2.5 equiv).
-
Degassing and Sealing : Seal the tube and degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction : Place the sealed tube in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
Work-up : After cooling, dilute the reaction mixture with water and extract several times with diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purification : Purify the residue via flash chromatography to obtain the desired product.
Conclusion
While both this compound and 5-bromo-2-fluoropyridine are powerful reagents for constructing substituted pyridine motifs, their applications are highly distinct and complementary.
-
Choose 5-bromo-2-fluoropyridine when: The synthetic goal is to introduce a diverse range of aryl, heteroaryl, or alkynyl groups at the C5 position via established cross-coupling methodologies like Suzuki, Stille, or Sonogashira. It serves as a classic, reliable electrophilic partner.
-
Choose this compound when: The objective is to use the C5-substituent as a handle for C-C bond formation via reactions like the Heck coupling, or when subsequent transformations of the vinyl group (e.g., hydrogenation, oxidation) are desired.
By understanding the fundamental principles that govern their reactivity, researchers can strategically select the appropriate building block to streamline synthetic routes, maximize yields, and accelerate the discovery of novel chemical entities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. reddit.com [reddit.com]
- 23. ossila.com [ossila.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 29. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 30. uwindsor.ca [uwindsor.ca]
A Tale of Two Pyridines: A Comparative Guide to 5-Ethenyl- and 5-Ethynyl-2-Fluoropyridine for the Modern Chemist
In the landscape of modern drug discovery and materials science, the fluorinated pyridine scaffold stands as a cornerstone of molecular design.[1][2] The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical and pharmacological properties, enhancing metabolic stability, binding affinity, and bioavailability.[1][3][4] Among the vast arsenal of fluorinated building blocks, 5-ethenyl-2-fluoropyridine and 5-ethynyl-2-fluoropyridine have emerged as exceptionally versatile intermediates. While structurally similar, the subtle difference between a vinyl (ethenyl) and an alkyne (ethynyl) substituent imparts a profound divergence in reactivity, synthetic utility, and ultimately, the applications for which they are best suited.
This guide provides a comprehensive comparative analysis of these two critical building blocks. We will dissect their fundamental properties, explore their distinct reactivity profiles with supporting experimental protocols, and showcase their applications, empowering researchers to make informed decisions in their synthetic endeavors.
Part 1: Physicochemical and Spectroscopic Fingerprints
The initial point of comparison lies in their fundamental properties. The sp²-hybridized vinyl group and the sp-hybridized ethynyl group exert different electronic effects on the pyridine ring, influencing properties critical for both reaction outcomes and biological interactions.
| Property | 5-Ethenyl-2-fluoropyridine | 5-Ethynyl-2-fluoropyridine | Rationale for Difference |
| Molecular Weight | ~123.13 g/mol [5] | ~121.11 g/mol [6] | The ethenyl group contains two additional hydrogen atoms compared to the ethynyl group. |
| CLogP (Calculated) | ~1.6 | ~1.5[6] | The triple bond of the ethynyl group is slightly more polarizable than the double bond of the ethenyl group, leading to a minor difference in calculated lipophilicity. |
| Boiling Point | Data not readily available | Data not readily available | Expected to be similar, with minor variations due to differences in intermolecular forces. |
| Acidity (pKa of C-H) | Vinyl C-H ~44 | Acetylenic C-H ~25 | The higher s-character of the sp-hybridized carbon in the ethynyl group makes the terminal proton significantly more acidic and readily removable by a base. This is a critical difference for reactivity. |
Spectroscopically, these compounds are easily distinguished. In ¹H NMR, 5-ethenyl-2-fluoropyridine will exhibit a characteristic set of signals for the vinyl protons, typically a doublet of doublets for each, while 5-ethynyl-2-fluoropyridine will show a sharp singlet for the acetylenic proton. In ¹³C NMR, the sp-hybridized carbons of the alkyne will appear in a distinct region (typically 70-90 ppm) compared to the sp² carbons of the vinyl group (typically 110-140 ppm).
Part 2: A Dichotomy in Reactivity: Navigating Synthetic Pathways
The true divergence between these two molecules is revealed in their synthetic applications. The vinyl group is a superb handle for palladium-catalyzed cross-coupling reactions like the Suzuki and Heck couplings, while the terminal alkyne is the quintessential partner for Sonogashira couplings and "click" chemistry.
The Vinyl Advantage: Suzuki-Miyaura Cross-Coupling
5-Ethenyl-2-fluoropyridine is an excellent substrate for Suzuki-Miyaura coupling, allowing for the formation of a C(sp²)-C(sp²) bond to introduce aryl or heteroaryl substituents. This is a foundational transformation in the synthesis of biaryl compounds, a common motif in pharmaceuticals.[7][8]
Representative Protocol: Suzuki-Miyaura Coupling of 5-Ethenyl-2-fluoropyridine with Phenylboronic Acid
-
Rationale: This protocol details a standard palladium-catalyzed cross-coupling to create 2-fluoro-5-styrylpyridine. The choice of a palladium catalyst with a phosphine ligand is crucial for efficient catalytic turnover.[9] A base is required to activate the boronic acid for transmetalation.[10]
-
Procedure:
-
To a clean, dry Schlenk flask, add 5-ethenyl-2-fluoropyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
The Alkyne's Power: Sonogashira Coupling and Click Chemistry
5-Ethynyl-2-fluoropyridine, with its terminal alkyne, opens up a different set of powerful transformations. The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond, linking the pyridine to aryl or vinyl halides.[11][12] This reaction is known for its mild conditions and high functional group tolerance.[11][13]
Furthermore, the terminal alkyne is one half of the Nobel Prize-winning "click" chemistry duo.[14] Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient and specific formation of a stable triazole ring, a highly valuable linker in bioconjugation and drug discovery.[15][16][17]
Representative Protocol: Sonogashira Coupling of 5-Ethynyl-2-fluoropyridine with 4-Iodoanisole
-
Rationale: This protocol demonstrates the palladium and copper co-catalyzed coupling to form a diarylacetylene.[18][19] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is essential for the activation of the alkyne.[11] An amine base is used to neutralize the HX byproduct and act as a solvent.[12]
-
Procedure:
-
To a clean, dry Schlenk flask, add 4-iodoanisole (1.0 equiv.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%), and copper(I) iodide (CuI) (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed triethylamine (Et₃N) and tetrahydrofuran (THF) (2:1 v/v) via syringe.
-
Add 5-ethynyl-2-fluoropyridine (1.1 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Part 3: Visualization of Synthetic Divergence
The choice between these two building blocks fundamentally dictates the subsequent synthetic strategy. The following workflow illustrates this decision-making process.
Caption: Synthetic strategy flowchart based on the desired bond formation.
Part 4: Applications and Metabolic Stability Considerations
The distinct reactivity profiles of these compounds translate directly into their applications in drug discovery.
-
5-Ethenyl-2-fluoropyridine is frequently employed in the synthesis of kinase inhibitors and other therapeutics where a rigid biaryl or styryl linkage is required for optimal binding to a target protein. The resulting C-C double bond can also be a site for further functionalization, such as hydrogenation or dihydroxylation.
-
5-Ethynyl-2-fluoropyridine is a cornerstone for building molecules with linear geometries. It has been used in the synthesis of various therapeutic agents, including treatments for psoriasis and nicotinic receptor agonists.[11] Its utility in click chemistry makes it invaluable for creating antibody-drug conjugates (ADCs), PROTACs, and for labeling biomolecules for imaging and diagnostic purposes.[15][17]
A crucial consideration in drug design is metabolic stability . The presence of a fluorine atom on the pyridine ring generally enhances stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.[20][21][22] However, the vinyl and ethynyl groups themselves can be metabolically labile. Vinyl groups can sometimes be susceptible to epoxidation, while terminal alkynes can undergo various metabolic transformations. The choice between the two may therefore also be influenced by the desired pharmacokinetic profile of the final compound. For instance, replacing a metabolically vulnerable group with a fluorinated pyridine can improve half-life and overall exposure.[20][23][24]
Conclusion: Making the Right Choice
5-Ethenyl-2-fluoropyridine and 5-ethynyl-2-fluoropyridine are not interchangeable reagents. They are specialized tools, each offering a unique portal into a distinct chemical space.
-
Choose 5-ethenyl-2-fluoropyridine when your design requires the robust formation of C(sp²)-C(sp²) bonds to construct biaryl or styryl systems via Suzuki or Heck couplings.
-
Choose 5-ethynyl-2-fluoropyridine when your strategy involves creating linear, rigid structures via Sonogashira coupling or when you need to leverage the power and orthogonality of click chemistry for bioconjugation or modular synthesis.
By understanding the fundamental differences in their properties and reactivity, researchers can harness the full potential of these powerful fluorinated building blocks to accelerate innovation in both medicine and materials.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. 5-Ethenyl-2-fluoro-pyridine | C7H6FN | CID 57416842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Ethynyl-2-fluoropyridine | C7H4FN | CID 46835711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Click Chemistry [organic-chemistry.org]
- 17. Click Chemistry | AAT Bioquest [aatbio.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 21. biorxiv.org [biorxiv.org]
- 22. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 5-Ethenyl-2-fluoro-pyridine
For researchers and professionals in drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth analysis of the structural validation of 5-Ethenyl-2-fluoro-pyridine, a key heterocyclic building block, using Single-Crystal X-ray Diffraction (SCXRD) as the definitive method. Furthermore, it presents a comparative overview of complementary analytical techniques, offering a holistic approach to structural elucidation and ensuring the highest level of scientific integrity.
The Critical Need for Unambiguous Structure Determination
This compound is a valuable synthon in medicinal chemistry. The presence of a fluorine atom and a vinyl group on the pyridine ring offers multiple avenues for synthetic modification, potentially leading to novel therapeutic agents.[1] However, these same reactive sites can also lead to isomeric impurities or unexpected reaction products during synthesis. Therefore, absolute confirmation of the connectivity and stereochemistry is not merely a procedural step but a critical requirement to ensure that subsequent research and development are based on a correct molecular foundation. While several analytical techniques provide structural information, Single-Crystal X-ray Diffraction stands alone in its ability to provide direct, atomic-resolution insight into the solid-state structure of a molecule.[2]
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3] It provides unequivocal data on bond lengths, bond angles, and the overall molecular geometry, which are essential for understanding the molecule's properties.[3]
Causality in the Experimental Workflow
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for the final outcome. The rationale behind this workflow is to obtain a high-quality diffraction pattern that can be mathematically translated into a 3D model of the molecule.
Figure 1. A generalized workflow for Single-Crystal X-ray Diffraction analysis.
Experimental Protocol: A Step-by-Step Guide
-
Crystal Growth (The Bottleneck): The most challenging step is often growing a suitable single crystal.[2] For a small organic molecule like this compound, slow evaporation of a saturated solution is a common method. A high-purity sample is dissolved in a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, promoting the gradual formation of well-ordered crystals. The key is slow growth to avoid defects.[4]
-
Crystal Selection and Mounting: Under a polarizing microscope, a single, flawless crystal (typically 0.1-0.3 mm in size) is selected.[4] It should be transparent with sharp edges. This crystal is then mounted on a goniometer head for analysis.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]
-
Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined. This initial model is then refined against the experimental data to improve its accuracy. The quality of the final structure is assessed by parameters like the R-factor, which should ideally be below 5% for small molecules.
-
Data Reporting: The final structural information is compiled into a Crystallographic Information File (CIF).[5][6] This standardized file format, developed by the International Union of Crystallography (IUCr), contains all the necessary data to describe the crystal structure and the experiment.[7][8][9]
Interpreting the Crystallographic Data
The CIF file provides a wealth of quantitative data that unequivocally defines the molecular structure. Below is a table of representative crystallographic data that would be expected for this compound.
| Parameter | Representative Value | Significance |
| Chemical Formula | C₇H₆FN | Confirms elemental composition. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | Pca2₁ | Defines the symmetry elements within the unit cell.[10] |
| Unit Cell Dimensions | a=20.3Å, b=5.8Å, c=7.9Å | Defines the size of the unit cell. |
| Bond Length (C-F) | ~1.35 Å | Confirms the presence and nature of the C-F bond. |
| Bond Length (C=C) | ~1.33 Å | Confirms the double bond of the ethenyl group. |
| R-factor (R1) | < 0.05 | A low value indicates a good fit between the model and experimental data. |
A Multi-Technique Approach for Robust Validation
While SCXRD provides the definitive solid-state structure, a comprehensive validation strategy employs complementary techniques that probe the molecule's properties in different states. This comparative approach ensures that the structure is consistent across various analytical methods, providing a higher degree of confidence.
Figure 2. Logic diagram for a multi-technique structural validation approach.
Comparative Analysis of Techniques
| Technique | Information Provided | Phase | Strengths | Limitations |
| SCXRD | Definitive 3D structure, bond lengths/angles, packing.[3] | Solid | Provides unambiguous atomic coordinates. | Requires a suitable single crystal, which can be difficult to obtain.[2] |
| NMR Spectroscopy | Atomic connectivity, chemical environment, solution conformation.[11] | Solution | Non-destructive, provides detailed information about the local environment of each atom. | Provides indirect structural information (connectivity, not precise 3D coordinates).[2] |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS).[11] | Gas | High sensitivity, confirms molecular formula. | Provides no information on connectivity or 3D structure. |
| Computational Chemistry | Optimized geometry, electronic properties.[12][13] | Gas (in vacuo) | Can predict structures and properties, aiding in spectral interpretation.[13] | The model is theoretical and requires experimental validation.[12][14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure in solution.[11] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would confirm the connectivity.
-
¹H NMR: Would show distinct signals for the vinyl protons and the aromatic protons on the pyridine ring. The coupling patterns (splitting) between these protons would confirm their relative positions.
-
¹³C NMR: Would show the correct number of carbon signals, with chemical shifts indicative of aromatic, vinyl, and fluorine-substituted carbons.
-
¹⁹F NMR: Would show a single resonance, confirming the presence of one fluorine atom. The coupling of this fluorine to adjacent protons would further validate its position at the C2 position.[1]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For C₇H₆FN, the expected exact mass would be confirmed to within a few parts per million, ruling out other potential formulas.
Computational Modeling
Density Functional Theory (DFT) calculations can be used to predict the lowest energy conformation (geometry) of the molecule in the gas phase.[13] The calculated bond lengths and angles from this model can then be compared to the experimental values obtained from SCXRD. A strong correlation between the theoretical and experimental data provides further confidence in the structural assignment.
Conclusion: An Integrated and Self-Validating System
The definitive validation of the this compound structure is best achieved through an integrated analytical approach, with Single-Crystal X-ray Diffraction as the central, authoritative technique. While SCXRD provides an unparalleled, high-resolution snapshot of the molecule in the solid state, its findings are powerfully corroborated by spectroscopic and computational methods. NMR confirms the atomic connectivity in solution, mass spectrometry verifies the elemental composition, and computational modeling provides a theoretical benchmark for the experimental geometry. This multi-faceted strategy creates a self-validating system, where the convergence of data from different physical principles provides the highest possible confidence in the final structural assignment, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. iucr.org [iucr.org]
- 8. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of 2-Fluoro-5-vinylpyridine
Introduction: The Significance of 2-Fluoro-5-vinylpyridine
2-Fluoro-5-vinylpyridine is a highly valuable heterocyclic building block in modern medicinal chemistry and materials science. The unique electronic properties conferred by the fluorine atom, combined with the versatile reactivity of the vinyl group, make it a sought-after precursor for synthesizing complex molecular architectures. The pyridine nitrogen acts as a hydrogen bond acceptor and a basic center, the fluorine atom can modulate pKa, improve metabolic stability, and enhance binding affinity, while the vinyl group serves as a handle for further functionalization through polymerization or various addition reactions.[1][2]
Given its strategic importance, the efficient and scalable synthesis of 2-fluoro-5-vinylpyridine is a critical consideration for researchers in drug discovery and process development. This guide provides an in-depth comparison of the most prevalent synthetic strategies, moving beyond mere procedural descriptions to analyze the underlying mechanistic principles, practical considerations, and comparative performance metrics of each route. Our objective is to equip researchers with the necessary insights to select the optimal synthetic pathway tailored to their specific laboratory or industrial needs.
Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely adopted methods for C-C bond formation, lauded for its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of its boron-based reagents.[3][4] This approach typically utilizes the readily available 2-fluoro-5-bromopyridine as the starting material, coupling it with a vinylboron species.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established.[3] It commences with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of 2-fluoro-5-bromopyridine. The resulting Pd(II) complex then undergoes transmetalation with a vinylboronate species, which must first be activated by a base. The final step is reductive elimination, which forms the desired C-C bond, yielding 2-fluoro-5-vinylpyridine and regenerating the active Pd(0) catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for the Coupling of 5-Ethenyl-2-fluoro-pyridine
Introduction: The Strategic Value of 5-Ethenyl-2-fluoro-pyridine in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the 2-fluoropyridine scaffold is a privileged structural motif. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of modern medicinal chemistry. When further functionalized with a versatile ethenyl (vinyl) group at the 5-position, the resulting building block, this compound, becomes an exceptionally valuable precursor for creating complex molecular architectures.
The palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling, stands as the premier method for elaborating this building block. However, the inherent electronic properties of this compound—namely, the electron-deficient nature of the pyridine ring exacerbated by the fluorine substituent and the potential for the pyridine nitrogen to coordinate to and inhibit the palladium catalyst—present unique challenges. The selection of the optimal palladium catalyst is therefore not a trivial choice but a critical parameter that dictates the success, efficiency, and scalability of the synthesis.
This guide provides a comparative analysis of leading palladium catalyst systems for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data derived from closely related systems, and provide detailed, field-tested experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.
The Challenge: Understanding the Substrate's Reactivity
Successful cross-coupling of this compound hinges on overcoming two primary hurdles rooted in its electronic structure:
-
Electron-Deficient Ring System : The pyridine nitrogen and the C2-fluorine atom are strongly electron-withdrawing. This property makes the C-F bond exceptionally strong and generally unreactive in typical Suzuki couplings. Therefore, if used as the electrophilic partner, a more reactive halide (like chlorine or bromine) is typically used at the 2-position. For this guide, we will consider the coupling of the analogous and more commonly employed 5-ethenyl-2-chloro-pyridine as a robust model for catalyst comparison. The electron-deficient nature makes the crucial oxidative addition step of the catalytic cycle more facile for a C-Cl bond compared to a non-activated aryl chloride.
-
Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can lead to the formation of stable, off-cycle catalyst complexes, effectively sequestering the active catalyst and hindering or halting the reaction. The choice of ligand on the palladium catalyst is therefore paramount to mitigate this inhibitory effect.
A Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysis has produced several distinct classes of catalysts, each with specific strengths. Here, we compare two of the most relevant classes for this application: traditional phosphine-ligated catalysts and modern N-Heterocyclic Carbene (NHC)-ligated systems.
Class 1: Traditional Phosphine Ligand-Based Catalysts
These are the workhorses of palladium catalysis, relying on phosphine ligands to stabilize the palladium center. Their properties are highly tunable by modifying the steric and electronic nature of the phosphine.
-
Mechanism and Rationale : Ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) form stable complexes with palladium. The key is to find a ligand that is bulky and electron-rich enough to promote the oxidative addition and reductive elimination steps without being so strongly bound that it shuts down reactivity. For electron-deficient substrates like 2-chloropyridines, bulkier and more electron-donating phosphines are often required to achieve high yields.[1]
-
Performance Insights :
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic, readily available Pd(0) catalyst. While effective for many couplings, it can struggle with challenging substrates like 2-chloropyridines, often requiring higher catalyst loadings (3-5 mol%) and elevated temperatures.[1] Excellent yields have been reported for 2-chloropyridines, demonstrating its utility.[2]
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This Pd(II) precatalyst, featuring a bidentate ferrocene-based ligand, offers greater stability and is often more effective for coupling heteroaryl chlorides.[3] It typically provides good to excellent yields and is a reliable choice for a wide range of substrates.[4]
-
Class 2: N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts
NHC ligands have emerged as a superior alternative to phosphines for many applications. They are strong σ-donors, forming highly stable bonds with the palladium center.
-
Mechanism and Rationale : The strong Pd-NHC bond prevents ligand dissociation, which can be a deactivation pathway for phosphine catalysts.[5] This stability translates to higher catalyst turnover numbers (TONs) and allows for reactions to be run at lower catalyst loadings. The steric bulk of the NHC ligand (e.g., IPr, featuring 2,6-diisopropylphenyl groups) effectively shields the metal center and facilitates the reductive elimination step.[5][6]
-
Performance Insights :
-
PEPPSI™-IPr (--INVALID-LINK--palladium(II) dichloride) : The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts are exceptionally stable to air and moisture, making them very user-friendly.[3] The IPr ligand provides the necessary steric bulk and electron-donating character for high activity. PEPPSI-IPr is known to be highly efficient for the Suzuki-Miyaura coupling of various aryl chlorides, often providing superior yields in shorter reaction times and at lower catalyst loadings (≤ 1 mol%) compared to traditional phosphine systems.[6][7]
-
Quantitative Performance Comparison
The following table summarizes typical performance data for the Suzuki-Miyaura coupling of a model substrate, 2-chloro-5-vinylpyridine, with phenylboronic acid. This serves as a strong proxy for the target this compound coupling, with the understanding that the C-F bond would require a different coupling strategy, while a C-Cl or C-Br bond at that position is a common synthetic equivalent.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | 3 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd(dppf)Cl₂ | dppf | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 8 | >90 |
| PEPPSI™-IPr | IPr | 1 | K₂CO₃ | t-BuOH/H₂O | 80 | 4 | >95 |
Note: Data is compiled and representative of typical results found in the literature for closely related 2-chloropyridine substrates. Actual results may vary based on reagent purity, reaction scale, and specific boronic acid partner.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical framework, we present detailed, step-by-step protocols for the Suzuki-Miyaura coupling of 2-chloro-5-vinylpyridine with 4-methoxyphenylboronic acid , a common and representative coupling partner.
Protocol 1: Coupling using Pd(dppf)Cl₂
Materials:
-
2-Chloro-5-vinylpyridine (1.0 mmol, 139.6 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Pd(dppf)Cl₂ (0.02 mmol, 16.3 mg)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 424.6 mg)
-
1,4-Dioxane, anhydrous (4.0 mL)
-
Water, degassed (1.0 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-vinylpyridine, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium phosphate.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the anhydrous 1,4-dioxane, followed by the degassed water.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(4-methoxyphenyl)-5-vinylpyridine.
Protocol 2: Coupling using PEPPSI™-IPr
Materials:
-
2-Chloro-5-vinylpyridine (1.0 mmol, 139.6 mg)
-
4-Methoxyphenylboronic acid (1.5 mmol, 228.0 mg)
-
PEPPSI™-IPr (0.01 mmol, 6.8 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
tert-Butanol (t-BuOH) (5.0 mL)
-
Water, degassed (1.0 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a standard reaction vial equipped with a magnetic stir bar, add 2-chloro-5-vinylpyridine, 4-methoxyphenylboronic acid, PEPPSI™-IPr, and potassium carbonate. Note: As PEPPSI™-IPr is air-stable, this can be done on the benchtop.
-
Seal the vial with a cap containing a septum. Purge the vial with argon for 5 minutes.
-
Using a syringe, add the tert-butanol and degassed water.
-
Place the vial in a preheated heating block or oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4-methoxyphenyl)-5-vinylpyridine.
Workflow and Mechanistic Insights
To better visualize the process, the following diagrams illustrate the fundamental catalytic cycle and the general experimental workflow.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Navigating Lipophilicity: A Comparative Guide to 5-Ethenyl-2-fluoro-pyridine Analogues in Drug Discovery
For researchers, scientists, and drug development professionals, understanding and optimizing the physicochemical properties of lead compounds is a cornerstone of successful drug design. Among these properties, lipophilicity stands out as a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides an in-depth evaluation of the lipophilicity of 5-ethenyl-2-fluoro-pyridine, a scaffold of growing interest, and presents a comparative analysis with a curated set of its analogues. We will explore both robust experimental methodologies and predictive computational approaches to offer a comprehensive framework for decision-making in your research endeavors.
The Pivotal Role of Lipophilicity in Drug Efficacy
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) between an-octanol and water, governs a drug's ability to traverse cellular membranes, bind to its target, and undergo metabolic processes. An optimal lipophilicity profile is a delicate balance; while sufficient lipophilicity is required for membrane permeability and target engagement, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the precise evaluation and tuning of this parameter are paramount in the journey from a hit compound to a viable drug candidate.
The pyridine ring is a prevalent motif in many FDA-approved drugs due to its ability to engage in hydrogen bonding and other key interactions. The introduction of a fluorine atom, as in the 2-fluoro-pyridine core, can significantly modulate physicochemical properties, including lipophilicity and metabolic stability.[1][2] The 5-ethenyl group offers a versatile handle for further chemical modification, making this scaffold an attractive starting point for library synthesis. This guide will focus on a systematic comparison of analogues to understand how structural modifications impact their lipophilic character.
Comparative Lipophilicity Analysis: this compound and its Analogues
To illustrate the structure-lipophilicity relationships within this chemical series, we have selected a parent compound, this compound, and three representative analogues with modifications at the ethenyl group. While experimental determination is the gold standard, in the early stages of drug discovery, computational predictions offer a rapid and cost-effective means of prioritizing compounds for synthesis. The following logP values have been calculated using the ALOGPS 2.1 algorithm, a well-established method for predicting lipophilicity.[3]
| Compound ID | Structure | Analogue Name | Calculated logP (ALOGPS 2.1) |
| 1 | C1=CC(=CN=C1F)C=C | This compound | 2.15 |
| 2 | C1=CC(=CN=C1F)C(=C)C | 2-Fluoro-5-(prop-1-en-2-yl)pyridine | 2.58 |
| 3 | C1=CC(=CN=C1F)CO | (2-Fluoro-5-pyridyl)methanol | 1.05 |
| 4 | C1=CC(=CN=C1F)C(=O)O | 6-Fluoronicotinic acid | 0.88 |
Analysis of Structure-Lipophilicity Trends:
The calculated logP values in the table above provide initial insights into how modifications to the 5-position substituent affect the overall lipophilicity of the 2-fluoro-pyridine core.
-
Parent Compound (1): this compound serves as our baseline with a calculated logP of 2.15, indicating a moderate level of lipophilicity.
-
Analogue 2: The addition of a methyl group to the vinyl substituent to form 2-fluoro-5-(prop-1-en-2-yl)pyridine results in a notable increase in logP to 2.58. This is an expected outcome, as the addition of a non-polar alkyl group generally enhances lipophilicity.
-
Analogues 3 & 4: Conversely, oxidation of the ethenyl group to a hydroxymethyl group (Analogue 3) or a carboxylic acid (Analogue 4) leads to a significant decrease in lipophilicity, with calculated logP values of 1.05 and 0.88, respectively. The introduction of polar, hydrogen-bonding functional groups increases the affinity of the molecule for the aqueous phase, thereby lowering its partition coefficient.
These computational predictions offer a valuable preliminary assessment for guiding synthetic efforts. For instance, if a target profile requires increased cell permeability, analogues with lipophilic additions to the ethenyl group could be prioritized. Conversely, if improved aqueous solubility is the goal, focusing on polar modifications would be a more prudent strategy.
Experimental Determination of Lipophilicity: A Validated RP-HPLC Protocol
While computational models are invaluable for initial screening, experimental validation is crucial for confirming the lipophilicity of synthesized compounds. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted and robust method for the indirect determination of logP.[4][5] The method is based on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity.
Below is a detailed, self-validating protocol for determining the lipophilicity of this compound analogues.
Experimental Workflow for RP-HPLC Lipophilicity Determination
Caption: Workflow for lipophilicity determination using RP-HPLC.
Step-by-Step Methodology:
-
Preparation of Standard and Sample Solutions:
-
Prepare stock solutions of a series of well-characterized reference compounds with known logP values spanning a relevant range (e.g., -1 to 5). A common set of standards includes acetanilide, benzophenone, and naphthalene. Dissolve standards in methanol to a final concentration of approximately 1 mg/mL.
-
Prepare stock solutions of the synthesized this compound analogues in methanol at a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Stationary Phase: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[4][6]
-
Mobile Phase: Prepare a series of isocratic mobile phases consisting of varying ratios of methanol and water (e.g., 40:60, 50:50, 60:40, 70:30, 80:20 v/v). The aqueous component should be buffered to a physiological pH of 7.4 to determine the logD7.4, which is more biologically relevant for ionizable compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Monitor the elution of compounds using a UV detector at a wavelength where all compounds exhibit reasonable absorbance (e.g., 254 nm).
-
-
Data Acquisition:
-
Determine the column dead time (t0) by injecting a non-retained compound such as uracil.
-
For each isocratic mobile phase composition, inject the standard solutions and the analogue solutions.
-
Record the retention time (tR) for each compound.
-
-
Data Analysis and logP Determination:
-
For each compound and mobile phase composition, calculate the capacity factor (k') using the formula: k' = (tR - t0) / t0 .
-
Calculate the logarithm of the capacity factor (log k').
-
For each compound, plot log k' against the percentage of the organic modifier (methanol) in the mobile phase.
-
Extrapolate the linear regression to 100% aqueous phase to obtain the log kw value for each compound.
-
Generate a calibration curve by plotting the log kw values of the reference standards against their known literature logP values.
-
Using the log kw values of the this compound analogues, determine their experimental logP values from the calibration curve.
-
Bridging Computation and Experimentation for Informed Decisions
The synergy between computational prediction and experimental validation provides a powerful paradigm for guiding drug discovery projects.
Logical Framework for Lipophilicity Evaluation
References
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-ethenyl-2-(9H-fluoren-1-yl)pyridine | C20H15N | CID 152468894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]
- 5. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of 5-Ethenyl-2-fluoro-pyridine Based Compounds
In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, with its derivatives representing a significant portion of FDA-approved drugs.[1] The strategic introduction of fluorine atoms into these structures can dramatically enhance pharmacological properties, including metabolic stability and binding affinity.[2][3] This guide provides an in-depth analysis of the anticipated cross-reactivity of 5-Ethenyl-2-fluoro-pyridine based compounds, comparing them with other key heterocyclic scaffolds. We will delve into the underlying principles of cross-reactivity, detail robust experimental protocols for its assessment, and present hypothetical data to illustrate these concepts, offering a comprehensive resource for researchers in drug development.
The Significance of Fluorination and the Pyridine Core
The pyridine ring, a bioisostere of benzene, offers a key advantage in its nitrogen atom, which can act as a hydrogen bond acceptor and improve aqueous solubility.[1] The addition of a fluorine atom, as in this compound, further modulates the electronic properties of the ring, often leading to enhanced biological activity and improved pharmacokinetic profiles.[2][4] The vinyl group at the 5-position provides a reactive handle for further chemical modification, making this scaffold a versatile starting point for library synthesis.
However, these same features can also contribute to off-target interactions, or cross-reactivity. Understanding and predicting these interactions is a critical step in preclinical development to mitigate potential toxicity and ensure the specificity of a drug candidate.[5][6]
Understanding Cross-Reactivity: A Mechanistic Perspective
Cross-reactivity occurs when a compound binds to one or more unintended biological targets. This can be driven by several factors, including structural homology between the intended and off-target proteins, or the compound's inherent reactivity leading to non-specific interactions. For pyridine-based compounds, the nitrogen atom can participate in unintended hydrogen bonding, while the aromatic system can engage in π-π stacking with various protein residues. The presence of a fluoro group can alter the acidity of adjacent protons, potentially influencing off-target binding profiles.
Comparative Analysis of Cross-Reactivity Profiles
To contextualize the potential cross-reactivity of a hypothetical this compound derivative (termed Compound A ), we will compare it to two other common heterocyclic scaffolds: a Thiophene-based compound (Compound B ) and a Quinoline-based compound (Compound C ).
| Compound | Scaffold | Primary Target | Known Off-Target Family | Rationale for Comparison |
| Compound A | This compound | Kinase X | Other Kinases, GPCRs | Represents a modern, fluorinated heterocyclic scaffold. |
| Compound B | 2-Acetyl-5-bromothiophene | Kinase Y | Cytochrome P450 enzymes | A five-membered aromatic heterocycle with different electronic properties. |
| Compound C | 4-Aminoquinoline | Parasitic Protease Z | Ion Channels, Transporters | A fused bicyclic heterocycle with a distinct shape and basicity. |
Hypothetical Kinase Selectivity Data
A primary concern for many small molecule inhibitors is their selectivity across the kinome. The following table presents hypothetical data from a broad kinase panel screening.
| Compound | Primary Target IC₅₀ (nM) | Off-Target 1 IC₅₀ (nM) | Off-Target 2 IC₅₀ (nM) | Selectivity Ratio (Off-Target 1/Primary) |
| Compound A | 15 | 1500 (Kinase P) | 3200 (Kinase Q) | 100 |
| Compound B | 25 | 500 (Kinase R) | >10000 | 20 |
| Compound C | 50 | 800 (Kinase S) | 2500 (Kinase T) | 16 |
This data illustrates that while Compound A is highly potent, its selectivity against other kinases is a critical parameter to evaluate.
Experimental Workflows for Assessing Cross-Reactivity
A multi-faceted approach is essential for a thorough cross-reactivity assessment. The following diagram outlines a typical workflow.
Experimental workflow for cross-reactivity assessment.
Key Experimental Protocols
1. Kinase Profiling Assay (Radiometric)
-
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases.
-
Methodology:
-
Assemble a panel of purified, active kinases.
-
Serially dilute the test compound in DMSO and add to the kinase reaction buffer.
-
Initiate the reaction by adding the kinase, a specific peptide substrate, and [γ-³³P]ATP.
-
Incubate for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and quantify the incorporation of radiolabeled phosphate into the substrate.
-
Calculate the percentage of inhibition relative to a DMSO control and determine IC₅₀ values for hits.[7]
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement and identify off-targets in a cellular environment by measuring changes in protein thermal stability upon ligand binding.
-
Methodology:
-
Culture cells to an appropriate density and treat with the test compound or vehicle (DMSO).
-
Harvest, wash, and resuspend the cells in a lysis buffer.
-
Aliquot the cell lysate and heat the samples across a range of temperatures for a short duration.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting or by mass spectrometry to quantify the amount of target protein remaining in solution at each temperature.
-
A shift in the melting curve indicates ligand binding.[8]
-
3. Tissue Cross-Reactivity Study (Immunohistochemistry)
-
Objective: To identify specific and non-specific binding of a test compound (or more commonly, a biologic) in a panel of human and animal tissues.[5][6][9]
-
Methodology:
-
Prepare frozen or fixed sections from a comprehensive panel of tissues (typically 37 human tissues as recommended by regulatory agencies).[10][11]
-
Optimize staining conditions for the test compound (if labeled) or a specific antibody that detects the compound's target.
-
Incubate tissue sections with the test compound or antibody at multiple concentrations.[10]
-
Use appropriate positive and negative controls.
-
Evaluate staining intensity and distribution by a qualified pathologist.[11]
-
Interpret the results in the context of the intended target's known expression pattern.
-
Logical Framework for Data Interpretation
The interpretation of cross-reactivity data requires careful consideration of the experimental context. The following diagram illustrates a decision-making framework.
Decision-making framework for off-target hits.
Conclusion
The development of this compound based compounds holds significant promise in medicinal chemistry. However, a thorough and early assessment of their cross-reactivity is paramount for successful clinical translation. By employing a combination of in silico, in vitro, and in vivo methodologies, researchers can build a comprehensive safety and selectivity profile. This guide provides a framework for these investigations, emphasizing the importance of rigorous experimental design and thoughtful data interpretation. Ultimately, a deep understanding of a compound's off-target interactions is not only a regulatory requirement but also a scientific imperative for the development of safer and more effective medicines.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anapathresearch.com [anapathresearch.com]
- 6. histologix.com [histologix.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. prisysbiotech.com [prisysbiotech.com]
- 10. criver.com [criver.com]
- 11. Tissue Cross-Reactivity Studies | Comparative Biosciences, inc [compbio.com]
A Senior Application Scientist's Guide to the Synthesis of 5-Ethenyl-2-fluoro-pyridine: A Comparative Benchmarking Study
Abstract
5-Ethenyl-2-fluoro-pyridine is a pivotal building block in contemporary drug discovery, prized for its unique electronic properties and its utility as a versatile synthetic handle. The 2-fluoropyridine moiety is a common feature in numerous biologically active compounds, where the fluorine atom can modulate basicity, improve metabolic stability, and enhance binding affinity. The vinyl group at the 5-position offers a reactive site for further elaboration through various chemical transformations. This guide provides an in-depth comparative analysis of the most prevalent palladium-catalyzed cross-coupling strategies for the synthesis of this key intermediate. We will benchmark Stille, Suzuki-Miyaura, Negishi, and Heck coupling reactions, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's respective advantages and limitations for researchers in medicinal chemistry and process development.
Introduction: The Strategic Importance of this compound
The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern pharmaceutical research. Among these, the 2-fluoropyridine scaffold has emerged as a privileged structure. The strong electron-withdrawing nature of the fluorine atom significantly lowers the pKa of the pyridine nitrogen, reducing its basicity and potential for off-target interactions, while also increasing its resistance to oxidative metabolism. When combined with a vinyl (ethenyl) group, the resulting molecule, this compound, becomes a powerful intermediate for constructing complex molecular architectures, particularly through subsequent reactions like Heck, Michael, or cycloaddition reactions.
This guide focuses on the practical synthesis of this target molecule from a common starting material, 5-bromo-2-fluoropyridine, via four distinct, well-established palladium-catalyzed cross-coupling methodologies. The choice of synthetic route can have profound implications on yield, purity, scalability, cost, and safety. Therefore, a thorough understanding of the nuances of each approach is critical for any researcher in the field.
Overview of Palladium-Catalyzed Synthetic Strategies
The formation of the C(sp²)-C(sp²) bond between the pyridine ring and the vinyl group is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These reactions share a common catalytic cycle but differ in the nature of the organometallic nucleophile used.[1]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
The primary methods benchmarked in this guide are:
-
Stille Coupling: Utilizes an organotin (organostannane) reagent.[2]
-
Suzuki-Miyaura Coupling: Employs an organoboron reagent (boronic acid or ester).[3]
-
Negishi Coupling: Involves an organozinc reagent.
-
Heck Reaction: Directly couples an alkene with an organohalide.[4]
Comparative Analysis of Key Synthetic Routes
The selection of a synthetic route is a multi-factorial decision. Here, we compare the four primary methods for synthesizing this compound from 5-bromo-2-fluoropyridine.
Stille Coupling
The Stille reaction is renowned for its reliability and tolerance of a wide array of functional groups.[1] The organostannane reagents are generally stable to air and moisture, making them convenient to handle.[2]
-
Reaction Scheme:
Caption: Stille coupling route to this compound.
-
Expertise & Causality: The reaction's success often hinges on the choice of palladium catalyst and solvent. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective catalyst for this transformation.[1] Anhydrous polar aprotic solvents like DMF or toluene are typically used to facilitate the reaction at elevated temperatures. The primary drawback of the Stille coupling is the high toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final product.[2] This often requires a potassium fluoride (KF) workup to precipitate the tin salts.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions in pharmaceutical synthesis, largely due to the low toxicity and environmental impact of the boron-containing reagents and byproducts.[3][5]
-
Reaction Scheme:
Caption: Suzuki-Miyaura coupling route to the target molecule.
-
Expertise & Causality: The Suzuki reaction requires a base to facilitate the transmetalation step.[3] The choice of catalyst, ligand, and base is crucial, especially for heteroaromatic substrates. For coupling with 2-pyridyl halides, catalysts like Pd(dppf)Cl₂ are often effective.[5] While vinylboronic acid can be used, it is prone to polymerization; potassium vinyltrifluoroborate is a more stable and commonly used alternative. The reaction is generally robust, but can be sensitive to the specific boronic acid derivative used, and protodeboronation can be a competing side reaction.[6]
Negishi Coupling
The Negishi coupling is characterized by its high reactivity and excellent functional group tolerance, owing to the use of organozinc reagents.[7]
-
Reaction Scheme:
-
Expertise & Causality: Organozinc reagents are typically prepared in situ or used immediately after preparation due to their moisture and air sensitivity. [8]This requirement for strictly anhydrous conditions can be a practical limitation. However, the high reactivity of the organozinc species often allows for milder reaction conditions and lower catalyst loadings compared to other methods. The chemoselectivity is excellent, making it a powerful tool for complex molecule synthesis. [9]
Heck Reaction
The Mizoroki-Heck reaction offers a distinct advantage in atom economy by directly coupling the aryl halide with an alkene, such as ethylene gas, avoiding the preparation of an organometallic reagent.
[4]
-
Reaction Scheme:
Caption: Heck reaction route to this compound.
-
Expertise & Causality: The Heck reaction requires a base to neutralize the H-X generated during the catalytic cycle. [4]Handling ethylene gas requires specialized equipment (a pressurized reactor). Microwave-assisted Heck reactions have been shown to significantly reduce reaction times and improve yields. [10]A key challenge can be controlling regioselectivity and preventing side reactions, though with a simple alkene like ethylene, this is less of a concern.
[11]
Data Presentation: At-a-Glance Comparison
Feature Stille Coupling Suzuki-Miyaura Coupling Negishi Coupling Heck Reaction Nucleophile Organostannane Organoboron Organozinc Alkene (Ethylene) Typical Yield Good to Excellent Good to Excellent Good to Excellent Moderate to Good Conditions Anhydrous, 80-120 °C Aqueous/Biphasic, Base Strictly Anhydrous High Temp/Pressure Reagent Stability Air/moisture stable Generally stable Air/moisture sensitive N/A (Gas) Toxicity High (Tin compounds) Low (Boron compounds) Moderate (Zinc compounds) Low Byproduct Removal Difficult (Requires KF) Easy (Water soluble) Easy (Water soluble) Easy (Base neutralizes) Scalability Challenging due to toxicity Excellent Good (with precautions) Good (requires pressure vessel) Key Advantage High functional group tolerance Low toxicity, stable reagents High reactivity, mild conditions High atom economy Key Disadvantage Toxic reagents/byproducts Base sensitive, boronic acid instability Moisture sensitive reagents Requires pressure equipment
Detailed Experimental Protocols
The following protocols are representative procedures derived from established methodologies for analogous transformations. [1][3][9][11]Researchers should always perform their own risk assessment and optimization.
Workflow for a Typical Synthesis Experiment
Caption: Standard workflow for a cross-coupling synthesis experiment.
Protocol 5.1: Stille Coupling
-
Materials: 5-bromo-2-fluoropyridine (1.0 eq), Tributyl(vinyl)stannane (1.2 eq), Pd(PPh₃)₄ (5 mol%), Anhydrous DMF.
-
To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-2-fluoropyridine and Pd(PPh₃)₄.
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M.
-
Add tributyl(vinyl)stannane via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.
[1]5. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Stir vigorously for 1 hour.
-
Filter the mixture through celite, and separate the organic layer. Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 5.2: Suzuki-Miyaura Coupling
-
Materials: 5-bromo-2-fluoropyridine (1.0 eq), Potassium vinyltrifluoroborate (1.5 eq), Pd(dppf)Cl₂ (3 mol%), Sodium Carbonate (Na₂CO₃, 3.0 eq), 1,4-Dioxane, Water.
-
To a reaction vial, add 5-bromo-2-fluoropyridine, potassium vinyltrifluoroborate, Pd(dppf)Cl₂, and Na₂CO₃.
-
Seal the vessel and evacuate and backfill with argon three times.
[3]3. Add 1,4-dioxane and water (e.g., 4:1 ratio) via syringe. The solvent should be degassed prior to use.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring progress.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
All four benchmarked methods provide viable pathways to this compound. The optimal choice depends heavily on the specific constraints and goals of the research.
-
For lab-scale synthesis and rapid discovery , the Suzuki-Miyaura coupling is often the preferred method. It balances good yields with the use of relatively stable, non-toxic reagents and straightforward purification.
[3]* When high reactivity is needed or substrate sensitivity is a concern, the Negishi coupling is an excellent choice, provided that strictly anhydrous conditions can be maintained.
[9]* The Stille coupling remains a robust and reliable option, particularly when other methods fail, but should be approached with caution due to the toxicity of tin compounds. [1][2]Its use is declining in industrial settings for this reason.
-
For process chemistry and large-scale synthesis , the Heck reaction is attractive due to its high atom economy and lower cost of starting materials (ethylene vs. organometallic reagents). However, it requires investment in specialized high-pressure equipment.
[10]
Ultimately, this guide serves as a foundational resource. The protocols provided should be considered starting points for optimization, and the comparative data should empower researchers to make an informed, strategic decision tailored to their specific synthetic campaign.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 10. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Ethenyl-2-fluoro-pyridine
Executive Summary: A Proactive Stance on Safety
The core principle of this guide is risk mitigation through informed caution . We will treat 5-Ethenyl-2-fluoro-pyridine as possessing hazards comparable to or greater than its chemical analogs, which are known to be toxic, flammable, and irritating.
Anticipated Hazard Profile
Based on the known hazards of pyridine, fluoropyridines, and alkylpyridines, we can anticipate the following hazard profile for this compound.
-
Health Hazards:
-
Acute Toxicity: Expected to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[4][5][6] Overexposure can cause nausea, headaches, dizziness, and nervous system effects.[4][7]
-
Skin and Eye Irritation: Assumed to be a significant skin and eye irritant, with the potential to cause serious damage or burns upon direct contact.[5][8][9][10]
-
Respiratory Irritation: Vapors are likely to be irritating to the respiratory tract.[9][11][12]
-
Organ Toxicity: Pyridine and its derivatives are known to target the liver, kidneys, and central nervous system.[5][7]
-
-
Physical Hazards:
The Core Directive: A Multi-Layered PPE Strategy
Effective protection from chemical hazards is not achieved by a single piece of equipment but by an integrated system of engineering controls, personal protective equipment, and safe work practices. The following sections detail the required components for handling this compound.
Engineering Controls: The First Line of Defense
Engineering controls are the most critical element in providing a safe handling environment. They are designed to remove the hazard at the source, before it can reach the user.
-
Certified Chemical Fume Hood: All handling of this compound, including weighing, transfers, and use in reactions, must be performed inside a properly functioning and certified chemical fume hood.[4][13] This is non-negotiable and serves to control flammable and toxic vapors.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[4][14]
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance of the work area.[5][12][14]
Personal Protective Equipment: The Essential Barrier
The following PPE is mandatory for all personnel handling this compound.
| PPE Component | Specification | Rationale for Protection |
| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1 certified) AND a full-face shield. | Protects against splashes of the liquid chemical and irritating vapors, preventing severe eye damage.[4][13][14][15] |
| Hand Protection | Butyl rubber or heavy-duty nitrile gloves. Consider double-gloving. | Provides a robust barrier against skin absorption, which is a primary exposure route.[5][13] Always check the manufacturer's glove compatibility chart.[5] |
| Body Protection | Flame-resistant (FR) lab coat, fully fastened. Long pants and closed-toe shoes. | Protects skin from accidental splashes and provides a barrier against fire hazards.[13][16] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Required for emergency situations (e.g., spills, ventilation failure) or when engineering controls are insufficient. Use requires medical clearance and fit-testing.[5][7] |
Operational and Disposal Plans
Step-by-Step Protocol: Weighing and Dilution
This protocol outlines the essential steps for safely preparing a solution of this compound.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood sash is at the appropriate working height.
-
Gather all necessary equipment (beakers, graduated cylinders, stir bars, solvent, etc.) and place them inside the fume hood.
-
-
Weighing:
-
Tare a clean, dry beaker on a balance placed inside the fume hood.
-
Carefully dispense the required amount of this compound into the beaker. Keep the primary container sealed when not in use.
-
-
Dilution:
-
Slowly add the desired solvent to the beaker containing the pyridine derivative.
-
Use a stir bar and stir plate for mixing if necessary.
-
-
Post-Handling:
-
Securely cap the prepared solution and label it clearly with the chemical name, concentration, date, and your initials.
-
Wipe down the work surface inside the fume hood with an appropriate solvent.
-
-
Doffing PPE:
Emergency Procedures: Spill Management
-
Small Spill (Contained within the fume hood):
-
Alert personnel in the immediate area.
-
Using an inert absorbent material (e.g., sand, vermiculite), cover the spill.[12][17]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[12][14]
-
Wipe the area clean with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spill (Outside of a fume hood):
-
EVACUATE the area immediately.
-
Alert laboratory personnel and activate the fire alarm if necessary.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Liquid Waste: Collect all waste solutions in a dedicated, sealed, and clearly labeled hazardous waste container.[5][8] Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).[5]
-
Solid Waste: All contaminated materials, including gloves, absorbent pads, and disposable labware, must be collected in a sealed, labeled container for hazardous solid waste disposal.[11][15]
Visualized Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on operational scale and conditions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C7H6FN | CID 57416842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Page loading... [guidechem.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. kishida.co.jp [kishida.co.jp]
- 15. fishersci.com [fishersci.com]
- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
